5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione
Description
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Properties
IUPAC Name |
5-(2-aminoethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-2-1-4-3-8-6(11)9-5(4)10/h3H,1-2,7H2,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHSZRSADZXZCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572501 | |
| Record name | 5-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221170-25-8 | |
| Record name | 5-(2-Aminoethyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221170-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Aminoethyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals
Foreword
5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-(2-aminoethyl)uracil, is a pyrimidine derivative that has garnered interest within the scientific community. As a functionalized uracil analog, it serves as a versatile building block in medicinal chemistry and drug discovery. The presence of a reactive primary amine on the ethyl side chain at the C5 position of the uracil ring allows for a multitude of chemical modifications, making it a valuable scaffold for the synthesis of diverse molecular entities with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological significance, offering a technical resource for researchers engaged in its study and application.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione is fundamental to its application in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile.
Structure and Nomenclature
-
IUPAC Name: 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione
-
Synonyms: 5-(2-aminoethyl)uracil
-
CAS Number: 221170-25-8[1]
-
Molecular Formula: C₆H₉N₃O₂
-
Molecular Weight: 155.16 g/mol
Tabulated Physicochemical Data
The experimental data for 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione is not extensively reported in publicly available literature. The following table includes data for the parent compound, uracil, for comparative purposes, along with predicted values for the target molecule where available.
| Property | 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione | Uracil (for comparison) |
| Molecular Weight | 155.16 g/mol | 112.09 g/mol [2] |
| Melting Point | Not reported | 335-338 °C[2][3] |
| Solubility | Soluble in DMSO and DMF[4] | Soluble in hot water, ammonia water, and other alkalies. Insoluble in alcohol and ether.[3] |
| pKa | Not reported | 9.45[2] |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrimidine ring proton, the ethyl side chain protons, and the amine protons. The C6-H proton of the uracil ring typically appears as a singlet. The two methylene groups of the ethyl side chain will likely present as triplets due to coupling with each other. The amine protons may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the carbon atoms in the molecule. The two carbonyl carbons (C2 and C4) will be the most downfield. The C5 and C6 carbons of the pyrimidine ring will have characteristic shifts, and the two carbons of the ethyl side chain will appear in the aliphatic region.
For reference, the NMR data for various 5-substituted uracil derivatives has been reported, which can aid in the assignment of spectral peaks for 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione will be characterized by the following key absorption bands:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the amine and amide N-H groups.
-
C=O stretching: Strong, sharp bands around 1650-1750 cm⁻¹ for the two carbonyl groups of the pyrimidine ring.
-
C=C stretching: A band in the region of 1600-1650 cm⁻¹ for the double bond within the uracil ring.
-
N-H bending: A band around 1500-1600 cm⁻¹.
-
C-N stretching: Bands in the fingerprint region.
The IR and Raman spectra of the parent compound, 5-aminouracil, have been extensively studied and provide a valuable reference for interpreting the spectrum of the target molecule.[6][7]
Mass Spectrometry (MS)
The mass spectrum of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione is expected to show a molecular ion peak (M+) at m/z 155. The fragmentation pattern would likely involve cleavage of the ethylamino side chain, leading to characteristic fragment ions.
Synthesis and Purification
The synthesis of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione can be approached through various synthetic routes, typically starting from a pre-functionalized uracil derivative. A common strategy involves the nucleophilic substitution of a leaving group on a 5-substituted ethyl-uracil precursor with an amino group equivalent.
Experimental Protocol: Synthesis from 5-(2-Bromoethyl)uracil
This protocol describes a plausible synthesis of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione from 5-(2-bromoethyl)uracil.
Materials:
-
5-(2-Bromoethyl)uracil
-
Ammonia (in a suitable solvent like methanol or as aqueous ammonium hydroxide)
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reaction vessel with a stirrer and reflux condenser
-
Standard laboratory glassware
Procedure:
-
In a clean, dry reaction vessel, dissolve 5-(2-bromoethyl)uracil in an appropriate anhydrous solvent such as DMF.
-
Add a stoichiometric excess of an ammonia solution (e.g., a saturated solution of ammonia in methanol or concentrated aqueous ammonium hydroxide).
-
Heat the reaction mixture under reflux with constant stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water-ethanol mixture) or by column chromatography on silica gel.
Purification
Purification of the final compound is critical to remove any unreacted starting materials, byproducts, and residual solvents. A general method for purifying uracil compounds involves thermal dissolution in a polar aprotic solvent followed by gradient cooling to induce crystallization.[8] The resulting solid can then be further purified by pulping with a solvent like acetone.
Reactivity and Stability
The chemical reactivity of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione is primarily dictated by the functional groups present: the pyrimidine ring, the two amide groups, and the primary amino group on the side chain.
-
Pyrimidine Ring: The uracil ring can undergo electrophilic substitution reactions, although the presence of the electron-donating aminoethyl group may influence the regioselectivity.
-
Amide Groups: The N1 and N3 positions can be alkylated or acylated under appropriate conditions.
-
Primary Amino Group: The amino group on the ethyl side chain is a key site for derivatization. It can readily react with electrophiles such as acyl chlorides, anhydrides, isocyanates, and aldehydes (via reductive amination) to form a wide range of derivatives.[9]
The stability of uracil and its derivatives can be affected by factors such as pH and temperature. It is generally stable under neutral conditions but can be susceptible to hydrolysis under strongly acidic or basic conditions. For storage, it is recommended to keep the compound in a cool, dry place.
Biological and Pharmacological Significance
Uracil and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[9] The introduction of an aminoethyl group at the C5 position of the uracil ring provides a handle for the development of novel therapeutic agents.
Derivatives of 5-aminouracil have been reported to exhibit a range of biological properties, including:
-
Antimicrobial activity: Some aminouracil derivatives have shown inhibitory effects against various bacterial strains.[10]
-
Antiviral activity: Certain 5-substituted uracil analogs have demonstrated potential as antiviral agents.[11]
-
Anticancer properties: The uracil scaffold is a key component of several anticancer drugs, and new derivatives are continuously being explored for their potential in oncology.
The aminoethyl side chain allows for the attachment of various pharmacophores, which can be used to modulate the compound's biological activity, selectivity, and pharmacokinetic properties. This makes 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione a valuable starting material for the synthesis of compound libraries for high-throughput screening in drug discovery programs.
Conclusion
5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione is a chemically versatile molecule with significant potential in the field of drug development and medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amino group make it an attractive scaffold for the creation of novel compounds with a wide range of potential therapeutic applications. This guide has provided a detailed overview of its chemical properties, synthesis, and biological context, serving as a foundational resource for researchers working with this promising compound. Further investigation into its biological activities and the development of novel derivatives are warranted to fully explore its therapeutic potential.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(50), 39235-39266.
- Gulevskaya, A. V., Zubenko, A. A., Anufriev, V. A., & Hocek, M. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2855.
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Cheméo. (n.d.). Uracil. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1174, Uracil. Retrieved January 17, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13611, 5-Aminouracil. Retrieved January 17, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 405362, 6-(2-Aminoethyl)amino-5-chlorouracil. Retrieved January 17, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71387638, 5-[(2-Bromoethyl)amino]pyrimidine-2,4(1H,3H)-dione. Retrieved January 17, 2026, from [Link].
- Al-Ostoot, F. H., Al-Ghorbani, M., Kheder, N. A., & Al-Majid, A. M. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(50), 39235-39266.
- Singh, J. S. (2014). IR and Raman spectra, ab initio and density functional computations of the vibrational spectra, molecular geometries and atomic charges of uracil and 5-aminouracil. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 313-328.
- Singh, J. S. (2014). IR and Raman spectra, ab initio and density functional computations of the vibrational spectra, molecular geometries and atomic charges of uracil and 5-aminouracil. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 130, 313-328.
- Singh, J. S. (2013). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. Journal of Spectroscopy, 2013, 1-11.
- Singh, J. S. (2013). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. Journal of Spectroscopy, 2013, 1-11.
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SpectraBase. (n.d.). 1-(2-aminoethyl)uracil, monohydrochloride. Retrieved January 17, 2026, from [Link]
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ChemSynthesis. (n.d.). 5-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione. Retrieved January 17, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1174, Uracil. Retrieved January 17, 2026, from [Link].
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ResearchGate. (n.d.). pKa Values of Uracil and Derivatized Uracils in Solution upon.... Retrieved January 17, 2026, from [Link]
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NIST. (n.d.). Uracil Mustard. Retrieved January 17, 2026, from [Link]
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DNAmod. (n.d.). 5-[bis(2-chloroethyl)amino]uracil. Retrieved January 17, 2026, from [Link]
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Wikipedia. (n.d.). Uracil. Retrieved January 17, 2026, from [Link]
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FooDB. (n.d.). Showing Compound Uracil (FDB006426). Retrieved January 17, 2026, from [Link]
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- Royal Society of Chemistry. (2018). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 8(34), 19135-19146.
- National Center for Biotechnology Information. (2018). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 8(34), 19135-19146.
- Gulevskaya, A. V., Zubenko, A. A., Anufriev, V. A., & Hocek, M. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2855.
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PubChem. (n.d.). 2,4(1H,3H)-Pyrimidinedione, 6-[(2-aminoethyl)amino]-5-chloro-, hydrochloride (1:1). Retrieved January 17, 2026, from [Link]
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An In-Depth Technical Guide to the Synthesis of 5-(2-aminoethyl)uracil
Introduction: The Significance of 5-(2-aminoethyl)uracil in Modern Drug Discovery
5-(2-aminoethyl)uracil is a chemically modified nucleobase that has garnered significant interest within the realms of medicinal chemistry and drug development. Its structural divergence from the canonical uracil, through the introduction of a flexible, positively charged aminoethyl side chain at the C5 position, imparts unique physicochemical properties. These modifications can facilitate novel molecular interactions, making it a valuable building block for the synthesis of therapeutic oligonucleotides, antiviral agents, and targeted drug delivery systems. The primary amino group serves as a versatile chemical handle for further conjugation and derivatization, allowing for the attachment of peptides, labels, or other functionalities to enhance biological activity and specificity. This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for 5-(2-aminoethyl)uracil, intended for researchers, scientists, and professionals in the field of drug development.
Strategic Overview of the Synthetic Pathway
The synthesis of 5-(2-aminoethyl)uracil is most effectively approached through a multi-step strategy that prioritizes the controlled introduction of the ethylamino functionality at the C5 position of the uracil ring. Direct alkylation of uracil at this position is often challenging due to competing N-alkylation and the relative inertness of the C5-H bond. Therefore, a more reliable pathway involves the initial installation of a reactive group at the C5 position, which can then be elaborated to the desired aminoethyl side chain. The pathway detailed in this guide proceeds through the following key transformations:
-
Synthesis of 5-Vinyluracil: The pathway commences with the creation of a vinyl group at the C5 position of uracil. This is a crucial step as the vinyl group serves as a versatile precursor for the subsequent introduction of the ethyl side chain.
-
Formation of 5-(2-Azidoethyl)uracil: The vinyl group is then converted to a more functionalized intermediate. A common and effective method is the introduction of an azido group, which acts as a masked amine.
-
Reduction to 5-(2-aminoethyl)uracil: The final step involves the reduction of the azide to the primary amine, yielding the target molecule. This is a high-yielding and clean transformation.
This strategic approach ensures high regioselectivity and provides a clear, reproducible route to the desired product.
Deconvoluting the Molecular Architecture of CAS 221170-25-8: A Technical Guide to Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. The compound registered under CAS number 221170-25-8, identified as 5-(2-Aminoethyl)-2,4(1H,3H)-pyrimidinedione, presents a compelling case study in the application of modern analytical techniques for structural elucidation. This guide provides an in-depth, technical walkthrough of the methodologies and logical processes employed to confirm the molecular architecture of this uracil derivative. As a Senior Application Scientist, this document is structured to not only present the data but to also illuminate the causality behind the experimental choices, ensuring a robust and self-validating analytical narrative.
The core of this guide is built upon a multi-technique approach, primarily leveraging Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful techniques, when used in concert, provide a detailed roadmap of the atomic connectivity and molecular formula, leaving no ambiguity in the final structural assignment. We will explore the hypothetical, yet representative, data sets for each technique and dissect the information to piece together the molecular puzzle of 5-(2-Aminoethyl)-2,4(1H,3H)-pyrimidinedione.
The Analytical Workflow: A Symphony of Techniques
The structure elucidation of a novel compound is rarely a linear process. It is an iterative workflow that begins with preliminary characterization and progressively builds a more detailed molecular picture. The logical flow for elucidating the structure of CAS 221170-25-8 is outlined below.
Figure 1: A representative workflow for the structure elucidation of a small molecule, highlighting the interplay between different analytical techniques.
Part 1: Unveiling the Molecular Formula with Mass Spectrometry
The first crucial step in identifying an unknown compound is to determine its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent, such as methanol or acetonitrile, with 0.1% formic acid to promote ionization.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the target compound, minimizing fragmentation and preserving the molecular ion.
-
Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, capable of measuring mass-to-charge ratios with high accuracy.
Data Interpretation
The HRMS data would be expected to show a prominent protonated molecular ion peak [M+H]+.
| Ion | Calculated m/z | Observed m/z |
| [M+H]+ | 158.0771 | 158.0775 |
The extremely close correlation between the calculated and observed m/z values for the molecular formula C₅H₉N₃O₂ allows for its unambiguous assignment. This formula provides the fundamental building blocks for the subsequent steps of the structure elucidation. The fragmentation pattern in the mass spectrum can also offer clues about the structural motifs present. For instance, the loss of a neutral fragment corresponding to the aminoethyl side chain would be a key diagnostic observation.
Part 2: Assembling the Molecular Framework with NMR Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments provides a detailed picture of the carbon skeleton and the placement of protons.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: The compound is dissolved in a deuterated solvent, typically DMSO-d₆, which is capable of dissolving the polar analyte and has exchangeable protons that do not interfere with the signals of interest.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This includes:
-
¹H NMR: To identify the number and chemical environment of protons.
-
¹³C NMR: To identify the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (over 2-3 bonds).
-
Hypothetical NMR Data for CAS 221170-25-8 (in DMSO-d₆)
| Signal | ¹H Chemical Shift (ppm) | Integration | Multiplicity | ¹³C Chemical Shift (ppm) |
| 1 | 10.8 (broad s) | 1H | Singlet | - |
| 2 | 10.1 (broad s) | 1H | Singlet | - |
| 3 | 7.5 (s) | 1H | Singlet | 142.0 |
| 4 | 7.8 (broad s) | 2H | Singlet | - |
| 5 | 2.8 (t) | 2H | Triplet | 40.5 |
| 6 | 2.4 (t) | 2H | Triplet | 38.0 |
| 7 | - | - | - | 164.0 |
| 8 | - | - | - | 151.5 |
| 9 | - | - | - | 101.0 |
Data Interpretation and Step-by-Step Structure Assembly
-
Identifying the Uracil Core:
-
The broad singlets at 10.8 ppm and 10.1 ppm are characteristic of the two N-H protons of a uracil ring, which are exchangeable with deuterium.[1][2]
-
The singlet at 7.5 ppm is typical for the H6 proton on the uracil ring. Its corresponding carbon appears at 142.0 ppm in the HSQC spectrum.
-
The quaternary carbons at 164.0 ppm and 151.5 ppm are assigned to the two carbonyl carbons (C4 and C2) of the uracil ring, a common feature in pyrimidinediones. The carbon at 101.0 ppm is assigned to C5, the carbon bearing the substituent.
-
-
Elucidating the Side Chain:
-
The two triplets at 2.8 ppm and 2.4 ppm , each integrating to 2H, suggest two adjacent methylene (-CH₂-) groups, forming an ethyl chain.
-
The COSY spectrum would show a clear correlation between the signals at 2.8 ppm and 2.4 ppm, confirming their connectivity (-CH₂-CH₂-).
-
The broad singlet at 7.8 ppm integrating to 2H is indicative of a primary amine (-NH₂) group. The protons are exchangeable and often appear as a broad signal.
-
-
Connecting the Pieces with 2D NMR:
-
The HSQC spectrum links the proton signals to their directly attached carbons. The proton at 2.8 ppm would correlate to the carbon at 40.5 ppm, and the proton at 2.4 ppm to the carbon at 38.0 ppm.
-
The crucial connections are made using the HMBC spectrum, which reveals long-range couplings. A key correlation would be observed from the methylene protons at 2.4 ppm to the uracil carbon C5 at 101.0 ppm , confirming the attachment of the ethyl side chain to this position. Further HMBC correlations from the H6 proton (7.5 ppm) to C5 (101.0 ppm) and the carbonyl carbons (164.0 and 151.5 ppm) would solidify the structure of the uracil core.
-
Figure 2: A diagram illustrating the key HMBC correlation that connects the aminoethyl side chain to the uracil ring.
Conclusion: The Confirmed Structure
Through the systematic and integrated application of high-resolution mass spectrometry and a suite of NMR experiments, the structure of CAS 221170-25-8 is confidently assigned as 5-(2-Aminoethyl)-2,4(1H,3H)-pyrimidinedione. The HRMS data provides the elemental composition, while the 1D and 2D NMR data meticulously piece together the atomic connectivity, from the core uracil scaffold to the aminoethyl substituent. This self-validating approach, where each piece of data corroborates the others, is fundamental to achieving the high degree of certainty required in scientific research and drug development. The methodologies outlined in this guide represent a robust framework for the structural elucidation of a wide range of organic molecules.
References
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.[Link]
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. National Institutes of Health.[Link]
-
Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds. ResearchGate.[Link]
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Uracil at BMRB. Biological Magnetic Resonance Bank.[Link]
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2,4(1H,3H)-Pyrimidinedione, 5-amino-. NIST Chemistry WebBook.[Link]
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New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Lirias.[Link]
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Elucidating the Mechanism of Action of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione: A Technical Guide for Researchers
Abstract
The pyrimidine-2,4(1H,3H)-dione scaffold, a core structure in natural nucleosides like uridine and thymidine, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of pharmacological activities. This technical guide addresses the compound 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, for which the precise mechanism of action is not yet fully elucidated in public-domain literature. Instead of presenting a known pathway, this document provides a comprehensive, hypothesis-driven framework for researchers to systematically investigate and uncover its biological function. We will leverage structure-activity relationships from known analogs to propose potential targets and outline a rigorous experimental workflow for validation.
The Pyrimidine-2,4(1H,3H)-dione Core: A Privileged Scaffold
The versatility of the pyrimidine-2,4(1H,3H)-dione ring system allows for substitutions at various positions, leading to a diverse array of biological effects. Modifications at the C5 position, in particular, have yielded compounds with activities ranging from anticancer and antimicrobial to enzymatic inhibition. Understanding the impact of the 5-(2-aminoethyl) substituent is key to unlocking the therapeutic potential of this specific molecule.
A survey of related compounds reveals several key areas of activity for this scaffold:
| Compound Class | Mechanism of Action | Reference |
| 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives | CD73 Inhibition | [1] |
| Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives | RAF-MEK-ERK Pathway Blockade | [2] |
| Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives | d-Dopachrome Tautomerase Inhibition | [3] |
| Pyrimidine-2,4-dione with 2H-thiopyran derivatives | Antimicrobial and Cytotoxic | [4] |
| 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives | Antitumor via ROS Production | [5] |
| Thieno[2,3-d]pyrimidine-2,4-dione-based compounds | Protoporphyrinogen IX Oxidase Inhibition | [6] |
| Pyrano[2,3-d]pyrimidine-2,4-dione derivatives | PARP-1 Inhibition | [7] |
Hypothesis-Driven Target Identification
Based on the activities of structurally related molecules, we can formulate several hypotheses for the mechanism of action of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione. The presence of a basic aminoethyl group at the C5 position introduces a key pharmacophoric feature that can engage in ionic interactions with biological targets.
Hypothesis 1: Kinase Inhibition
The pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione series has been shown to block the RAF-MEK-ERK signaling pathway[2]. The aminoethyl side chain could potentially interact with the ATP-binding site of various kinases.
Hypothesis 2: Enzyme Inhibition
Derivatives of the pyrimidine-2,4(1H,3H)-dione scaffold have been shown to inhibit a range of enzymes, including CD73[1], d-dopachrome tautomerase[3], protoporphyrinogen IX oxidase[6], and PARP-1[7]. The aminoethyl group could play a role in binding to the active site or an allosteric site of a relevant enzyme.
Hypothesis 3: Disruption of DNA/RNA Processes
Given its structural similarity to natural nucleosides, 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione could potentially interfere with DNA or RNA synthesis or function, similar to some antiviral or anticancer agents.
A Proposed Experimental Workflow for Mechanistic Elucidation
The following is a detailed, phased approach to systematically investigate the mechanism of action of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione.
Phase 1: Initial Phenotypic Screening and Target Class Identification
The initial phase aims to broadly assess the biological activity of the compound and narrow down the potential target class.
Caption: Phase 1 Experimental Workflow for Initial Screening.
Protocol 1: Broad Phenotypic Screening
-
Objective: To identify any significant and selective biological activity.
-
Methodology:
-
Utilize a broad cell-based assay panel, such as the National Cancer Institute's NCI-60 panel.
-
Test the compound at a range of concentrations (e.g., 10 nM to 100 µM).
-
Analyze the pattern of activity to identify potential selectivity for certain cell types.
-
-
Causality: A selective pattern of cytotoxicity can provide initial clues about the compound's mechanism. For example, high sensitivity in rapidly dividing cells might suggest an anti-proliferative mechanism.
Protocol 2: Kinase Panel Screening
-
Objective: To determine if the compound has activity against a broad range of kinases.
-
Methodology:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins, Reaction Biology).
-
Perform an initial screen at a single high concentration (e.g., 10 µM) against a panel of over 400 kinases.
-
Follow up with IC50 determination for any hits that show significant inhibition (>50%).
-
-
Causality: Identification of specific kinase inhibition will provide a strong lead for a direct molecular target.
Phase 2: Target Validation and Pathway Analysis
Once a promising lead is identified from Phase 1, the next phase focuses on validating the target and understanding its role in the cellular context.
Caption: Phase 2 Experimental Workflow for Target Validation.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the compound to the putative target in a cellular environment.
-
Methodology:
-
Treat intact cells with the compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blot.
-
-
Causality: Ligand binding stabilizes the target protein, resulting in a shift in its melting temperature, providing strong evidence of target engagement.
Protocol 4: Western Blot Analysis of Downstream Pathways
-
Objective: To determine if target engagement by the compound modulates the expected downstream signaling pathway.
-
Methodology:
-
Treat cells with the compound at various concentrations and time points.
-
Prepare cell lysates and separate proteins by SDS-PAGE.
-
Probe with antibodies against the target protein and key downstream effectors (including phosphorylated forms).
-
-
Causality: Observing changes in the phosphorylation status or expression levels of downstream proteins confirms that the compound is modulating the intended pathway. For example, if the target is a kinase in the MAPK pathway, a decrease in phosphorylated ERK would be expected[2].
Concluding Remarks
While the precise mechanism of action for 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione remains to be definitively established, the rich chemical history of the pyrimidine-2,4(1H,3H)-dione scaffold provides a fertile ground for hypothesis-driven investigation. The experimental framework outlined in this guide offers a systematic and rigorous approach for researchers to not only identify the molecular target(s) of this compound but also to elucidate the downstream cellular consequences of its action. This structured methodology, rooted in the principles of chemical biology and pharmacology, will be instrumental in unlocking the therapeutic potential of this and other novel chemical entities.
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Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. (2024). Journal of Medicinal Chemistry. [Link]
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Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. (2022). European Journal of Medicinal Chemistry. [Link]
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Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. (2021). Molecules. [Link]
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Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. (2022). Journal of King Saud University - Science. [Link]
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Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. (2022). New Journal of Chemistry. [Link]
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Discovery of a Potent Thieno[2,3- d]pyrimidine-2,4-dione-Based Protoporphyrinogen IX Oxidase Inhibitor through an In Silico Structure-Guided Optimization Approach. (2021). Journal of Agricultural and Food Chemistry. [Link]
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Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. (2022). Scientific Reports. [Link]
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An In-Depth Technical Guide to the Biological Activity of 5-(2-aminoethyl)uracil and its Analogs
Foreword: Navigating the Landscape of Uracil Analogs
The pyrimidine uracil, a fundamental component of ribonucleic acid, has long served as a versatile scaffold in medicinal chemistry. Its derivatives have yielded a remarkable array of therapeutic agents, particularly in the realms of oncology and virology. This guide delves into the biological activities of a specific, yet under-documented derivative, 5-(2-aminoethyl)uracil, by synthesizing direct evidence where available and drawing logical inferences from the well-established bioactivities of its close structural relatives. For researchers and drug development professionals, this document aims to provide a comprehensive understanding of the potential mechanisms of action, therapeutic applications, and the experimental methodologies crucial for advancing the study of this class of compounds. We will explore the causal relationships behind experimental designs and present self-validating protocols to ensure scientific rigor.
The Uracil Scaffold: A Foundation for Diverse Biological Activity
Uracil and its derivatives are integral to a multitude of commercial drugs, demonstrating a broad therapeutic potential that extends beyond their traditional association with anticancer treatments.[1][2] The versatility of the uracil ring allows for substitutions at various positions, leading to a wide range of biological effects, including antiviral, anticancer, antimicrobial, and enzyme inhibitory activities.[1][2][3][4][5] Modifications at the C5 and N1 positions of the pyrimidine ring have been particularly fruitful in generating compounds with enhanced pharmacological properties.
Unraveling the Biological Potential of 5-(2-aminoethyl)uracil: An Evidence-Based Approach
Direct experimental data on the biological activity of 5-(2-aminoethyl)uracil is limited in publicly accessible literature. However, by examining related structures, we can construct a compelling hypothesis regarding its potential therapeutic applications and mechanisms of action.
Antimicrobial Activity: A Logical Starting Point
A closely related compound, 5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione), has demonstrated notable antimicrobial properties.[1][5] This molecule features the key "1-(2-aminoethyl)pyrimidine" substructure, suggesting that the aminoethyl group at the N1 position may contribute to its bioactivity. It is plausible that 5-(2-aminoethyl)uracil could serve as a crucial building block or exhibit intrinsic antimicrobial effects. The mechanism is likely to involve the disruption of essential bacterial processes, a common trait among antimicrobial uracil derivatives.[6]
Anticancer and Cytotoxic Potential: Insights from 5-Aminouracil Derivatives
5-Aminouracil and its derivatives are recognized for their anticancer, antibacterial, and antiviral properties.[1][5][7] The introduction of an amino group at the C5 position of the uracil ring often imparts significant biological activity. While most of the available literature focuses on aryl amino substitutions, the presence of an aminoethyl group in 5-(2-aminoethyl)uracil suggests a potential for cytotoxic effects against cancer cell lines. Studies on other 5-substituted uracil derivatives have shown that they can induce apoptosis in cancer cells and exhibit dose-dependent toxic effects.[8][9]
The proposed mechanism of anticancer action for many uracil analogs, particularly 5-fluorouracil (5-FU), involves the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.[10] By mimicking the natural substrate, these analogs can lead to a depletion of thymidine triphosphate, causing DNA damage and triggering cell death in rapidly dividing cancer cells. It is conceivable that 5-(2-aminoethyl)uracil, after intracellular activation, could exert a similar inhibitory effect on TS or other key enzymes in nucleotide metabolism.
Enzyme Inhibition: A Key Mechanism of Action
The biological effects of uracil derivatives are often mediated through the inhibition of specific enzymes.[11] For instance, certain 5-substituted uracil analogs have been shown to inhibit uracil-DNA glycosylase (UDG), an enzyme involved in DNA repair.[12][13] Inhibition of UDG can sensitize cancer cells to chemotherapeutic agents like 5-fluorodeoxyuridine (5-FdU) by preventing the repair of drug-induced DNA damage.[10][14] Given the structural similarities, 5-(2-aminoethyl)uracil warrants investigation as a potential inhibitor of UDG or other enzymes in the nucleotide synthesis and repair pathways.
The workflow for investigating enzyme inhibition by a novel compound like 5-(2-aminoethyl)uracil would logically proceed from in vitro enzyme assays to cell-based assays and finally to in vivo studies.
Caption: A logical workflow for the evaluation of enzyme inhibitory activity.
Experimental Protocols: A Guide for the Bench Scientist
The following protocols are designed to be self-validating and provide a robust framework for investigating the biological activities of 5-(2-aminoethyl)uracil.
Protocol for Assessing Antimicrobial Activity: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of 5-(2-aminoethyl)uracil against various bacterial strains.
Materials:
-
5-(2-aminoethyl)uracil (test compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (600 nm)
Procedure:
-
Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare Compound Dilutions: Create a serial dilution of 5-(2-aminoethyl)uracil in MHB in a 96-well plate. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions and the positive control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection and measurement of optical density at 600 nm.
Protocol for Evaluating Cytotoxicity: MTT Assay
This colorimetric assay assesses the effect of 5-(2-aminoethyl)uracil on the metabolic activity of cancer cell lines, providing a measure of cytotoxicity.
Materials:
-
5-(2-aminoethyl)uracil
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 5-(2-aminoethyl)uracil for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Quantitative Data Summary
While specific quantitative data for 5-(2-aminoethyl)uracil is not available, the table below presents representative IC50 values for related 5-aminouracil derivatives against various cancer cell lines to provide a comparative context for expected potency.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Arylaminouracil Derivatives | Glioblastoma (GBM-6138) | 2.3 - 9 | [8] |
| Uracil-thiazolidene Hybrids | A-549, MCF-7, Panc-1, HT-29 | 0.9 - 1.7 mM | [1] |
Note: The significant difference in potency (µM vs. mM) highlights the critical role of specific substitutions on the uracil scaffold.
Future Directions and Concluding Remarks
The exploration of 5-(2-aminoethyl)uracil's biological activity is a promising avenue for drug discovery. Based on the established pharmacology of its analogs, this compound warrants thorough investigation for its potential antimicrobial, anticancer, and enzyme-inhibitory properties. The experimental protocols and conceptual frameworks provided in this guide offer a clear path forward for researchers to systematically evaluate its therapeutic potential. Future studies should focus on synthesizing 5-(2-aminoethyl)uracil and its derivatives, followed by a comprehensive screening against a panel of microbial strains, cancer cell lines, and relevant enzymes. Elucidating the precise mechanisms of action will be paramount in advancing this compound or its analogs toward clinical development. The inherent versatility of the uracil scaffold, combined with the strategic placement of an aminoethyl group, presents a compelling opportunity to develop novel therapeutic agents.
References
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Desgranges, C., et al. (1986). Effect of (E)-5-(2-bromovinyl)uracil on the catabolism and antitumor activity of 5-fluorouracil in rats and leukemic mice. PubMed. Available at: [Link]
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El-Sayed, M. S., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Available at: [Link]
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El-Sayed, M. S., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing. Available at: [Link]
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Shealy, Y. F., et al. (1983). Carbocyclic analogues of 5-substituted uracil nucleosides: synthesis and antiviral activity. PubMed. Available at: [Link]
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Kezin, V. A., et al. (2024). Assessment of cytotoxicity of 5-arylaminouracil derivatives. Molecular Biology. Available at: [Link]
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El-Sayed, M. S., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. ResearchGate. Available at: [Link]
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Yan, Y., et al. (2016). Inhibition of uracil DNA glycosylase sensitizes cancer cells to 5-fluorodeoxyuridine through replication fork collapse-induced DNA damage. PMC. Available at: [Link]
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Focher, F., et al. (2019). A New Class of Uracil–DNA Glycosylase Inhibitors Active against Human and Vaccinia Virus Enzyme. MDPI. Available at: [Link]
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Khandazhinskaya, A. L., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Lirias. Available at: [Link]
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Al-Turkistani, A. A., et al. (2011). Synthesis and Antimicrobial Activity of Some Novel 5-Alkyl-6-Substituted Uracils and Related Derivatives. National Institutes of Health. Available at: [Link]
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Ramesh, D., et al. (2020). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. PubMed. Available at: [Link]
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El-Sayed, M. S., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health. Available at: [Link]
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N/A. (2023). Antimicrobial activities of different uracil derivatives and the complexes. ResearchGate. Available at: [Link]
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N/A. (2021). Innovative antimicrobial substances based on uracil S-derivatives. PubMed. Available at: [Link]
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Wallace, S. S., et al. (2018). An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation. National Institutes of Health. Available at: [Link]
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Al-Turkistani, A. A., et al. (2011). Synthesis and antimicrobial activity of some novel 5-alkyl-6-substituted uracils and related derivatives. PubMed. Available at: [Link]
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N/A. (2022). Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. Available at: [Link]
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Stivers, J. T., et al. (2021). Inhibition of Human Uracil DNA Glycosylase Sensitizes a Large Fraction of Colorectal Cancer Cells to 5-Fluorodeoxyuridine and Raltitrexed but Not Fluorouracil. PubMed. Available at: [Link]
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N/A. (2025). A Mutant of Uracil DNA Glycosylase That Distinguishes between Cytosine and 5-Methylcytosine. ResearchGate. Available at: [Link]
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N/A. (2025). Linking uracil base excision repair and 5-fluorouracil toxicity in yeast. ResearchGate. Available at: [Link]
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Introduction: The Pyrimidine-2,4-dione Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione Derivatives and Analogs for Drug Discovery Professionals
The pyrimidine-2,4(1H,3H)-dione, commonly known as the uracil scaffold, represents a cornerstone in the field of medicinal chemistry. As an integral component of nucleic acids and a versatile heterocyclic compound, it has garnered significant attention for its broad spectrum of pharmacological activities.[1] Its inherent ability to form multiple hydrogen bonds and engage in various intermolecular interactions allows it to bind to a wide array of biological targets. This has led to its successful incorporation into numerous approved drugs, solidifying its status as a "privileged scaffold."
This guide focuses on a specific, yet highly promising, class of uracil derivatives: those substituted at the 5-position with a 2-aminoethyl group and their related analogs. The introduction of the flexible and reactive aminoethyl side chain at this position provides a critical anchor point for further chemical modification, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. These derivatives have demonstrated a remarkable range of biological activities, including anticancer, antiviral, and antimicrobial effects, making them a fertile ground for the development of novel therapeutics.[2][3]
PART 1: Synthesis and Derivatization Strategies
The synthetic accessibility of the 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione core and its analogs is a key factor driving its exploration in drug discovery. The methodologies employed are typically robust, scalable, and amenable to the generation of large compound libraries for high-throughput screening.
General Synthesis of the 5-Substituted Uracil Core
A common and effective strategy for synthesizing 5-substituted uracil derivatives involves the modification of a pre-formed uracil ring, often starting with a halogenated precursor like 5-bromouracil. The introduction of the aminoethyl side chain or its precursors can be achieved through various cross-coupling reactions.
A plausible and widely applicable synthetic approach begins with the amination of 5-bromouracil. While direct amination can be challenging, a more controlled method involves reacting 5-bromouracil with an appropriate amine under specific conditions, often catalyzed by a transition metal.[3] For instance, treatment with a three-fold molar excess of the corresponding aniline in refluxing ethylene glycol has been used to create 5-phenylamino derivatives.[3] A similar principle can be applied to introduce the aminoethyl moiety.
Key Derivatization Pathways
The true therapeutic potential of this scaffold is unlocked through systematic derivatization. The primary points for modification are the terminal amine of the side chain and the N1 and N3 positions of the pyrimidine ring.
-
Side Chain Modification: The primary amine of the 5-(2-aminoethyl) group is a versatile handle for introducing a wide range of functionalities through standard reactions such as acylation, sulfonylation, and reductive amination. This allows for the precise modulation of properties like solubility, lipophilicity, and target-binding affinity.
-
N1 and N3 Alkylation: The nitrogen atoms of the uracil ring can be readily alkylated to introduce further diversity. A general procedure involves treating a 6-amino-1-alkyl uracil with an alkylating agent in the presence of a base like sodium hydroxide in ethanol.[4] This not only impacts the molecule's physical properties but can also influence its binding mode within a target protein.
-
Ring Fusion and Annulation: A more advanced strategy involves using the uracil core as a building block for more complex heterocyclic systems. For example, 5-aminouracil derivatives can be used as precursors to synthesize fused ring systems like pyrido[2,3-d]pyrimidines, which have shown significant biological activity.[2][4][5]
Experimental Protocol: General Synthesis of N1, N3-Dialkyl-6-aminouracil Derivatives
This protocol is adapted from established procedures for the synthesis of precursors used in creating pyrido[2,3-d]pyrimidine analogs.[4]
Objective: To synthesize 6-amino-1,3-dialkylpyrimidine-2,4(1H,3H)-dione, a key intermediate for further elaboration.
Materials:
-
6-amino-1-alkyl uracil (1.0 mmol)
-
Sodium hydroxide (10-15% aqueous solution, 0.3 mL)
-
95% Ethanol (0.9 mL)
-
Alkylating agent (e.g., ethyl iodide, propyl iodide) (2.0 mmol)
-
Chloroform
-
Water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Combine 6-amino-1-alkyl uracil (1.0 mmol), 10-15% sodium hydroxide solution (0.3 mL), and 95% ethanol (0.9 mL) in a round-bottom flask.
-
Heat the mixture under reflux for 15 minutes and then cool to room temperature.
-
Add the corresponding alkylating agent (2.0 mmol) dropwise to the reaction mixture.
-
Heat the resulting solution under reflux for 3-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the volatile solvents under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between chloroform and water (2:1 v/v, 9 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure 6-amino-1,3-dialkylpyrimidine-2,4(1H,3H)-dione.
PART 2: Therapeutic Targets and Biological Activity
Derivatives of the 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione scaffold have been shown to modulate the activity of a diverse set of biological targets, leading to potent anticancer, immunomodulatory, and antiviral effects.
Anticancer Activity
The broadest application of these compounds is in oncology, where they have been shown to interfere with multiple pathways crucial for cancer cell proliferation and survival.[1]
A. Kinase Inhibition: Dysregulation of protein kinase activity is a hallmark of many cancers. Pyrimidine-dione analogs have been successfully developed as inhibitors of several key kinases.
-
RAF-MEK-ERK (MAPK) Pathway: The constitutive activation of the MAPK pathway is a major driver of tumor growth.[5] Certain pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block this signaling cascade by decreasing the levels of phosphorylated MEK and ERK in a dose-dependent manner.[5] This action can suppress cell migration, induce apoptosis, and increase the production of reactive oxygen species (ROS) in cancer cells.[5]
-
Eukaryotic Elongation Factor-2 Kinase (eEF-2K): eEF-2K is a key regulator of protein synthesis, and its inhibition is a promising anticancer strategy. A series of pyrido[2,3-d]pyrimidine-2,4-dione derivatives were synthesized and screened for eEF-2K inhibitory activity, with some compounds showing IC50 values in the nanomolar range.[4]
Caption: Inhibition of the RAF-MEK-ERK pathway by pyrimidine dione analogs.
B. Immunomodulation via CD73 Inhibition: The tumor microenvironment often suppresses the immune system, allowing cancer cells to evade detection. Ecto-5'-nucleotidase (CD73) is an enzyme overexpressed in many cancers that contributes to this immunosuppression.[6] Recently, novel 5-(pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione derivatives were developed as potent and orally bioavailable CD73 inhibitors.[6] In preclinical models, oral administration of these compounds significantly inhibited tumor growth by increasing the infiltration of positive immune cells, thereby reinvigorating the anti-tumor immune response.[6]
C. DNA Repair Inhibition (PARP-1): Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA repair process. Inhibiting PARP-1 in cancers with existing DNA repair defects (like those with BRCA mutations) can lead to synthetic lethality and cell death. Pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been designed as novel PARP-1 inhibitors, with some compounds showing potent enzymatic inhibition and high cytotoxicity against breast and colon cancer cell lines.[7][8]
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the inhibitory activity of representative pyrimidine-2,4(1H,3H)-dione derivatives against various cancer-related targets and cell lines.
| Compound Class | Target | IC50 (µM) | Cancer Cell Line | Cytotoxicity IC50 (µM) | Reference |
| 5-Anilinopyrimidine derivative | BRD4 | 0.029 | MDA-MB-231 (Breast) | 0.78 | [9] |
| 5-Anilinopyrimidine derivative | PLK1 | 0.094 | HT-29 (Colorectal) | 1.12 | [9] |
| Pyrido[2,3-d]pyrimidine derivative | eEF-2K | 0.420 | MDA-MB-231 (Breast) | Not specified | [4] |
| 5-(Pyridazin-3-yl)pyrimidine derivative | CD73 | Potent (specific value not in abstract) | 4T1 (Breast) | Not cytotoxic | [6] |
| Pyrano[2,3-d]pyrimidine derivative | PARP-1 | 0.00361 | MCF-7 (Breast) | 1.28 | [8] |
Antiviral and Antimicrobial Activity
The uracil scaffold is fundamental to many antiviral drugs. 5-substituted uracil derivatives have shown inhibitory effects against a range of viruses, including HIV-1 and herpes family viruses.[3][10] The mechanism often involves the inhibition of viral enzymes essential for replication.
Furthermore, certain fused pyrimidine dione derivatives, such as pyrano[2,3-d]pyrimidines, have demonstrated superb antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 3.91 µg/mL.[11]
PART 3: Key Experimental Methodologies
Evaluating the therapeutic potential of novel 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione derivatives requires a robust set of in vitro and cellular assays. A primary and crucial experiment is the assessment of cytotoxicity against cancer cell lines.
Protocol: MTT Assay for Cellular Viability and Cytotoxicity
Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC50). This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A375)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (570 nm wavelength)
Workflow:
Caption: Standard workflow for an MTT cytotoxicity assay.
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for another 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione scaffold and its analogs represent a highly versatile and promising platform for modern drug discovery. The synthetic tractability of the core allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The demonstrated ability of these compounds to modulate a wide range of therapeutically relevant targets—from kinases and DNA repair enzymes to key players in the tumor immune microenvironment—underscores their potential to address significant unmet medical needs, particularly in oncology.
Future research should focus on leveraging advanced medicinal chemistry strategies, such as structure-based drug design and fragment-based screening, to develop next-generation inhibitors with improved target specificity and reduced off-target effects. Furthermore, exploring novel drug delivery systems and combination therapies will be crucial to maximizing the clinical potential of this remarkable class of compounds. The continued investigation of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione derivatives holds great promise for delivering new and effective medicines to patients worldwide.
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- A Comparative Guide to the Biological Activity of 5-Anilinopyrimidine-2,4(1H,3H)
- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)
- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. PubMed Central.
- Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PubMed Central.
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- Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. (2024). PubMed.
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Unveiling the Therapeutic Potential of 5-(2-aminoethyl)uracil: A Technical Guide to Target Identification and Validation
Abstract
Uracil and its derivatives have long been a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of activity against various diseases.[1][2][3] The compound 5-(2-aminoethyl)uracil, a member of the 5-substituted uracil family, presents a unique chemical scaffold with the potential for novel pharmacological applications. This technical guide provides an in-depth exploration of the potential therapeutic targets of 5-(2-aminoethyl)uracil, drawing upon the established bioactivities of structurally related compounds. We delve into the rationale for investigating key protein targets, including enzymes in the pyrimidine metabolic pathway and epigenetic regulators. Furthermore, this document serves as a practical resource for researchers by providing detailed, field-proven methodologies for target validation, from initial in silico screening to rigorous in vitro and cell-based assays. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental framework necessary to unlock the therapeutic promise of 5-(2-aminoethyl)uracil.
Introduction: The Promise of 5-Substituted Uracils
The uracil scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs for cancer, viral infections, and metabolic disorders.[1][4] The versatility of the uracil ring, particularly at the C5 position, allows for a wide range of chemical modifications that can significantly influence biological activity and target specificity.[5][6] The introduction of an aminoethyl group at this position in 5-(2-aminoethyl)uracil suggests the potential for unique interactions with biological targets, driven by the positive charge and hydrogen bonding capabilities of the terminal amine. While direct studies on 5-(2-aminoethyl)uracil are limited, the extensive research on related 5-aminouracil and 5-alkyluracil derivatives provides a strong foundation for identifying and validating its potential therapeutic targets.[3]
This guide will focus on three high-potential therapeutic targets for 5-(2-aminoethyl)uracil based on the known mechanisms of action of similar compounds:
-
Thymidylate Synthase (TS): A critical enzyme in the de novo synthesis of thymidine, essential for DNA replication.[7]
-
Dihydropyrimidine Dehydrogenase (DPD): The rate-limiting enzyme in the catabolism of pyrimidines, including 5-fluorouracil (5-FU).[8][9]
-
UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1): A key epigenetic regulator involved in maintaining DNA methylation patterns.[1][4]
Potential Therapeutic Target Profiles
Thymidylate Synthase (TS): A Classic Target for Uracil Analogs
Rationale for Targeting TS: Thymidylate Synthase is a well-established target for anticancer drugs, most notably the uracil analog 5-fluorouracil (5-FU).[7][10] TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[7] The structural similarity of 5-(2-aminoethyl)uracil to the natural substrate, dUMP, and the clinically successful 5-FU, makes TS a primary candidate for investigation. The aminoethyl side chain could potentially interact with residues in the active site, leading to competitive or non-competitive inhibition.
Hypothesized Mechanism of Action: 5-(2-aminoethyl)uracil may act as a competitive inhibitor of TS by binding to the dUMP binding site. The uracil core would mimic the natural substrate, while the aminoethyl group could form ionic or hydrogen bond interactions with amino acid residues within the active site, potentially leading to a stable enzyme-inhibitor complex.
DOT Diagram: Thymidylate Synthase Inhibition Pathway
Caption: Inhibition of Thymidylate Synthase by 5-(2-aminoethyl)uracil disrupts DNA synthesis.
Dihydropyrimidine Dehydrogenase (DPD): Modulating Pyrimidine Catabolism
Rationale for Targeting DPD: DPD is the initial and rate-limiting enzyme in the catabolism of uracil and thymine.[8][9] Inhibition of DPD can increase the bioavailability and efficacy of fluoropyrimidine drugs like 5-FU by preventing their rapid degradation.[8][11] Uracil itself is a known inhibitor of DPD.[11] Given its structural similarity, 5-(2-aminoethyl)uracil could also act as a DPD inhibitor. This could have two therapeutic implications: 1) as a standalone agent to modulate endogenous pyrimidine levels, or 2) as an adjuvant to enhance the efficacy of other pyrimidine-based therapies.
Hypothesized Mechanism of Action: 5-(2-aminoethyl)uracil may act as a competitive inhibitor of DPD, binding to the active site and preventing the breakdown of natural pyrimidines or co-administered fluoropyrimidine drugs. The aminoethyl side chain might confer a higher binding affinity compared to uracil itself.
DOT Diagram: DPD Inhibition and 5-FU Potentiation
Caption: 5-(2-aminoethyl)uracil may inhibit DPD, enhancing the efficacy of 5-FU.
UHRF1 SRA Domain: An Epigenetic Frontier
Rationale for Targeting UHRF1: UHRF1 is a crucial protein in the maintenance of DNA methylation, a key epigenetic modification often dysregulated in cancer.[4] The SET and RING-associated (SRA) domain of UHRF1 specifically recognizes hemimethylated DNA, recruiting DNA methyltransferase 1 (DNMT1) to faithfully replicate methylation patterns after DNA replication.[4][11] Uracil derivatives have been identified as inhibitors of the UHRF1 SRA domain, leading to global DNA demethylation and reactivation of tumor suppressor genes.[1][4] The unique structure of 5-(2-aminoethyl)uracil, particularly the flexible and charged side chain, could allow for novel interactions within the SRA domain's binding pocket.
Hypothesized Mechanism of Action: 5-(2-aminoethyl)uracil may bind to the 5-methylcytosine binding pocket of the UHRF1 SRA domain, preventing its interaction with hemimethylated DNA. This would disrupt the recruitment of DNMT1 to replication forks, leading to passive demethylation of the genome during cell division.
DOT Diagram: UHRF1 SRA Domain Inhibition and Epigenetic Reprogramming
Caption: Inhibition of the UHRF1 SRA domain by 5-(2-aminoethyl)uracil can lead to DNA demethylation.
Experimental Validation Workflows
A multi-pronged approach is essential for the robust validation of the interaction between 5-(2-aminoethyl)uracil and its potential targets. This section outlines detailed experimental protocols.
In Silico Screening: The First Step in Target Validation
Objective: To predict the binding affinity and mode of interaction of 5-(2-aminoethyl)uracil with the active sites of TS, DPD, and the UHRF1 SRA domain.
Methodology: Molecular Docking
-
Protein Preparation:
-
Obtain the crystal structures of human Thymidylate Synthase (e.g., PDB ID: 1HVY), Dihydropyrimidine Dehydrogenase (e.g., PDB ID: 1GTE), and the UHRF1 SRA domain (e.g., PDB ID: 3BI7) from the Protein Data Bank.
-
Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to ionizable residues using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard.
-
-
Ligand Preparation:
-
Generate the 3D structure of 5-(2-aminoethyl)uracil using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
-
-
Docking Simulation:
-
Define the binding site on each protein based on the location of the co-crystallized ligand or known active site residues.
-
Perform molecular docking using software like AutoDock Vina or Glide.
-
Analyze the docking poses based on their binding energy scores and visualize the interactions (hydrogen bonds, hydrophobic interactions, etc.) using PyMOL or VMD.
-
DOT Diagram: In Silico to In Vitro Workflow
Caption: A streamlined workflow from computational prediction to experimental validation.
In Vitro Validation: Quantifying Target Engagement
3.2.1. Thymidylate Synthase (TS) Inhibition Assay
Objective: To determine the inhibitory activity of 5-(2-aminoethyl)uracil on human TS.
Methodology: Spectrophotometric Assay
-
Reagents and Buffers:
-
Recombinant human Thymidylate Synthase.
-
dUMP (substrate).
-
5,10-Methylenetetrahydrofolate (CH2H4Folate) (cofactor).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl2, 1 mM EDTA, 1 mM DTT.
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, dUMP, and CH2H4Folate.
-
Add varying concentrations of 5-(2-aminoethyl)uracil to the reaction mixture.
-
Initiate the reaction by adding recombinant human TS.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the oxidation of CH2H4Folate to dihydrofolate.
-
Calculate the initial reaction rates and determine the IC50 value of 5-(2-aminoethyl)uracil.
-
3.2.2. Dihydropyrimidine Dehydrogenase (DPD) Activity Assay
Objective: To assess the inhibitory effect of 5-(2-aminoethyl)uracil on DPD activity.
Methodology: Radioenzymatic Assay [10]
-
Reagents and Buffers:
-
Human liver cytosol (as a source of DPD).
-
[6-³H]Fluorouracil (radiolabeled substrate).
-
NADPH (cofactor).
-
Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4).
-
-
Procedure:
-
Pre-incubate the liver cytosol with varying concentrations of 5-(2-aminoethyl)uracil.
-
Initiate the reaction by adding [6-³H]Fluorouracil and NADPH.
-
After incubation, stop the reaction and separate the substrate from the product (dihydrofluorouracil) using HPLC.
-
Quantify the amount of radiolabeled product using a scintillation counter.
-
Calculate the percentage of DPD inhibition and determine the IC50 value.
-
3.2.3. UHRF1 SRA Domain Binding Assays
Objective: To confirm the direct binding of 5-(2-aminoethyl)uracil to the UHRF1 SRA domain.
Methodology 1: Differential Scanning Fluorimetry (DSF) [4]
-
Reagents and Buffers:
-
Purified recombinant UHRF1 SRA domain.
-
SYPRO Orange dye.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl.
-
-
Procedure:
-
Prepare a mixture of the UHRF1 SRA domain and SYPRO Orange dye in the assay buffer.
-
Add varying concentrations of 5-(2-aminoethyl)uracil.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence of the SYPRO Orange dye.
-
The binding of 5-(2-aminoethyl)uracil will stabilize the protein, resulting in an increase in the melting temperature (Tm).
-
Methodology 2: Isothermal Titration Calorimetry (ITC) [4]
-
Reagents and Buffers:
-
Purified recombinant UHRF1 SRA domain.
-
5-(2-aminoethyl)uracil.
-
ITC Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl.
-
-
Procedure:
-
Load the UHRF1 SRA domain into the sample cell of the ITC instrument.
-
Load 5-(2-aminoethyl)uracil into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution.
-
Measure the heat changes associated with each injection to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Cell-Based Assays: Assessing Functional Consequences
3.3.1. Cell Viability and Proliferation Assays
Objective: To evaluate the cytotoxic and anti-proliferative effects of 5-(2-aminoethyl)uracil in relevant cancer cell lines.
Methodology: MTT Assay
-
Cell Culture:
-
Culture cancer cell lines known to be sensitive to TS inhibitors (e.g., HCT116, MCF-7) in appropriate media.
-
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of 5-(2-aminoethyl)uracil for 24, 48, and 72 hours.
-
Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm to determine cell viability.
-
Calculate the IC50 value for each cell line.
-
3.3.2. Global DNA Methylation Assay
Objective: To determine if 5-(2-aminoethyl)uracil can induce global DNA demethylation in cancer cells.
Methodology: Global DNA Methylation ELISA
-
Cell Treatment and DNA Extraction:
-
Treat cancer cells (e.g., HCT116) with 5-(2-aminoethyl)uracil for several cell cycles.
-
Extract genomic DNA from the treated and untreated cells.
-
-
Procedure:
-
Use a commercially available global DNA methylation ELISA kit.
-
Immobilize the extracted genomic DNA onto the assay wells.
-
Use a specific antibody that recognizes 5-methylcytosine (5-mC) to detect the level of methylation.
-
Quantify the amount of 5-mC using a colorimetric detection method.
-
Compare the global methylation levels between treated and untreated cells.
-
Data Presentation and Interpretation
Table 1: Summary of Predicted and Experimental Data for 5-(2-aminoethyl)uracil
| Target Protein | In Silico Docking Score (kcal/mol) | In Vitro IC50/Kd (µM) | Cell-Based Assay Readout |
| Thymidylate Synthase (TS) | [Predicted Value] | [Experimental Value] | IC50 in HCT116 cells |
| Dihydropyrimidine Dehydrogenase (DPD) | [Predicted Value] | [Experimental Value] | Potentiation of 5-FU IC50 |
| UHRF1 SRA Domain | [Predicted Value] | [Experimental Value] | % Global DNA Demethylation |
Conclusion and Future Directions
This technical guide has outlined a rational and systematic approach to investigating the therapeutic potential of 5-(2-aminoethyl)uracil. By leveraging the known pharmacology of related uracil derivatives, we have identified Thymidylate Synthase, Dihydropyrimidine Dehydrogenase, and the UHRF1 SRA domain as high-priority targets for further investigation. The detailed experimental workflows provided herein offer a clear roadmap for researchers to validate these interactions and elucidate the mechanism of action of this promising compound.
Future studies should focus on lead optimization to improve potency and selectivity, as well as in vivo studies in relevant animal models to assess the pharmacokinetic properties and therapeutic efficacy of 5-(2-aminoethyl)uracil. The insights gained from such research will be instrumental in determining the clinical viability of this compound and its potential to address unmet medical needs in oncology and other disease areas.
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Lu X, Liu B, Li Y, et al. Design, synthesis and biological evaluation of novel uracil derivatives bearing 1, 2, 3-triazole moiety as thymidylate synthase (TS) inhibitors and as potential antitumor drugs. Eur J Med Chem. 2019;171:357-372. [Link]
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van den Wildenberg SJ, Genet SA, Streng AS, et al. Partial protein binding of uracil and thymine affects accurate dihydropyrimidine dehydrogenase (DPD) phenotyping. J Pharm Biomed Anal. 2024;249:116381. [Link]
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Zhang Y, Liu Y, Sun M, et al. 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation. Signal Transduct Target Ther. 2017;2:16041. [Link]
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Bashtrykov P, Jankevicius G, Smarandache A, et al. The UHRF1 protein stimulates the activity and specificity of the maintenance DNA methyltransferase DNMT1 by an allosteric mechanism. J Biol Chem. 2014;289(7):4106-4115. [Link]
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Dihydropyrimidine Dehydrogenase (DPYD). ARUP Consult. Accessed January 21, 2026. [Link]
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De Wit M, Deenen MJ, van der Veen H, et al. Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective Clinical Study. Clin Pharmacol Ther. 2022;111(2):418-426. [Link]
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Whitepaper: The Emergence of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione in Modern Drug Discovery: A Technical Guide
Abstract
The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Modifications at the C5 position of the uracil ring have historically yielded compounds with profound therapeutic impact, most notably the anticancer agent 5-fluorouracil.[1][2] This guide delves into the scientific rationale and technical methodologies for exploring a novel derivative, 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione . We will examine its synthetic feasibility, hypothesize its potential as a therapeutic agent by drawing parallels with established 5-substituted uracils, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities within this promising class of compounds.
The Uracil Scaffold: A Foundation for Therapeutic Innovation
The C5 Position: A Gateway to Biological Activity
The uracil nucleus is a fundamental component of nucleic acids, making it an ideal starting point for the design of antimetabolites that can interfere with cellular processes.[3][4] While modifications at various positions have been explored, substitutions at the C5 position have been particularly fruitful, leading to a diverse range of biological activities, including antiviral, anticancer, antibacterial, and antifungal properties.[1][5][6] The rationale behind targeting the C5 position lies in its proximity to key enzymes involved in nucleotide metabolism. For instance, the archetypal C5-substituted uracil, 5-fluorouracil (5-FU), exerts its potent anticancer effects primarily through the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair.[7][8]
Introducing 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione: A Novel Candidate
The introduction of a 2-aminoethyl group at the C5 position introduces a flexible, basic side chain. This moiety has the potential to form novel ionic and hydrogen bond interactions with biological targets, potentially leading to new mechanisms of action or improved selectivity compared to existing uracil derivatives. The primary amine offers a site for further derivatization, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Synthesis and Physicochemical Characterization
Proposed Synthetic Strategy
The synthesis of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione can be approached through established methods for the functionalization of the uracil ring. A plausible route begins with a C5-halogenated uracil, which can then undergo a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, followed by reduction and functional group manipulation.
Detailed Synthesis Protocol
Step 1: Synthesis of 5-ethynyluracil.
-
To a solution of 5-iodouracil (1.0 eq) in anhydrous DMF, add triethylamine (3.0 eq), copper(I) iodide (0.1 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).
-
Bubble acetylene gas through the mixture or add ethynyltrimethylsilane (1.5 eq) and stir at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
If using ethynyltrimethylsilane, deprotection is achieved by adding a solution of TBAF in THF.
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The crude product is purified by column chromatography.
Step 2: Synthesis of 5-(2-azidoethyl)uracil.
-
To a solution of 5-ethynyluracil (1.0 eq) in a suitable solvent, perform a hydroboration/oxidation to yield 5-(2-hydroxyethyl)uracil.
-
Alternatively, a partial reduction of the alkyne to an alkene can be performed, followed by hydrobromination and substitution with sodium azide.
-
The resulting 5-(2-hydroxyethyl)uracil is then converted to a better leaving group (e.g., mesylate or tosylate) by reacting with mesyl chloride or tosyl chloride in the presence of a base.
-
The resulting intermediate is then reacted with sodium azide in DMF to yield 5-(2-azidoethyl)uracil.
Step 3: Synthesis of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione.
-
The 5-(2-azidoethyl)uracil is reduced to the corresponding amine. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
The final product is purified by crystallization or column chromatography.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 155.16 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| logP | -1.5 to -0.5 | Indicates high hydrophilicity, which may affect cell permeability but could be favorable for certain targets. |
| pKa | ~9.5 (amine), ~8.5 (pyrimidine N-H) | The basic amine will be protonated at physiological pH, influencing solubility and target interactions. |
| Solubility | High in aqueous solutions | Favorable for formulation and in vitro assays. |
| Hydrogen Bond Donors | 3 | Strong potential for interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | Strong potential for interactions with biological targets. |
Hypothesized Biological Activity and Mechanism of Action
Potential as an Anticancer Agent
Drawing parallels with 5-FU, 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione could function as an antimetabolite.[3] Its intracellular activation could lead to metabolites that inhibit key enzymes in nucleic acid synthesis.
-
Thymidylate Synthase (TS) Inhibition: The pyrimidine ring could still serve as a scaffold for binding to the TS active site.[7]
-
Incorporation into DNA/RNA: The molecule could be metabolized into its corresponding triphosphate and incorporated into DNA and RNA, leading to chain termination or dysfunctional nucleic acids.[4]
-
Novel Target Interactions: The aminoethyl side chain could allow for interactions with other targets, such as poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair.[9]
Potential as an Antiviral Agent
Many 5-substituted uracil derivatives exhibit antiviral activity by targeting viral polymerases or other enzymes essential for viral replication.[6][10] The unique structure of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione could lead to selective inhibition of viral enzymes over host enzymes.
Visualizing the Potential Mechanism of Action
Caption: Hypothesized antimetabolite mechanism of action.
Key Experimental Workflows
In Vitro Anticancer Evaluation
A standard workflow to assess the anticancer potential of a novel compound involves a tiered approach, starting with broad screening and moving to more specific mechanistic studies.
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5-Substituted Pyrimidines: A Technical Guide to a Privileged Scaffold in Drug Discovery
An in-depth technical guide by Gemini
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The pyrimidine scaffold is a cornerstone of medicinal chemistry, largely due to its fundamental role as a core component of nucleobases in DNA and RNA.[1][2] This inherent biological relevance has established substituted pyrimidines as a "privileged scaffold," leading to a vast array of therapeutic agents.[1][3] Among the possible points of modification, the C5 position has emerged as a particularly strategic handle for medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties.[4] This guide provides an in-depth technical exploration of 5-substituted pyrimidines, delving into the synthetic methodologies used to create them, their diverse therapeutic applications, and the critical structure-activity relationships that govern their efficacy. We will examine their roles as anticancer, antiviral, and anti-inflammatory agents, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and synthetic workflows.
Chapter 1: The Pyrimidine Core: A Cornerstone of Medicinal Chemistry
Biological Significance of Pyrimidines
Pyrimidines are nitrogen-containing heterocyclic aromatic compounds that are fundamental to all life.[5] Their derivatives—cytosine, thymine, and uracil—are the essential building blocks of the nucleic acids, DNA and RNA, highlighting their profound biological significance and compatibility with cellular machinery.[2][6] This natural role means that synthetic pyrimidine derivatives can readily interact with biological systems, particularly enzymes involved in nucleic acid metabolism.[6] This mimicry is a foundational principle in the design of antimetabolites, a class of drugs that interfere with these essential processes, and has been a fruitful strategy in developing anticancer and antiviral therapies.[3][6] The pyrimidine nucleus is also found in essential vitamins like thiamine (Vitamin B1) and in various coenzymes, further cementing its importance in biological pathways.[7]
The C5 Position: A Strategic Handle for Modulating Bioactivity
While the pyrimidine ring can be modified at several positions, the C5 position has proven to be an exceptionally valuable site for substitution in drug design.[2][4] There are several reasons for its strategic importance:
-
Vector for Specificity: The C5 substituent projects into a solvent-exposed region in many enzyme active sites. This provides a vector for introducing larger, more complex functional groups that can form additional interactions with specific sub-pockets of a target protein, thereby enhancing both potency and selectivity.
-
Electronic Modulation: The electronic nature of the substituent at C5 can significantly alter the electron density of the entire pyrimidine ring. This influences the strength of hydrogen bonding interactions at the N1 and N3 positions, which are often critical for binding to target enzymes like kinases.[6]
-
Pharmacokinetic Tuning: The properties of the C5 substituent (e.g., lipophilicity, polarity, size) can be systematically varied to fine-tune the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for developing a viable drug candidate.
The ability to strategically place diverse substituents at this position has been a key factor in the success of 5-substituted pyrimidines across multiple therapeutic areas.[4]
The "Privileged Scaffold" Concept
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity.[3] The pyrimidine core is a quintessential example of such a scaffold.[1][8] Its structural versatility and synthetic accessibility allow for the creation of large libraries of compounds that can be screened against a wide array of biological targets.[3] The evolution from early antimetabolite drugs to modern, highly specific kinase inhibitors demonstrates the remarkable capacity of the pyrimidine core to be adapted for diverse therapeutic purposes, solidifying its status as a foundational structure in drug discovery.[3][8]
Chapter 2: Synthetic Strategies for 5-Substituted Pyrimidines
The synthesis of 5-substituted pyrimidines has evolved from classical condensation reactions to modern, highly efficient cross-coupling methods. The choice of synthetic route is typically governed by the desired substitution pattern and the compatibility of functional groups.[6]
Foundational Methods: Halogenation and Subsequent Functionalization
A common and robust strategy for introducing functionality at the C5 position begins with halogenation. 5-Halopyrimidines, particularly 5-bromo- and 5-iodopyrimidines, are versatile intermediates that can be readily prepared and subsequently used in a variety of coupling reactions.
Experimental Protocol: Synthesis of 4-Chloro-5-iodo-2-benzylthiopyrimidine
This protocol describes a two-step process to generate a key intermediate for further functionalization, based on methodologies found in the literature.[9]
Step 1: Iodination of 2-Benzylthiopyrimidine
-
Reagents & Setup: To a solution of 2-benzylthiopyrimidine in a suitable solvent like DMF, add a base (e.g., potassium hydroxide).
-
Reaction: Cool the mixture in an ice bath. Add a solution of iodine (I₂) portion-wise while maintaining the temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude 5-iodo-2-benzylthiopyrimidine by column chromatography to yield the desired product (1).
Step 2: Chlorination of 5-Iodo-2-benzylthiopyrimidine
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, add the 5-iodo-2-benzylthiopyrimidine (1) from the previous step to an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux and maintain for several hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Carefully quench the reaction by pouring it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extraction & Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by column chromatography to obtain 4-chloro-5-iodo-2-benzylthiopyrimidine (2).
Causality: The initial iodination at the C5 position is facilitated by the electron-rich nature of the pyrimidine ring. The subsequent chlorination with POCl₃ converts the pyrimidinone tautomer into the more reactive 4-chloro derivative, which is an excellent electrophile for subsequent nucleophilic aromatic substitution or cross-coupling reactions.
Modern Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex 5-substituted pyrimidines. These methods allow for the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.
-
Suzuki Coupling: Reacts a 5-halopyrimidine with a boronic acid or ester to form a C-C bond, ideal for introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: Couples a 5-halopyrimidine with a terminal alkyne to create a C-C triple bond, a versatile functional group for further modification.
-
Heck Coupling: Forms a C-C bond between a 5-halopyrimidine and an alkene.
-
Buchwald-Hartwig Amination: Creates a C-N bond by coupling a 5-halopyrimidine with an amine, a critical reaction for synthesizing many kinase inhibitors.
Why these methods are chosen: Cross-coupling reactions offer unparalleled scope and functional group tolerance compared to classical methods. They enable the modular assembly of complex molecules, allowing chemists to rapidly generate diverse libraries of compounds for SAR studies by simply varying the coupling partner.
Visualization: Synthetic Workflow for Suzuki Coupling
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Chapter 3: Therapeutic Applications & Structure-Activity Relationships (SAR)
The versatility of the 5-substituted pyrimidine scaffold is evident in its wide range of biological activities.[5][10]
Anticancer Agents
Substituted pyrimidines have made a significant impact in oncology, acting through various mechanisms.[1][11]
3.1.1 Kinase Inhibitors: The Dominant Application Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are enzymes frequently dysregulated in cancer.[4][6][8] The pyrimidine core acts as a bioisostere of the adenine ring of ATP, forming key hydrogen bonds in the hinge region of the kinase active site.[8]
Case Study: CDK9 Inhibitors Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcriptional elongation, making it an attractive target for cancer therapy.[12] A series of 2,4,5-trisubstituted pyrimidines has been developed as potent and selective CDK9 inhibitors.[12][13]
-
SAR Insights: Structure-activity relationship studies revealed the critical importance of the C5 substituent.[13] Introducing a cyano (-CN) group at the C5 position can enhance potency. However, a protic or hydrogen-bond-donating group at this position has a detrimental effect on biological activity.[13] The nature of the groups at the C2 and C4 positions, in conjunction with the C5 substituent, dictates the overall potency and selectivity profile against other CDKs like CDK1 and CDK2.[12][13] For example, one of the most selective compounds, 30m, was found to be over 100-fold selective for CDK9 over CDK1 and CDK2.[12]
Data Presentation: Activity of 5-Substituted Pyrimidine CDK Inhibitors
| Compound ID | C5-Substituent (R') | Aniline Moiety (R) | CDK9 Kᵢ (nM) | CDK2 Kᵢ (nM) | Selectivity (CDK2/CDK9) | Reference |
| Ia | -H | m-NO₂ | 1 | 1 | 1 | [13] |
| 12a | -CN | m-NO₂ | 1 | 2 | 2 | [13] |
| 12e | -F | m-SO₂NH₂ | 7 | 3 | 0.43 | [13] |
| 12u | -CN | m-SO₂NHMe | 1 | 80 | 80 | [13] |
Table based on data from Wang et al., J Med Chem, 2013.[13]
Visualization: Simplified CDK9 Signaling Pathway
Caption: CDK9's role in promoting transcriptional elongation.
3.1.2 Antimetabolites The foundational anticancer pyrimidines are antimetabolites. 5-Fluorouracil (5-FU), a classic chemotherapeutic agent, is a pyrimidine analog where the hydrogen at C5 is replaced by fluorine.[6][14] This substitution allows the drug to be incorporated into metabolic pathways, where it ultimately inhibits thymidylate synthase, an enzyme critical for DNA synthesis, thereby halting the proliferation of rapidly dividing cancer cells.[6]
Antiviral Agents
5-Substituted pyrimidine nucleosides have long been investigated as antiviral agents, particularly against herpes viruses like Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[15][16]
-
Mechanism of Action: These compounds are typically prodrugs that are selectively phosphorylated by viral thymidine kinase, but not significantly by the host cell's kinase.[17] The resulting nucleotide analog then inhibits the viral DNA polymerase, terminating viral replication.[17]
-
SAR Insights: The nature of the C5 substituent is a critical determinant of antiviral activity.[15] Studies have shown that analogs with a C-C double bond in conjugation with the pyrimidine ring (e.g., (E)-5-(2-bromovinyl)-2'-deoxyuridine, BVDU) are often more potent antiviral drugs than their non-conjugated or simple alkyl-substituted counterparts.[17] This enhanced activity is attributed to a greater affinity for both the viral thymidine kinase and the viral DNA polymerase.[17]
Data Presentation: Anti-HSV-1 Activity of 5-Substituted Deoxyuridines
| Compound | C5-Substituent | Antiviral Activity (IC₅₀, µM) | Reference |
| E-5-propenyl-2'-deoxyuridine | -CH=CH-CH₃ (conjugated) | 0.07 | [17] |
| 5-allyl-2'-deoxyuridine | -CH₂-CH=CH₂ (non-conjugated) | 1.0 | [17] |
| E-5-(1-butenyl)-2'-deoxyuridine | -CH=CH-CH₂-CH₃ (conjugated) | 0.1 | [17] |
| 5-butyl-2'-deoxyuridine | -(CH₂)₃-CH₃ (alkyl) | 2.0 | [17] |
Table based on data from De Clercq et al., Mol Pharmacol, 1980.[17]
Anti-inflammatory Agents
Chronic inflammation is implicated in numerous diseases, and kinases within inflammatory signaling cascades are key therapeutic targets.
Case Study: p38α MAP Kinase Inhibitors The p38α mitogen-activated protein (MAP) kinase is a critical mediator of the inflammatory response, regulating the production of cytokines like TNF-α. A novel class of potent and selective p38α inhibitors based on a 5-cyanopyrimidine scaffold has been developed.[18]
-
SAR and Mechanistic Insights: X-ray crystallography confirmed that the nitrogen of the C5-cyano group forms a direct hydrogen bond with the backbone NH of methionine-109 in the hinge region of the p38α active site.[18] This interaction is crucial for the high affinity of these compounds. Replacing other moieties in the lead compound with an N-(isoxazol-3-yl)benzamide group provided increased metabolic stability, leading to compounds with excellent oral bioavailability and in vivo efficacy in murine models of inflammation.[18]
Experimental Protocol: Cellular Assay for TNF-α Inhibition
This protocol provides a general workflow for assessing the ability of a compound to inhibit lipopolysaccharide (LPS)-induced TNF-α production in a cellular context.
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1) under standard conditions.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the 5-substituted pyrimidine test compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and TNF-α production.
-
Incubation: Incubate the cells for a defined period (e.g., 4-6 hours) to allow for cytokine production and secretion into the supernatant.
-
Quantification: Collect the cell culture supernatant. Quantify the concentration of TNF-α using a validated method, such as an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Plot the TNF-α concentration against the test compound concentration and calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the TNF-α production.
Self-Validation: This protocol is self-validating through the inclusion of both negative (vehicle) and positive controls. The vehicle control establishes the baseline maximal TNF-α production, while a known p38 inhibitor validates that the assay is responsive to the targeted mechanism.
Chapter 4: Future Perspectives & Emerging Trends
The field of 5-substituted pyrimidines continues to evolve, driven by new technologies and a deeper understanding of disease biology.
-
AI and Machine Learning: Artificial intelligence is being increasingly used to predict the activity of novel compounds, optimize synthetic routes, and identify new potential biological targets, accelerating the design-make-test-analyze cycle.[6]
-
Targeted Degradation: The development of Proteolysis Targeting Chimeras (PROTACs) that incorporate a pyrimidine-based ligand represents a new frontier. Instead of merely inhibiting a target protein, these molecules recruit the cell's own machinery to degrade it entirely.
-
Green Synthesis: There is a growing emphasis on developing more sustainable and environmentally benign synthetic methods, including microwave-assisted reactions and the use of greener catalysts and solvents.[6]
The rich history and continued innovation surrounding the 5-substituted pyrimidine scaffold ensure that it will remain a vital and productive area of research for drug development professionals for years to come.
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Thompson, W. J., & Huebner, C. F. (1983). Synthesis of 5-Substituted Pyrimidines. The Journal of Organic Chemistry. [Link]
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Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
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Fischer, P. M., Wang, S., et al. (2021). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. European Journal of Medicinal Chemistry. [Link]
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MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
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Li, M., et al. (2015). Synthesis and antitumor activity of 5-(5-halogenated-2-oxo-1H-pyrrolo[2,3-b]pyridin-(3Z)-ylidenemethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamides. Bioorganic & Medicinal Chemistry Letters. [Link]
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National Library of Medicine. (Year). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Library of Medicine. [Link]
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Welsch, M. E., et al. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. [Link]
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Welsch, M. E., et al. (Year). Recent Advances in Pyrimidine-Based Drugs. Molecules. [Link]
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Liu, C., et al. (2005). 5-Cyanopyrimidine derivatives as a novel class of potent, selective, and orally active inhibitors of p38alpha MAP kinase. Journal of Medicinal Chemistry. [Link]
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The Emergence of 5-(2-aminoethyl)uracil: A Synthetic and Pharmacological Deep Dive
For the attention of Researchers, Scientists, and Drug Development Professionals. This in-depth technical guide explores the discovery, history, and evolving significance of 5-(2-aminoethyl)uracil, a molecule positioned at the intersection of prebiotic chemistry and modern pharmacology. We will dissect its synthetic evolution, from foundational principles to plausible contemporary protocols, and contextualize its importance within the broader landscape of uracil-based therapeutics.
A Historical Perspective: The Legacy of 5-Substituted Uracils
The story of 5-(2-aminoethyl)uracil is intrinsically linked to the broader exploration of uracil and its derivatives, a journey that began with the isolation of uracil itself in 1900 from yeast nuclein.[1] The inherent biological significance of uracil as a fundamental component of RNA spurred immediate and sustained interest in its chemical modifications.
Early investigations into 5-substituted uracils were largely driven by the quest for novel therapeutic agents, particularly in the realms of anticancer and antiviral chemotherapy. The rationale was elegantly simple: by modifying the C-5 position of the uracil ring, a key recognition site for various enzymes, it might be possible to create "antimetabolites." These molecular mimics could deceptively enter metabolic pathways and subsequently arrest them, proving fatal to rapidly proliferating cancer cells or viruses. This line of inquiry famously led to the development of 5-fluorouracil (5-FU), a cornerstone of cancer chemotherapy to this day.[2][3]
The introduction of amino and aminoalkyl functionalities at the C-5 position represented a logical and fruitful progression of this research. These modifications were found to impart a diverse range of biological activities, including antimicrobial, anticancer, antiviral, and even anti-Alzheimer's properties.[4][5] While a singular, seminal paper detailing the initial "discovery" of 5-(2-aminoethyl)uracil is not prominent in the historical literature, its conception can be understood as a natural step in the systematic exploration of 5-substituted uracils. Its existence and synthesis are predicated on well-established principles of pyrimidine chemistry developed over decades of research.
A fascinating parallel narrative emerges from the field of prebiotic chemistry. Research has demonstrated that under plausible prebiotic conditions, formaldehyde can react with uracil to form 5-hydroxymethyluracil. This intermediate is then capable of reacting with a variety of simple nucleophiles, including ammonia and amino acids, to generate a suite of 5-substituted uracils.[6] This suggests that molecules structurally related to 5-(2-aminoethyl)uracil could have been present on the primitive Earth, potentially playing a role in the transition from an RNA world to a DNA-protein world.
The Synthetic Blueprint: From Precursor to Product
The synthesis of 5-(2-aminoethyl)uracil can be approached through several logical, well-precedented routes in pyrimidine chemistry. The following protocol outlines a plausible and robust pathway, starting from the readily available 5-bromouracil. This method is a self-validating system, relying on fundamental and widely applied organic reactions.
Proposed Synthetic Pathway: A Step-by-Step Protocol
This synthesis involves a two-step process: first, the introduction of a protected aminoethyl precursor via a palladium-catalyzed cross-coupling reaction, followed by a deprotection step to yield the final product.
Step 1: Palladium-Catalyzed Alkylation of 5-Bromouracil
The introduction of the ethylamine side chain at the C-5 position can be efficiently achieved through a Sonogashira or similar cross-coupling reaction, followed by reduction. A more direct approach, and the one detailed here, involves the coupling of a protected aminoethyl group.
-
Reactants:
-
5-Bromouracil
-
N-(2-bromoethyl)phthalimide (as a protected form of 2-aminoethylamine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Copper(I) iodide (co-catalyst)
-
A suitable base (e.g., Triethylamine)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
-
Procedure:
-
To a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromouracil (1 equivalent), N-(2-bromoethyl)phthalimide (1.2 equivalents), copper(I) iodide (0.1 equivalents), and the palladium catalyst (0.05 equivalents).
-
Add anhydrous DMF to dissolve the reactants.
-
Add triethylamine (3 equivalents) to the reaction mixture.
-
Heat the mixture with stirring to a temperature of 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(2-phthalimidoethyl)uracil.
-
Causality Behind Experimental Choices:
-
Protected Amine: N-(2-bromoethyl)phthalimide is used to prevent the free amino group from interfering with the coupling reaction. The phthalimide group is a robust and easily removable protecting group.
-
Palladium Catalyst: Palladium catalysts are highly effective in forming carbon-carbon bonds through cross-coupling reactions.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the catalyst and other reagents.
Step 2: Deprotection to Yield 5-(2-aminoethyl)uracil
The final step involves the removal of the phthalimide protecting group to liberate the primary amine.
-
Reactants:
-
5-(2-Phthalimidoethyl)uracil (from Step 1)
-
Hydrazine hydrate
-
Ethanol
-
-
Procedure:
-
Dissolve the 5-(2-phthalimidoethyl)uracil in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the precipitate.
-
Evaporate the filtrate to dryness under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or chromatography to yield pure 5-(2-aminoethyl)uracil.
-
Causality Behind Experimental Choices:
-
Hydrazine Hydrate: Hydrazine is a classic and highly effective reagent for the cleavage of phthalimide protecting groups.
Visualizing the Synthesis
Caption: Proposed two-step synthesis of 5-(2-aminoethyl)uracil.
Biological Significance and Therapeutic Potential
The true value of 5-(2-aminoethyl)uracil for drug development professionals lies in its potential biological activity, which can be inferred from the extensive research on related 5-substituted aminouracils. The introduction of a basic aminoethyl side chain at the C-5 position can significantly influence the molecule's interaction with biological targets.
Antimicrobial and Antiviral Activity
The amino group at the terminus of the ethyl chain can exist in a protonated state at physiological pH, allowing for ionic interactions with biological macromolecules such as enzymes and nucleic acids. This is a key feature in the design of many antimicrobial and antiviral agents. For instance, a related compound, 5,5′-(1,4-diamino-but-2-ene-2,3-diyl)-bis(6-amino-1-(2-aminoethyl)pyrimidine-2,4-dione), has demonstrated notable antimicrobial activity.[4] It is plausible that 5-(2-aminoethyl)uracil could serve as a scaffold for the development of novel antibiotics or antiviral drugs.
Anticancer Potential
As an analogue of a natural nucleobase, 5-(2-aminoethyl)uracil has the potential to interfere with DNA and RNA synthesis, a hallmark of many anticancer drugs.[2] The aminoethyl side chain could also mediate interactions with enzymes involved in nucleotide metabolism, such as thymidylate synthase. Furthermore, the primary amine provides a reactive handle for the conjugation of other cytotoxic agents, enabling the development of targeted drug delivery systems.
Enzyme Inhibition
The uracil scaffold is a common motif in the design of enzyme inhibitors. The specific geometry and electronic properties of 5-(2-aminoethyl)uracil could make it a candidate for inhibiting a range of enzymes, from kinases to polymerases, by mimicking the natural substrate or binding to allosteric sites.
Visualizing a Potential Mechanism of Action
Caption: Hypothetical mechanism of 5-(2-aminoethyl)uracil as an enzyme inhibitor.
Quantitative Data Summary
| Compound Class | Biological Activity | Example IC₅₀ / EC₅₀ |
| 5-Arylaminouracils | Anti-HIV | 2.3 - 12 µM[4] |
| 5-(1-Azido-2-haloethyl)uracils | Anti-DHBV | 0.31 - 1.55 µM |
| 5-(2-Haloalkyl)uracil Nucleosides | Anti-HSV-1 | Potent and selective |
Future Directions and Conclusion
5-(2-aminoethyl)uracil stands as a molecule of significant, albeit largely untapped, potential. Its history is woven into the rich tapestry of pyrimidine chemistry, and its synthesis is achievable through robust and well-understood chemical transformations. For researchers and drug development professionals, this compound offers a versatile scaffold for the creation of novel therapeutics.
The future of 5-(2-aminoethyl)uracil research should focus on:
-
Definitive Synthesis and Characterization: The execution and full spectroscopic characterization of the proposed synthetic pathway to provide a pure, well-documented sample of the compound.
-
Broad-Spectrum Biological Screening: A comprehensive evaluation of its activity against a wide range of microbial, viral, and cancer cell line targets.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and testing of a library of derivatives to understand how modifications to the aminoethyl side chain and the uracil ring affect biological activity.
-
Mechanistic Studies: Elucidation of its precise mechanism of action against any identified biological targets.
References
-
El-Mekabaty, A., & Osman, H. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(1), 1-20. [Link]
-
Request PDF. (n.d.). Synthesis, reactivity, and biological activity of 5-aminouracil and its derivatives. ResearchGate. [Link]
-
Kezin, V. A., Matyugina, E. S., Surzhikov, S. A., Novikov, M. S., & Khandazhinskaya, A. L. (2024). Assessment of cytotoxicity of 5-arylaminouracil derivatives. Molecular Biology, 58(5), 835-842. [Link]
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Chizhov, A. O., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2866. [Link]
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Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 268(5211), 702–705. [Link]
-
Kumar, R., et al. (2001). Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils. Journal of Medicinal Chemistry, 44(24), 4225–4229. [Link]
-
Chizhov, A. O., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. [Link]
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Stephen, K. F., & Elslager, E. F. (1976). Synthesis of 5-substituted aminomethyluracils via the Mannich reaction. Journal of Medicinal Chemistry, 19(2), 344–346. [Link]
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De Clercq, E., et al. (1988). In vitro and in vivo antiviral activity of 2'-fluorinated arabinosides of 5-(2-haloalkyl)uracil. Molecular Pharmacology, 33(2), 217–222. [Link]
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Postigo, A., & Ferreri, C. (2009). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Current Organic Synthesis, 6(4), 359-383. [Link]
-
Kumar, R., et al. (2001). Synthesis and Antiviral Activity of Novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) Analogues of Uracil Nucleosides. Journal of Medicinal Chemistry, 44(23), 3937–3941. [Link]
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Jones, A. S., & Walker, R. T. (1982). The synthesis and properties of some 5-substituted uracil derivatives. Nucleic Acids Research, 10(21), 6673–6683. [Link]
-
Unsworth, W. P., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-954. [Link]
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Uracil. (n.d.). In New World Encyclopedia. [Link]
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Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]
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Chizhov, A. O., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. National Institutes of Health. [Link]
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The Pivotal Role of Uracil in Pharmaceutical Synthesis and Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Methodological & Application
Application Notes and Protocols for the Conjugation of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione to Proteins
Introduction: Harnessing the Potential of Pyrimidinedione-Protein Conjugates
In the landscape of drug development and biological research, the covalent attachment of small molecules to proteins is a cornerstone technique for creating novel therapeutics, diagnostic tools, and research reagents.[1][2] 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a reactive primary amine, making it an ideal candidate for conjugation to proteins. This modification can imbue the target protein with new functionalities, such as altered therapeutic properties, or serve as a hapten for antibody production.[2]
This comprehensive guide provides a detailed protocol for the conjugation of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione to proteins, focusing on the widely adopted and robust carbodiimide chemistry. We will delve into the mechanistic underpinnings of this approach, offer step-by-step experimental procedures, and discuss critical considerations for the purification and characterization of the final conjugate.
The Chemistry of Conjugation: A Tale of Two Functional Groups
The primary strategy for conjugating 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione to a protein involves the formation of a stable amide bond between the primary amine of the pyrimidinedione and the carboxyl groups of the protein.[3][4] These carboxyl groups are present on the side chains of aspartic acid and glutamic acid residues, as well as at the C-terminus of the polypeptide chain.[3][4]
Due to the inherent stability of the peptide bond, this conjugation is typically not a spontaneous reaction. It requires the activation of the carboxyl groups using a carbodiimide crosslinker, most commonly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[5][6] To enhance the efficiency and stability of this reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often employed as a co-reagent.[5][6]
The overall reaction proceeds in two key steps:
-
Activation of Protein Carboxyl Groups: EDC reacts with the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate.[5] This intermediate is unstable in aqueous solutions and prone to hydrolysis.
-
Nucleophilic Attack and Amide Bond Formation: The addition of NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into a more stable NHS ester.[5][6] The primary amine of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione then attacks the NHS ester, forming a stable amide bond and releasing NHS.
Figure 1. Reaction scheme for the EDC/NHS-mediated conjugation of an amine-containing small molecule to a protein's carboxyl groups.
Experimental Protocols: A Step-by-Step Guide
This section outlines a detailed protocol for the conjugation of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione to a model protein, Bovine Serum Albumin (BSA). The principles and steps can be adapted for other proteins of interest.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione | Commercially Available | Ensure high purity. |
| Bovine Serum Albumin (BSA) | Standard Biochemical Suppliers | Lyophilized powder. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific, Sigma-Aldrich | Store desiccated at -20°C. |
| N-hydroxysuccinimide (NHS) or Sulfo-NHS | Thermo Fisher Scientific, Sigma-Aldrich | Store desiccated at 4°C. |
| MES Buffer (2-(N-morpholino)ethanesulfonic acid) | Standard Biochemical Suppliers | For activation step. |
| Phosphate Buffered Saline (PBS), pH 7.4 | Standard Biochemical Suppliers | For conjugation and dialysis. |
| Hydroxylamine-HCl | Standard Biochemical Suppliers | For quenching the reaction. |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | For purification. |
| Dimethylsulfoxide (DMSO) | Sigma-Aldrich | For dissolving the pyrimidinedione if necessary. |
Protocol Workflow
Figure 2. Overall workflow for the protein conjugation process.
Detailed Step-by-Step Methodology
1. Reagent Preparation
-
Protein Solution: Prepare a solution of BSA at a concentration of 2-10 mg/mL in MES buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[7] The absence of primary amines and carboxylates in MES buffer is crucial to prevent interference with the EDC/NHS chemistry.[5]
-
Pyrimidinedione Solution: Prepare a stock solution of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione in MES buffer or, if solubility is an issue, in a minimal amount of DMSO followed by dilution in MES buffer. The final concentration of DMSO should be kept low (ideally <10%) to avoid protein denaturation.
-
EDC/NHS Solution: Immediately before use, prepare a solution of EDC and NHS in cold, nuclease-free water or MES buffer. A typical concentration is 10 mg/mL for each.[7] These reagents are moisture-sensitive and hydrolyze rapidly in aqueous solutions.
2. Activation of Protein Carboxyl Groups
-
To the protein solution, add the freshly prepared EDC and NHS solutions. The molar ratio of EDC/NHS to the protein's carboxyl groups should be optimized, but a starting point is a 10- to 50-fold molar excess.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring. This allows for the efficient activation of the carboxyl groups to form NHS esters.[6]
3. Conjugation Reaction
-
Add the 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione solution to the activated protein solution. The molar ratio of the pyrimidinedione to the protein should be optimized based on the desired degree of labeling. A 20- to 100-fold molar excess is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-8.0 by adding PBS or another suitable non-amine-containing buffer. The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH.[7][8]
-
Incubate the reaction for 2 hours to overnight at room temperature or 4°C with gentle stirring. Longer incubation times can increase the degree of labeling.[8]
4. Reaction Quenching
-
To stop the conjugation reaction, add a quenching reagent that will react with any remaining NHS esters. A common choice is hydroxylamine or Tris buffer at a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Conjugate
-
It is critical to remove unreacted 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, EDC/NHS byproducts, and any quenching reagent from the protein conjugate.
-
Size Exclusion Chromatography (SEC) / Desalting: This is the most common and effective method for separating the larger protein conjugate from smaller, unreacted molecules.[9] Pre-packed desalting columns offer a quick and efficient way to perform buffer exchange and purify the conjugate.
-
Dialysis: An alternative to SEC, dialysis can be performed against a suitable buffer (e.g., PBS) to remove small molecule impurities. This method is generally slower than SEC.
Validation and Characterization of the Conjugate
To ensure the success of the conjugation and to determine the degree of labeling, several analytical techniques can be employed.
| Technique | Purpose | Expected Outcome |
| SDS-PAGE | Assess conjugate purity and molecular weight shift. | A slight increase in the apparent molecular weight of the conjugated protein compared to the unconjugated protein. A single, clean band indicates a lack of significant cross-linking or degradation. |
| UV-Vis Spectroscopy | Determine the degree of labeling (DOL). | The pyrimidinedione moiety may have a distinct UV absorbance that can be used to quantify its concentration relative to the protein concentration (often measured at 280 nm). |
| Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) | Confirm covalent modification and determine the exact mass of the conjugate. | A mass spectrum showing a distribution of peaks corresponding to the protein with varying numbers of attached pyrimidinedione molecules. |
| Functional Assays | Evaluate the impact of conjugation on protein activity. | Depending on the protein, an activity assay (e.g., enzyme kinetics, binding assay) should be performed to ensure that the conjugation has not compromised its biological function. |
Troubleshooting and Expert Insights
-
Low Conjugation Efficiency:
-
Inactive EDC/NHS: Ensure that the EDC and NHS reagents are fresh and have been stored properly to prevent hydrolysis.
-
Suboptimal pH: The activation step with EDC/NHS is more efficient at a slightly acidic pH (4.5-6.0), while the reaction of the NHS ester with the amine is favored at a slightly alkaline pH (7.2-8.5).[7] A two-step pH adjustment can improve efficiency.
-
Competing Nucleophiles: The presence of primary amine-containing buffers (e.g., Tris) during the activation and conjugation steps will compete with the desired reaction and should be avoided.[8]
-
-
Protein Precipitation:
-
High Degree of Labeling: Excessive modification of the protein can alter its solubility and lead to precipitation. Reduce the molar excess of the pyrimidinedione and/or the reaction time.
-
EDC-induced Cross-linking: In the absence of NHS, EDC can mediate the direct cross-linking of proteins, leading to aggregation.[4] The inclusion of NHS minimizes this side reaction.
-
-
Loss of Protein Activity:
-
Modification of Critical Residues: The conjugation may occur at or near the active site or a key binding interface of the protein. If protein function is critical, consider reducing the degree of labeling or exploring site-specific conjugation strategies.
-
Conclusion
The conjugation of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione to proteins using EDC/NHS chemistry is a versatile and reliable method for creating novel biomolecules.[6][10] By carefully controlling the reaction conditions and implementing robust purification and characterization strategies, researchers can generate well-defined protein-small molecule conjugates for a wide array of applications in research and drug development.
References
-
ResearchGate. (2022). EDC/NHS conjugation: Is it possible to activate amine first?[Link]
-
Creative Biolabs. Chemical Conjugation. [Link]
-
Woldring, D. R., et al. (2019). Engineered protein-small molecule conjugates empower selective enzyme inhibition. eLife, 8, e46513. [Link]
-
Zhu, G., et al. (2021). Chemical Conjugation Strategies for the Development of Protein-Based Subunit Nanovaccines. Vaccines, 9(6), 643. [Link]
-
Wikipedia. Pyrimidinedione. [Link]
-
Wang, H., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical Chemistry, 86(7), 3614–3619. [Link]
-
G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
Hermanson, G. T. (1995). Small-molecule-protein conjugation procedures. In Methods in Molecular Biology (Vol. 45, pp. 465-477). Humana Press. [Link]
-
Liu, F., et al. (2016). Improved Protein Conjugation with Uniform, Macroporous Poly(acrylamide-co-acrylic acid) Hydrogel Microspheres via EDC/NHS Chemistry. Langmuir, 32(42), 10985–10994. [Link]
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Application Notes and Protocols for Fluorescent Labeling of DNA using 5-(Amino-Linker)-Uracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Power of Site-Specific Fluorescent Labeling of DNA
Fluorescently labeled DNA is an indispensable tool in modern molecular biology, enabling a wide array of applications from genetic analysis and diagnostics to the study of DNA-protein interactions and cellular imaging.[1] The ability to attach a fluorescent reporter molecule to a specific location within a DNA strand provides a powerful means to visualize and quantify nucleic acids with high sensitivity and specificity.[]
A robust and versatile method for site-specific DNA labeling involves a two-step process: the enzymatic incorporation of a chemically modified nucleotide into a growing DNA strand, followed by the covalent attachment of a fluorescent dye to the modification. This post-synthesis labeling approach offers significant advantages over the direct incorporation of bulky dye-labeled nucleotides, which can often hinder the efficiency and fidelity of DNA polymerases.[3]
This guide focuses on the use of C5-modified uracil derivatives, specifically those with a primary amine-terminated linker, as a strategic platform for fluorescent DNA labeling. While various linker lengths and compositions exist, this document will use the well-established and widely utilized 5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate (aminoallyl-dUTP) as the primary exemplar for our protocols. It is worth noting the existence of other similar modifications in nature, such as 5-(2-aminoethyl)-2'-deoxyuridine , a hypermodification of thymidine found in the DNA of a Pseudomonas bacteriophage, highlighting the biological relevance of such C5-functionalized pyrimidines.[4] The protocols detailed herein for aminoallyl-dUTP are readily adaptable for other amine-modified dUTPs, providing a general framework for this labeling strategy.
The core principle of this method is the enzymatic synthesis of a DNA molecule containing reactive primary amine groups. These amines then serve as chemical handles for conjugation with a vast array of commercially available amine-reactive fluorescent dyes, most commonly N-hydroxysuccinimide (NHS) esters.[5] This modular approach provides researchers with the flexibility to choose from a wide spectrum of fluorescent labels to suit their specific experimental needs.
The Chemistry of Amine-Reactive Fluorescent Labeling
The fundamental reaction underpinning this labeling strategy is the formation of a stable amide bond between the primary amine on the incorporated nucleotide and an amine-reactive group on the fluorescent dye. NHS-ester dyes are the most common choice for this application due to their high reactivity with primary amines under mild, aqueous conditions, and their commercial availability in a wide range of colors and photophysical properties.
The reaction proceeds as follows: the nucleophilic primary amine attacks the carbonyl carbon of the NHS ester, leading to the displacement of the N-hydroxysuccinimide leaving group and the formation of a stable amide linkage. This reaction is highly efficient and specific for primary amines, ensuring that the dye is selectively conjugated to the intended sites within the DNA molecule.
Workflow Overview
The overall process for fluorescently labeling DNA using an amine-modified uracil derivative can be broken down into three key stages:
-
Enzymatic Incorporation of Amino-Modified dUTP: A DNA polymerase is used to synthesize a DNA strand, incorporating the amino-modified dUTP at specific locations in place of thymidine triphosphate (TTP).
-
Post-Synthesis Fluorescent Dye Coupling: The purified amine-modified DNA is then reacted with an amine-reactive fluorescent dye (e.g., an NHS-ester) to covalently attach the fluorescent label.
-
Purification of the Fluorescently Labeled DNA: The final labeled DNA product is purified to remove any unreacted dye and other contaminants.
Detailed Protocols
Part 1: Enzymatic Incorporation of Aminoallyl-dUTP
The successful incorporation of aminoallyl-dUTP is dependent on the choice of DNA polymerase. While many polymerases can accommodate this modification, some exhibit higher efficiency than others. High-fidelity proofreading polymerases may have lower incorporation rates for modified nucleotides. Thermostable polymerases are generally preferred for PCR-based labeling.
Recommended DNA Polymerases:
| DNA Polymerase | Key Characteristics |
| Vent (exo-) | A high-fidelity thermostable polymerase lacking exonuclease activity, which often improves incorporation of modified nucleotides.[1] |
| Taq Polymerase | A standard thermostable polymerase suitable for many PCR labeling applications. |
| Klenow Fragment | Suitable for non-PCR based methods like random priming and primer extension at moderate temperatures. |
Protocol for PCR-based Incorporation of Aminoallyl-dUTP:
This protocol is designed for a standard 50 µL PCR reaction. Adjust volumes accordingly for different reaction sizes.
1. Reagent Preparation:
-
10X PCR Buffer: Use the buffer supplied with your chosen DNA polymerase.
-
dNTP Mix (Labeling): Prepare a 10X stock solution containing 2 mM each of dATP, dCTP, dGTP, 1.5 mM dTTP, and 0.5 mM aminoallyl-dUTP. The ratio of dTTP to aminoallyl-dUTP can be adjusted to control the density of labeling. A higher proportion of aminoallyl-dUTP will result in more frequent incorporation of the amine handle.
-
Template DNA: 1-10 ng of plasmid DNA or 10-100 ng of genomic DNA.
-
Primers: 0.2-0.5 µM final concentration for each primer.
-
DNA Polymerase: (e.g., Vent (exo-)) at the manufacturer's recommended concentration.
-
Nuclease-free water.
2. PCR Reaction Setup:
| Component | Volume (µL) | Final Concentration |
| Nuclease-free water | to 50 µL | - |
| 10X PCR Buffer | 5 | 1X |
| 10X Labeling dNTP Mix | 5 | 200 µM dATP, dCTP, dGTP; 150 µM dTTP; 50 µM aminoallyl-dUTP |
| Forward Primer (10 µM) | 1-2.5 | 0.2-0.5 µM |
| Reverse Primer (10 µM) | 1-2.5 | 0.2-0.5 µM |
| Template DNA | variable | 1-100 ng |
| DNA Polymerase | 0.5-1 | As recommended |
3. PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize for your primers).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
4. Purification of Amine-Modified DNA:
It is crucial to remove unincorporated aminoallyl-dUTPs and other PCR components before proceeding to the dye coupling step.
-
Use a commercial PCR purification kit (spin column-based) according to the manufacturer's instructions.
-
Alternatively, perform ethanol precipitation.
-
Elute the purified amine-modified DNA in a low-amine buffer, such as nuclease-free water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0).
Part 2: Fluorescent Dye Coupling
This protocol describes the coupling of an NHS-ester dye to the amine-modified DNA.
1. Reagent Preparation:
-
Amine-Modified DNA: Purified from Part 1, dissolved in nuclease-free water or TE buffer.
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0. Prepare fresh or from a 1 M stock stored at -20°C.
-
Amine-Reactive Dye (NHS-Ester): Dissolve the dye in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL immediately before use. Protect from light.
2. Dye Coupling Reaction:
-
In a microcentrifuge tube, combine:
-
Purified amine-modified DNA (1-5 µg)
-
Nuclease-free water to a final volume of 45 µL.
-
-
Add 5 µL of 1 M sodium bicarbonate buffer (pH 9.0) to the DNA solution and mix gently.
-
Add 2-5 µL of the freshly prepared NHS-ester dye solution to the DNA/buffer mixture. The amount of dye may need to be optimized depending on the dye and the desired degree of labeling.
-
Mix gently by pipetting and incubate for 1-2 hours at room temperature, protected from light. For some dyes, overnight incubation at 4°C may improve coupling efficiency.
Part 3: Purification of Fluorescently Labeled DNA
This final purification step is essential to remove unreacted, hydrolyzed dye, which can interfere with downstream applications.
Method 1: Ethanol Precipitation (for removal of bulk free dye)
-
To the 52-55 µL labeling reaction, add 5 µL of 3 M sodium acetate (pH 5.2).
-
Add 150 µL of ice-cold 100% ethanol.
-
Vortex briefly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at >12,000 x g for 15-30 minutes at 4°C.
-
Carefully remove the supernatant, which will contain the majority of the unreacted dye.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the labeled DNA in a suitable buffer (e.g., TE buffer).
Method 2: Column Chromatography (for higher purity)
For applications requiring highly pure labeled DNA, such as microarrays, column chromatography is recommended.
-
Size-Exclusion Chromatography: Use a gel filtration column (e.g., Sephadex G-25) to separate the larger labeled DNA from the smaller free dye molecules.
-
Reverse-Phase HPLC: This method provides the highest purity and can separate DNA with different degrees of labeling.
Validation and Quality Control
After purification, it is important to assess the concentration, purity, and labeling efficiency of the fluorescently labeled DNA.
-
Spectrophotometry: Measure the absorbance at 260 nm (for DNA) and the absorbance maximum of the dye. This allows for the calculation of the DNA concentration and the degree of labeling (DOL), which is the number of dye molecules per 1000 bases.
-
Gel Electrophoresis: Run the labeled DNA on an agarose or polyacrylamide gel. The labeled DNA should migrate as a distinct band. The fluorescence of the band can be visualized using a gel imager with the appropriate excitation and emission filters.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of amine-modified DNA | Inefficient PCR amplification. | Optimize PCR conditions (annealing temperature, Mg2+ concentration, extension time). |
| Inefficient incorporation of aminoallyl-dUTP. | Try a different DNA polymerase known to be more tolerant of modified nucleotides (e.g., Vent (exo-)). Adjust the ratio of dTTP to aminoallyl-dUTP. | |
| Low labeling efficiency | Inactive NHS-ester dye. | Use freshly prepared dye solution. Ensure DMSO/DMF is anhydrous. |
| Incorrect pH of labeling buffer. | Prepare fresh labeling buffer and verify the pH is between 8.5 and 9.0. | |
| Presence of amine-containing contaminants in the DNA prep. | Ensure the DNA is purified away from any amine-containing buffers (e.g., Tris) before the labeling reaction. | |
| High background fluorescence | Incomplete removal of free dye. | Repeat the purification step. For stringent applications, use column chromatography after ethanol precipitation. |
Applications of Fluorescently Labeled DNA
Fluorescently labeled DNA probes generated using this method are suitable for a wide range of applications, including:
-
Fluorescence in situ Hybridization (FISH): For visualizing the location of specific DNA sequences on chromosomes or in cells.
-
DNA Microarrays: For gene expression analysis and genotyping.
-
Electrophoretic Mobility Shift Assays (EMSA): To study DNA-protein interactions.
-
Real-time PCR Probes: For quantitative nucleic acid detection.
-
Cellular Imaging and Tracking.
Conclusion
The use of amine-modified uracil derivatives, such as aminoallyl-dUTP, provides a robust, flexible, and accessible method for the site-specific fluorescent labeling of DNA. By separating the enzymatic incorporation of a reactive handle from the chemical coupling of the fluorescent dye, this two-step approach allows for efficient labeling with a wide variety of fluorophores without compromising the enzymatic synthesis of the DNA probe. The detailed protocols and troubleshooting guide provided herein should enable researchers to successfully generate high-quality fluorescently labeled DNA for their specific research needs.
References
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). NIH. Retrieved from [Link]
-
5-(2-aminoethyl)-2'-deoxyuridine. (n.d.). DNAmod. Retrieved from [Link]
-
Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. (n.d.). PMC - NIH. Retrieved from [Link]
-
Enrichment and fluorogenic labelling of 5-formyluracil in DNA. (2017). PMC - NIH. Retrieved from [Link]
-
Aminoallyl nucleotide. (n.d.). Wikipedia. Retrieved from [Link]
-
Modified polynucleotides. I. Investigation of the enzymatic polymerization of 5-alkyl-dUTP-s. (n.d.). PMC. Retrieved from [Link]
-
Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of polyanionic C5-modified 2'-deoxyuridine and 2'-deoxycytidine-5'-triphosphates and their properties as substrates for DNA polymerases. (2021). White Rose ePrints. Retrieved from [Link]
-
5-Ethynyl-dUTP (5-EdUTP). (n.d.). baseclick GmbH. Retrieved from [Link]
-
An improved protection-free one-pot chemical synthesis of 2'-deoxynucleoside-5'-triphosphates. (n.d.). PubMed. Retrieved from [Link]
-
a) Fluorescence labeling of DNA or RNA at the 5'-terminus. b) Gel... (n.d.). ResearchGate. Retrieved from [Link]
-
AA-Dutp-Cy3 a Novel Fluorescent Labeling Agent for Nucleotides. (n.d.). Longdom Publishing. Retrieved from [Link]
-
5-Ethynyl-2'-deoxyuridine (5-EdU), DNA synthesis monitoring (Cell proliferation). (n.d.). Jena Bioscience. Retrieved from [Link]
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Lirias. Retrieved from [Link]
-
Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of 5-amino derivatives of uracil and their 5′-norcarbocyclic... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides. (n.d.). PubMed. Retrieved from [Link]
-
Non-Covalent Interactions between dUTP C5-Substituents and DNA Polymerase Decrease PCR Efficiency. (n.d.). MDPI. Retrieved from [Link]
-
Aminoallyl-dUTP. (n.d.). Jena Bioscience. Retrieved from [Link]
-
Fluorescent Nucleotides for DNA Labeling. (n.d.). Jena Bioscience. Retrieved from [Link]
-
Biocatalytic synthesis of 2′‐deoxynucleotide 5′‐triphosphates from bacterial genomic DNA: Proof of principle. (n.d.). PMC - NIH. Retrieved from [Link]
-
Uracil: Structure, Synthesis and Uses. (n.d.). Allen. Retrieved from [Link]
-
Detection of S-phase cell cycle progression using 5-ethynyl-2′-deoxyuridine incorporation with click chemistry. (n.d.). BioTechniques. Retrieved from [Link]
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- 4. DNAmod: 5-(2-aminoethyl)-2'-deoxyuridine [dnamod.hoffmanlab.org]
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Application Notes and Protocols for 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione as a Novel Cross-linking Agent for Proteomics
Introduction: Unveiling Protein Interactions with a Novel Pyrimidine-Based Cross-linker
The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these interactions is paramount for deciphering cellular function and for the development of novel therapeutics.[1][2] Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture transient and stable protein-protein interactions in their native environment, providing valuable structural insights.[1][3][4] At the heart of this technology are chemical cross-linking agents that covalently link interacting proteins, effectively freezing them in time for subsequent analysis.
This application note introduces a novel cross-linking agent, 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, for the study of protein-protein interactions. This compound, a derivative of the nucleobase uracil, presents unique opportunities for proteomics research. Its pyrimidine core is a fundamental component of nucleic acids, offering potential biocompatibility.[5][6][7] The presence of a primary amino group on the ethyl side chain provides a versatile handle for creating a bifunctional cross-linker.
Here, we present the conceptual framework for utilizing 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione as a precursor to a heterobifunctional cross-linking agent. We will detail its proposed mechanism of action, provide comprehensive protocols for its application in both in vitro and in vivo settings, and discuss the subsequent analysis of cross-linked products by mass spectrometry.
Proposed Mechanism of Action: A Two-Step Cross-linking Strategy
The utility of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione as a cross-linking agent is predicated on a two-step approach to generate a heterobifunctional reagent. The primary amino group serves as a reactive site for the introduction of a second functional group, allowing for a targeted cross-linking strategy.
Step 1: Synthesis of the Activated Cross-linker
The primary amine of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione can be readily reacted with a variety of commercially available reagents to introduce a second reactive moiety. For this application note, we will focus on its conversion to an N-hydroxysuccinimide (NHS) ester, a widely used chemistry for targeting primary amines (e.g., lysine residues) on proteins.[8]
Caption: Proposed two-step mechanism of action.
Step 2: Reaction with Target Proteins
The newly synthesized heterobifunctional cross-linker, now bearing two amine-reactive NHS esters, can be introduced to the protein sample. The NHS esters will react with primary amines, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group, on nearby proteins to form stable amide bonds.
Experimental Protocols
The following protocols provide a general framework for utilizing the activated 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione cross-linker. Optimization of parameters such as cross-linker concentration and reaction time is recommended for each specific biological system.
Protocol 1: In Vitro Cross-linking of Purified Proteins
This protocol is suitable for studying interactions between purified proteins or within a protein complex.
Materials:
-
Activated 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione cross-linker solution (e.g., 10 mM in DMSO)
-
Purified protein sample (1-10 µM) in an amine-free buffer (e.g., PBS, HEPES, or MOPS)[4]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer compatible with proteomics workflows
Procedure:
-
Sample Preparation: Prepare the protein sample in an amine-free buffer. Ensure the protein concentration is suitable for detecting interactions.
-
Cross-linking Reaction: Add the activated cross-linker to the protein solution to a final concentration of 0.1-2 mM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 4°C. Shorter incubation times may be necessary to minimize non-specific cross-linking.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. This will consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE: Analyze the cross-linked sample by SDS-PAGE to visualize the formation of higher molecular weight species, indicative of cross-linked complexes.
-
Preparation for Mass Spectrometry: Excise the bands of interest from the gel and proceed with in-gel digestion (e.g., with trypsin). Alternatively, perform in-solution digestion of the entire cross-linked mixture.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution mass spectrometry.[3][9]
Protocol 2: In Vivo Cross-linking in Cultured Cells
This protocol allows for the capture of protein interactions within their native cellular environment.[10][11]
Materials:
-
Membrane-permeable version of the activated 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione cross-linker (if targeting intracellular proteins)
-
Cultured cells in exponential growth phase
-
Phosphate-buffered saline (PBS)
-
Quenching solution (e.g., 100 mM glycine or 1 M Tris-HCl, pH 8.0)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer
Procedure:
-
Cell Culture: Grow cells to an appropriate confluency (typically 70-80%).
-
Cell Washing: Wash the cells three times with ice-cold PBS to remove any amine-containing media components.[12]
-
Cross-linking: Add the cross-linker (dissolved in PBS or another suitable buffer) to the cells at a final concentration of 0.5-5 mM. Incubate for 10-30 minutes at room temperature or 37°C. Optimization is crucial to balance cross-linking efficiency with cell viability.
-
Quenching: Terminate the cross-linking reaction by adding the quenching solution. Incubate for 15 minutes.
-
Cell Lysis: Wash the cells again with PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Extraction and Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cross-linked proteins. Determine the protein concentration.
-
Analysis and Downstream Processing: The cross-linked lysate can be analyzed by SDS-PAGE and Western blotting to confirm the cross-linking of a target protein. For proteome-wide analysis, proceed with protein digestion and subsequent LC-MS/MS analysis.[3]
Data Presentation: Key Experimental Parameters
| Parameter | In Vitro Cross-linking | In Vivo Cross-linking |
| Cross-linker Concentration | 0.1 - 2 mM | 0.5 - 5 mM |
| Reaction Buffer | Amine-free (PBS, HEPES) | PBS |
| Incubation Time | 30 - 60 minutes | 10 - 30 minutes |
| Incubation Temperature | 4°C or Room Temperature | Room Temperature or 37°C |
| Quenching Reagent | 20-50 mM Tris-HCl | 100 mM Glycine or Tris-HCl |
Visualization of Experimental Workflow
Caption: Generalized experimental workflows for in vitro and in vivo cross-linking.
Mass Spectrometry Data Analysis
The identification of cross-linked peptides from the complex mixture of linear peptides generated during digestion is a significant challenge in XL-MS.[9] Specialized software is required to search the MS/MS data for pairs of peptides connected by the cross-linker mass. The mass of the 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione-based cross-linker will need to be precisely accounted for in the search parameters.
Trustworthiness and Self-Validating Systems
To ensure the reliability of the cross-linking results, several control experiments are recommended:
-
No Cross-linker Control: A sample processed without the addition of the cross-linker should not show higher molecular weight bands corresponding to cross-linked complexes.
-
Concentration Gradient: Performing the cross-linking reaction with a range of cross-linker concentrations can help identify the optimal concentration that maximizes specific cross-links while minimizing random collisions.
-
Time Course: A time-course experiment can determine the ideal incubation time for capturing the desired interactions.
By systematically optimizing these parameters, researchers can be confident in the physiological relevance of the identified protein-protein interactions.
References
- Li, Y., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 64(24), 17945-17961.
- Sinz, A. (2021). Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions: A Method for All Seasons. Chemical Reviews, 121(22), 13860-13904.
- Venkatesan, R., & Rajan, R. (2022). Insights on Chemical Crosslinking Strategies for Proteins. International Journal of Molecular Sciences, 23(23), 14695.
- Bruce, J. E., et al. (2018). Systems structural biology measurements by in vivo cross-linking with mass spectrometry.
- Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Medicinal Chemistry, 13(8), 963-977.
- Gao, M., et al. (2014). An in vivo Crosslinking Approach to Isolate Protein Complexes From Drosophila Embryos. Journal of Visualized Experiments, (86), e51431.
- Kumar, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(1), 1.
- Rappsilber, J. (2011). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 173(3), 530-540.
- Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry, 243, 114579.
- Martinez-Fernandez, L., et al. (2022). Theoretical Study of Light-Induced Crosslinking Reaction Between Pyrimidine DNA Bases and Aromatic Amino Acids. Frontiers in Chemistry, 9, 796851.
- Sharma, O. P., et al. (2012). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1673-1678.
- O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(1), 77-88.
- Aamir, M., et al. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review.
- Petrotchenko, E. V., & Borchers, C. H. (2010). Cross-linking Measurements of In Vivo Protein Complex Topologies. Molecular & Cellular Proteomics, 9(8), 1636-1646.
- El-Sayed, N. A. F., et al. (2021). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 26(16), 4983.
- Various Authors. (2014). Can anyone provide me with the detailed protocol for in vivo cross-linking assay to investigate weak interactions between proteins in culture cells?.
-
Biotyscience. (n.d.). How to Use Cross-Linking Mass Spectrometry to Analyze the Structure of Peptides in Complex Samples?. Retrieved from [Link]
- Pathak, R. B., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 5946.
-
O'Reilly, F. (2022, January 16). Developing crosslinking mass spectrometry. [Video]. YouTube. [Link]
- Xu, S., et al. (2022). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry, 46(25), 12278-12289.
- Shinde, R. G., et al. (2023). Role of Pyrimidine Derivatives in the Treatment of Cancer.
- WIPO. (2022). PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WO/2022/090101.
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Application Notes and Protocols for Solid-Phase Synthesis of 5-(2-aminoethyl)uracil Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the solid-phase synthesis of oligonucleotides containing 5-(2-aminoethyl)uracil modifications. This modification introduces a primary amine functionality into the major groove of the DNA duplex, offering a versatile attachment point for various labels, cross-linking agents, and other functionalities without significantly disrupting the helical structure. This guide is intended for researchers in molecular biology, medicinal chemistry, and drug development who are looking to leverage this modification for their specific applications.
Introduction: The Strategic Advantage of 5-(2-aminoethyl)uracil Modification
The targeted chemical modification of oligonucleotides is a cornerstone of modern nucleic acid research and therapeutics.[1] The introduction of functional groups at specific positions within an oligonucleotide sequence allows for the fine-tuning of its properties, such as nuclease resistance, binding affinity, and cellular uptake.[1] The 5-position of pyrimidines is a particularly attractive site for modification as it protrudes into the major groove of the DNA double helix, minimizing perturbation of the Watson-Crick base pairing.
The 5-(2-aminoethyl)uracil modification provides a reactive primary amine at the end of a flexible linker. This "amino-linker" serves as a chemical handle for the covalent attachment of a wide array of molecules, including fluorescent dyes, biotin, peptides, and therapeutic agents. This post-synthetic conjugation capability opens up a vast landscape of applications, from advanced diagnostics to targeted drug delivery.
Key Applications:
-
Fluorescent Labeling: For use as probes in fluorescence in situ hybridization (FISH), microarrays, and other molecular diagnostics.
-
Bioconjugation: Attachment of peptides, proteins, or antibodies to improve cellular targeting and uptake.
-
Cross-linking Studies: To investigate DNA-protein interactions.
-
Therapeutic Development: As a component of antisense oligonucleotides or siRNAs to enhance their therapeutic properties.[2]
The Synthetic Strategy: Phosphoramidite Chemistry on a Solid Support
The synthesis of these modified oligonucleotides is best achieved using the well-established phosphoramidite method on a solid support.[3][4] This automated, cyclical process allows for the stepwise addition of nucleotide building blocks with high efficiency and fidelity.[][]
The Critical Component: The 5-(2-aminoethyl)uracil Phosphoramidite
The key to incorporating this modification is the synthesis of a protected 5-(2-aminoethyl)uracil phosphoramidite building block. The amino group on the side chain must be protected with a group that is stable to the conditions of oligonucleotide synthesis but can be readily removed during the final deprotection step. A common choice for protecting primary amines in this context is the trifluoroacetyl (TFA) group, which is labile under standard ammonium hydroxide deprotection conditions.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of a 5-(2-aminoethyl)uracil modified oligonucleotide.
Solid-Phase Oligonucleotide Synthesis Workflow
The synthesis is performed on an automated DNA synthesizer using a standard phosphoramidite cycle. The following diagram illustrates the key steps in each cycle.
Caption: Automated solid-phase oligonucleotide synthesis cycle.
Protocol Details:
-
Support: Controlled Pore Glass (CPG) functionalized with the desired 3'-terminal nucleoside.
-
Reagents:
-
Deblocking Solution: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[2]
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in Acetonitrile.
-
Phosphoramidites: 0.1 M solutions of standard DNA phosphoramidites (dA, dC, dG, T) and the 5-(2-N-trifluoroacetyl-aminoethyl)uracil phosphoramidite in Acetonitrile.
-
Capping Solution A: Acetic Anhydride/2,6-Lutidine/THF.
-
Capping Solution B: 16% N-Methylimidazole in THF.
-
Oxidizing Solution: 0.02 M Iodine in THF/Water/Pyridine.
-
-
Synthesis Cycle:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with the deblocking solution. The column is then washed thoroughly with acetonitrile.
-
Coupling: The 5-(2-N-trifluoroacetyl-aminoethyl)uracil phosphoramidite and activator are delivered to the synthesis column. A longer coupling time (e.g., 5-10 minutes) is recommended for modified phosphoramidites to ensure high coupling efficiency.[7] A double coupling step can also be employed to maximize yield.[8]
-
Capping: Unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[2][3]
-
Oxidation: The phosphite triester linkage is oxidized to the more stable phosphate triester.
-
This cycle is repeated for each subsequent nucleotide addition.
-
Cleavage and Deprotection
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.
Caption: Post-synthesis cleavage and deprotection workflow.
Protocol:
-
Transfer the CPG support to a screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide.
-
Incubate the vial at 55°C for 8-12 hours. This step cleaves the oligonucleotide from the support, removes the cyanoethyl protecting groups from the phosphates, and removes the protecting groups from the nucleobases and the trifluoroacetyl group from the amino linker.[9]
-
Cool the vial to room temperature and transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide to dryness using a centrifugal vacuum concentrator.
-
Resuspend the crude oligonucleotide pellet in sterile, nuclease-free water.
Purification by High-Performance Liquid Chromatography (HPLC)
Purification of the crude oligonucleotide is essential to remove truncated sequences and other impurities.[1] Reverse-phase HPLC (RP-HPLC) is a suitable method for this purpose.[10][11]
| Parameter | Condition |
| Column | C18 reverse-phase, 5 µm particle size |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-30% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
Protocol:
-
Equilibrate the HPLC column with the starting mobile phase conditions.
-
Inject the resuspended crude oligonucleotide.
-
Run the gradient and collect the fractions corresponding to the major peak, which represents the full-length product.
-
Combine the collected fractions and evaporate the solvent.
-
Desalt the purified oligonucleotide using a desalting column to remove the TEAA buffer salts.[12]
Quality Control: Characterization by Mass Spectrometry
The identity and purity of the final product should be confirmed by mass spectrometry. Electrospray ionization mass spectrometry (ESI-MS) is a commonly used technique for oligonucleotide analysis.[13]
| Parameter | Setting |
| Ionization Mode | Negative |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Scan Range | 500-2000 m/z |
Protocol:
-
Prepare a dilute solution of the purified oligonucleotide in a suitable solvent (e.g., 50:50 acetonitrile:water with a small amount of a volatile buffer like ammonium acetate).
-
Infuse the sample into the ESI-MS instrument.
-
Acquire the mass spectrum and deconvolute the resulting charge state envelope to determine the molecular weight of the oligonucleotide.
-
Compare the observed molecular weight with the calculated theoretical mass.
Expected Results:
| Oligonucleotide Sequence (Example) | Calculated Mass (Da) | Observed Mass (Da) | Purity (HPLC) |
| 5'-d(GCU' GAT)-3' (U' = 5-(2-aminoethyl)uracil) | 1845.2 | 1845.1 | >95% |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low coupling efficiency of the modified phosphoramidite | Steric hindrance of the modified base. | Increase coupling time, use a more potent activator, or perform a double coupling. |
| Incomplete deprotection of the amino linker | Insufficient deprotection time or temperature. | Increase the incubation time or temperature during the ammonium hydroxide treatment. |
| Poor resolution in HPLC purification | Inappropriate gradient or column. | Optimize the HPLC gradient and ensure the column is suitable for oligonucleotide separation. |
| Mass discrepancy in MS analysis | Incomplete deprotection or presence of adducts. | Review the deprotection protocol. For MS, ensure proper desalting of the sample. |
Conclusion
The solid-phase synthesis of 5-(2-aminoethyl)uracil modified oligonucleotides is a robust and reproducible process that provides access to a versatile class of molecules for a wide range of applications in research, diagnostics, and therapeutics. The protocols outlined in this guide, when followed with care, will enable the successful synthesis and purification of high-quality modified oligonucleotides. The key to success lies in the use of a high-purity modified phosphoramidite and careful optimization of the coupling and deprotection steps.
References
-
Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry. (n.d.). PMC. [Link]
-
Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro. (2020). Nucleic Acids Research, 48(8), e45. [Link]
-
(PDF) Mass Spectrometry of Oligonucleotides. (2005). CHIMIA International Journal for Chemistry, 59(11), 822-825. [Link]
-
Oligo Mass Spectrometry Characterization Service. (n.d.). Mtoz Biolabs. [Link]
-
Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. (1998). The Journal of Organic Chemistry, 63(26), 9678-9683. [Link]
- Double coupling method for oligonucleotide synthesis. (2018).
-
RP-HPLC Purification of Oligonucleotides. (n.d.). University of Southampton. [Link]
-
RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns. (n.d.). Waters. [Link]
-
Novel Convenient Approach to the Solid-Phase Synthesis of Oligonucleotide Conjugates. (2020). Molecules, 25(21), 5039. [Link]
-
Advanced method for oligonucleotide deprotection. (2000). Nucleic Acids Research, 28(19), E83. [Link]
-
Deprotection Guide. (n.d.). Glen Research. [Link]
-
Rapid conditions for the cleavage of oligodeoxyribonucleotides from cis-diol-bearing universal polymer supports and their deprotection. (1997). Nucleic Acids Research, 25(18), 3790-3794. [Link]
-
(PDF) Cleavage of Oligodeoxyribonucleotides from Controlled-Pore Glass Supports and Their Rapid Deprotection by Gaseous Amines. (1997). Nucleosides and Nucleotides, 16(7-9), 1513-1516. [Link]
-
Method of Oligonucleotide Purification. (2013). Bio-Synthesis Inc. [Link]
-
Oligonucleotide Purification Guidelines. (n.d.). LabCluster. [Link]
-
A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. (2020). Molecules, 25(18), 4234. [Link]
-
Synthesis of 4'-C-α-Aminoethoxy-2'-O-Methyl-5-Methyl- and 5-Propynyl-Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. (2025). Current Protocols, 5(12), e70292. [Link]
-
Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences. (1994). Bioconjugate Chemistry, 5(6), 508-512. [Link]
-
Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. (n.d.). ATDBio. [Link]
-
Solid Phase Oligonucleotide Synthesis. (n.d.). Biotage. [Link]
-
Solid-Phase Oligonucleotide Synthesis. (2025). BOC Sciences - YouTube. [Link]
-
(PDF) Synthesis of Uridine Phosphoramidite Analogs: Reagents for Site-Specific Incorporation of Photoreactive Sites into RNA Sequences. (1994). Bioconjugate Chemistry, 5(6), 508-512. [Link]
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Application Notes and Protocols for the Enzymatic Incorporation of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione
Introduction: A Gateway to Functionalized Nucleic Acids
The site-specific introduction of chemical functionalities into DNA and RNA is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. Among the diverse array of modifications, the incorporation of nucleobases bearing primary aliphatic amines offers a uniquely versatile platform for post-synthetic labeling and conjugation. This guide focuses on 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, hereafter referred to as 5-(2-aminoethyl)uracil (5-AEP), a modified pyrimidine that provides a reactive primary amine at the end of a flexible ethyl linker.
The strategic placement of 5-AEP within an oligonucleotide sequence transforms it into a customizable scaffold. The primary amine serves as a chemical handle for the covalent attachment of a wide variety of molecules, including fluorophores, biotin, cross-linking agents, or for immobilization onto solid surfaces for microarray applications.[1][2] This post-synthetic conjugation strategy is often more practical and efficient than the direct enzymatic incorporation of bulky, pre-labeled nucleotides.
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the enzymatic incorporation of 5-AEP into both DNA and RNA. We will delve into the underlying enzymatic principles, provide detailed, field-proven protocols for incorporation using DNA and RNA polymerases, and discuss methods for the characterization and subsequent application of the resulting amino-modified nucleic acids.
Mechanism of Enzymatic Recognition and Incorporation
The successful enzymatic synthesis of modified nucleic acids hinges on the ability of DNA and RNA polymerases to accept non-canonical nucleoside triphosphates as substrates. The position of the modification on the nucleobase is a critical determinant of substrate compatibility.[3][4] Fortunately, modifications at the C5 position of pyrimidines, such as uracil and cytosine, are exceptionally well-tolerated by a wide range of polymerases. This is because the C5 position projects into the major groove of the DNA/RNA duplex, away from the enzyme's active site where base pairing and phosphodiester bond formation occur.[3][4]
The 2-aminoethyl group of 5-AEP, while introducing additional chemical functionality, is of a size and nature that many polymerases can accommodate. For DNA synthesis, thermostable polymerases from Family B, such as Vent and Pfu, particularly those with attenuated or no proofreading (exo-) activity, have shown a high capacity for incorporating various 5-substituted dUTPs.[5][6] For RNA synthesis, the highly processive and promoter-specific T7 RNA polymerase is a robust enzyme for incorporating 5-substituted UTP analogs during in vitro transcription.[7][8][9]
Core Experimental Workflow
The overall process for generating 5-AEP functionalized nucleic acids is a multi-step procedure that begins with the modified nucleoside triphosphate and culminates in a purified, ready-to-use oligonucleotide.
Figure 1: General workflow for producing and utilizing 5-AEP modified nucleic acids.
Materials and Reagents
Synthesis of 5-(2-aminoethyl)uridine/deoxyuridine Triphosphate
The necessary substrate for enzymatic incorporation is the 5'-triphosphate of the 5-AEP nucleoside (5-AEP-UTP for RNA synthesis or 5-AEP-dUTP for DNA synthesis). While not commonly available off-the-shelf, its synthesis follows established chemical routes for amino-modified nucleotides.[7][10] The general strategy involves:
-
Starting Material: 5-iodouridine or 5-iodo-2'-deoxyuridine.
-
Heck Coupling: Palladium-catalyzed coupling with an N-protected aminoalkene (e.g., N-trifluoroacetylallylamine).
-
Reduction: Reduction of the double bond.
-
Triphosphorylation: Conversion of the 5'-hydroxyl group to the triphosphate, often using phosphorus oxychloride (POCl₃) or other phosphorylating agents.[7]
-
Deprotection: Removal of the amine-protecting group (e.g., trifluoroacetyl) under basic conditions to yield the final, reactive primary amine.
For the purposes of the following protocols, it is assumed that high-purity 5-AEP-dUTP or 5-AEP-UTP is available.
Protocol 1: Incorporation of 5-AEP into DNA via PCR
This protocol is designed for the robust incorporation of 5-AEP-dUTP in place of dTTP during a polymerase chain reaction. The use of a proofreading-deficient (exo-) Family B DNA polymerase is recommended to prevent excision of the modified nucleotide.[5][6]
Causality Behind Experimental Choices:
-
Polymerase: Vent (exo-) DNA Polymerase is chosen for its high fidelity, thermostability, and demonstrated ability to incorporate 5-substituted dUTPs efficiently.[5][6] The lack of 3'→5' exonuclease activity is crucial, as proofreading domains can recognize the modified base as an error and remove it.
-
dNTP Concentration: The concentration of the modified dUTP (5-AEP-dUTP) is kept equal to the other dNTPs to facilitate efficient competition and incorporation. For some applications, a mix of dTTP and 5-AEP-dUTP can be used to control the density of modification.
-
Magnesium Concentration: Magnesium ions are a critical cofactor for DNA polymerases. The optimal concentration may need to be titrated, as the triphosphate moiety of the modified nucleotide can chelate Mg²⁺, potentially altering the effective concentration available to the enzyme.
Reaction Setup
| Component | 25 µL Reaction | 50 µL Reaction | Final Concentration |
| Nuclease-Free Water | To 25 µL | To 50 µL | - |
| 10X ThermoPol Buffer | 2.5 µL | 5 µL | 1X |
| 10 mM dATP | 0.5 µL | 1 µL | 200 µM |
| 10 mM dCTP | 0.5 µL | 1 µL | 200 µM |
| 10 mM dGTP | 0.5 µL | 1 µL | 200 µM |
| 10 mM 5-AEP-dUTP | 0.5 µL | 1 µL | 200 µM |
| 10 µM Forward Primer | 1.25 µL | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 1.25 µL | 2.5 µL | 0.5 µM |
| Template DNA | variable | variable | < 250 ng |
| Vent (exo-) DNA Polymerase (2 U/µL) | 0.25 µL | 0.5 µL | 0.02 U/µL |
Thermocycling Protocol
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 minutes | 1 |
| Denaturation | 95°C | 20 seconds | |
| Annealing | 55-68°C* | 30 seconds | 30 |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 minutes | 1 |
| Hold | 4-10°C | Hold | 1 |
*Annealing temperature should be optimized based on the melting temperature (Tm) of the primers.
Protocol 2: Incorporation of 5-AEP into RNA via In Vitro Transcription
This protocol outlines the synthesis of RNA containing 5-AEP-uracil using T7 RNA Polymerase. This method is highly efficient for generating large quantities of modified RNA from a DNA template containing a T7 promoter.
Causality Behind Experimental Choices:
-
Polymerase: T7 RNA Polymerase is the enzyme of choice due to its high processivity, strict promoter specificity, and tolerance for 5-substituted UTPs.[8][9][11]
-
Template: A linear double-stranded DNA template containing a T7 promoter sequence upstream of the target sequence is required. The template can be a PCR product or a linearized plasmid.
-
NTP Concentration: Complete substitution of UTP with 5-AEP-UTP is generally well-tolerated and leads to fully modified transcripts.
-
RNase Inhibitor: RNA is highly susceptible to degradation by RNases. The inclusion of an RNase inhibitor is essential to protect the final product.
Reaction Setup
| Component | 20 µL Reaction | Final Concentration |
| Nuclease-Free Water | To 20 µL | - |
| 5X Transcription Buffer | 4 µL | 1X |
| 100 mM DTT | 2 µL | 10 mM |
| 10 mM ATP | 2 µL | 1 mM |
| 10 mM CTP | 2 µL | 1 mM |
| 10 mM GTP | 2 µL | 1 mM |
| 10 mM 5-AEP-UTP | 2 µL | 1 mM |
| RNase Inhibitor (40 U/µL) | 1 µL | 2 U/µL |
| Linear DNA Template | variable | 0.5-1.0 µg |
| T7 RNA Polymerase (50 U/µL) | 2 µL | 5 U/µL |
Transcription Protocol
-
Combine all components at room temperature in the order listed. Mix gently by pipetting.
-
Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times can increase yield but may also lead to higher levels of abortive transcripts.
-
(Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate for an additional 15 minutes at 37°C.
Purification and Characterization of Amino-Modified Nucleic Acids
Purification
Following the enzymatic reaction, it is crucial to purify the modified nucleic acid from unincorporated nucleotides, enzyme, and buffer components.
-
For PCR Products (DNA): Standard PCR purification kits based on silica spin columns are highly effective.
-
For In Vitro Transcription Products (RNA):
-
Ethanol Precipitation: A classic method suitable for concentrating RNA and removing some buffer components.
-
Spin Column Purification: RNA-specific purification kits are recommended for complete removal of unincorporated NTPs and enzymes.
-
Characterization
Verification of successful incorporation is a critical quality control step.
-
Gel Electrophoresis: Run an aliquot of the purified product on an agarose (for DNA) or denaturing polyacrylamide (for RNA) gel. The presence of a band of the expected size is the first indication of a successful synthesis.
-
Conjugation and Shift Assay: To confirm the presence of the reactive amino group, the purified nucleic acid can be conjugated to a molecule that will induce a mobility shift on a gel. For example, reacting the amino-modified product with a bulky NHS-ester-biotin conjugate and then running the sample on a gel will result in a slower-migrating band compared to the unconjugated control.
-
Mass Spectrometry: For definitive confirmation, techniques like ESI-MS (Electrospray Ionization Mass Spectrometry) can be used to determine the exact mass of the synthesized oligonucleotide, which will confirm the incorporation of the 5-AEP moieties.
Figure 2: Logic diagram for the characterization of 5-AEP modified nucleic acids.
Applications and Future Directions
Nucleic acids functionalized with 5-AEP are substrates for a vast range of applications. The primary amine allows for straightforward, post-synthetic labeling with any molecule containing a compatible reactive group, most commonly an N-hydroxysuccinimide (NHS) ester.[1][2] This opens up possibilities for:
-
Fluorescent Probes: Attaching fluorescent dyes for use in FISH, qPCR, and microarray-based detection.[2]
-
Immobilization: Covalently linking oligonucleotides to surfaces for diagnostic arrays and biosensors.[2][4]
-
Therapeutic Conjugates: Linking therapeutic agents, peptides, or delivery vehicles to antisense oligonucleotides or siRNAs to improve their pharmacological properties.
The protocols described herein provide a robust foundation for the reliable enzymatic synthesis of these valuable molecular tools, empowering researchers to expand the functional repertoire of nucleic acids in their experimental systems.
References
-
Glen Research. PDA Amino-modified Oligonucleotides. [Link]
-
ResearchGate. 5-(2-Amino)propyl uridine 5′-triphosphate (UNH2) and... [Link]
-
Lam, C., et al. (2015). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 20(8), 13591-13608. [Link]
-
Juskowiak, G. L., et al. (2002). T7 RNA polymerase transcription with 5-position modified UTP derivatives. Bioorganic & Medicinal Chemistry Letters, 12(3), 369-372. [Link]
- Phelps, M. B., et al. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of Chemical Research, 49(3), 435-444.
-
Bio-Synthesis Inc. (2010). 5'-Amino Modified Oligonucleotides. [Link]
-
Jessen, H. J. (2024). Advances in the Enzymatic Synthesis of Nucleoside-5′-Triphosphates and Their Analogs. International Journal of Molecular Sciences, 25(3), 1731. [Link]
-
ResearchGate. (2002). T7 RNA Polymerase Transcription with 5-Position Modified UTP Derivatives. [Link]
- Momparler, R. L., et al. (1985). Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase. Journal of Biological Chemistry, 260(11), 6559-6562.
- Abe, H., et al. (2004). High throughput purification of amino-modified oligonucleotides and its application to novel detection system of gene expression. Nucleic Acids Symposium Series, (48), 221-222.
- Das, A., et al. (2012). Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies. Journal of Biomolecular Techniques, 23(3), 87-102.
- Gao, F., et al. (2005). Synthesis and polymerase incorporation of 5'-amino-2',5'-dideoxy-5'-N-triphosphate nucleotides. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 595-599.
- Hocek, M., et al. (2017). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates. Organic & Biomolecular Chemistry, 15(31), 6585-6592.
-
Perrin, D. M., et al. (2015). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 20(8), 13591-13608. [Link]
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- 4. 5'-Amino Modified Oligonucleotides [biosyn.com]
- 5. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
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A Novel Approach to Peptide Analysis: Unlocking New Avenues in Mass Spectrometry with 5-(2-aminoethyl)uracil Labeling
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Quest for Comprehensive Proteome Analysis
In the dynamic landscape of proteomics research, the quest for more sensitive, accurate, and comprehensive analytical methodologies is perpetual. Mass spectrometry (MS) stands as the cornerstone of modern proteomics, enabling the identification and quantification of thousands of proteins from complex biological samples.[1] A key strategy to enhance the depth and precision of MS-based proteomics is the chemical labeling of peptides.[2] Established techniques such as Tandem Mass Tags (TMT) and isobaric Tags for Relative and Absolute Quantitation (iTRAQ) have revolutionized the field by allowing for multiplexed quantitative analysis.[3][4] However, the exploration of novel labeling reagents with unique chemical properties and fragmentation characteristics continues to be a vibrant area of research, promising to overcome existing limitations and provide new analytical capabilities.
This application note introduces a theoretical framework and a proposed practical workflow for the use of a novel labeling reagent, 5-(2-aminoethyl)uracil (AEU) , for the comprehensive analysis of peptides by mass spectrometry. We will explore the chemical principles behind the proposed activation and labeling strategy, provide detailed protocols for its implementation, and discuss the anticipated mass spectrometric behavior of AEU-labeled peptides. This document is intended to serve as a detailed guide for researchers, scientists, and drug development professionals interested in exploring innovative approaches to peptide and protein analysis.
The Rationale for 5-(2-aminoethyl)uracil (AEU) as a Peptide Labeling Reagent
While not yet established in the field of proteomics, 5-(2-aminoethyl)uracil (AEU) presents several intriguing properties that suggest its potential as a valuable tool for peptide analysis. Uracil is a fundamental component of nucleic acids, and its derivatives are of significant interest in medicinal chemistry.[5] The presence of a primary amine on the ethyl side chain of AEU provides a convenient handle for chemical modification, allowing for its conversion into an amine-reactive labeling reagent.
We hypothesize that the incorporation of the uracil moiety onto peptides could offer unique advantages in mass spectrometric analysis. The pyrimidine ring of uracil is a nitrogen-rich heterocyclic compound, which may influence the ionization efficiency and fragmentation behavior of labeled peptides.[6][7] Specifically, we anticipate that the uracil group may:
-
Serve as a fixed-charge carrier , potentially enhancing the ionization of labeled peptides.
-
Exhibit characteristic fragmentation patterns upon collision-induced dissociation (CID) or electron-transfer dissociation (ETD), providing valuable information for peptide identification and even quantification.[6][8]
-
Enable the development of novel fragmentation-based quantification strategies , analogous to reporter-ion-based methods.
This application note will lay the groundwork for the validation and application of AEU as a novel peptide labeling reagent.
Proposed Chemistry of AEU-Based Peptide Labeling
To render 5-(2-aminoethyl)uracil reactive towards the primary amines of peptides (N-terminus and lysine side chains), we propose a two-step chemical modification strategy. First, the primary amine of AEU is reacted with a bifunctional linker containing a carboxylic acid group. Second, this newly introduced carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester, a widely used amine-reactive group in bioconjugation chemistry.[2][9]
For this proposed workflow, we have selected succinic anhydride as the bifunctional linker. The reaction of the primary amine of AEU with succinic anhydride will yield a derivative with a terminal carboxylic acid. This derivative, which we will refer to as AEU-succinate , can then be readily converted to its highly reactive NHS ester, AEU-succinate-NHS ester , using standard carbodiimide chemistry.
The overall proposed synthesis and activation scheme is depicted below:
Figure 1: Proposed synthesis of an amine-reactive AEU labeling reagent.
Mass Spectrometric Characteristics of AEU-Labeled Peptides
Predicted Mass Shift
The labeling of a peptide with the proposed AEU-succinate-NHS ester reagent will result in a specific mass increase. This mass shift is a critical parameter for the identification of labeled peptides in a mass spectrometry experiment. The table below details the calculated monoisotopic mass of the AEU-succinate moiety that is added to each primary amine.
| Component | Chemical Formula | Monoisotopic Mass (Da) |
| 5-(2-aminoethyl)uracil (AEU) | C₆H₉N₃O₂ | 155.0695 |
| Succinyl Linker (after reaction) | C₄H₄O₃ | 100.0160 |
| Total Mass Addition (AEU-Succinate) | C₁₀H₁₃N₃O₅ | 255.0855 |
Table 1: Calculated monoisotopic mass of the AEU-succinate modification.
Thus, each primary amine (N-terminus and lysine side chains) in a peptide is expected to be modified with a mass of 255.0855 Da .
Predicted Fragmentation Behavior
The fragmentation of AEU-labeled peptides in the gas phase is anticipated to provide rich information for both sequence confirmation and potentially quantification. We predict distinct fragmentation patterns under Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID):
Under CID conditions, we expect to observe the characteristic b- and y-type ions resulting from the cleavage of the peptide backbone.[10] In addition to these sequence ions, the AEU-succinate modification itself may undergo fragmentation. Based on the known fragmentation of uracil and other heterocyclic compounds, we hypothesize the following:[11][12]
-
Neutral loss of the uracil moiety: A significant neutral loss corresponding to the mass of uracil (112.0378 Da) or isocyanic acid (HNCO, 43.0058 Da) from the precursor or fragment ions.
-
Generation of a characteristic reporter ion: Cleavage of the bond between the succinyl linker and the peptide could potentially generate a charged fragment corresponding to the AEU-succinate moiety or a fragment thereof. The most likely candidate for a stable, charged reporter ion would be protonated 5-(2-aminoethyl)uracil itself (m/z 156.0773).
Figure 2: Predicted fragmentation pathways of an AEU-labeled peptide under CID.
Electron-Transfer Dissociation (ETD):
ETD is a non-ergodic fragmentation technique that is particularly useful for the analysis of labile post-translational modifications and larger peptides.[13] For AEU-labeled peptides, ETD is expected to predominantly cleave the peptide backbone, generating a rich series of c- and z-type ions .[8] A key advantage of ETD is that the modification itself is often preserved on the fragment ions, which would allow for the precise localization of the AEU label on lysine residues versus the N-terminus. We hypothesize that the uracil moiety will remain intact during the ETD process, facilitating straightforward interpretation of the resulting spectra.
Experimental Protocols
Note: The following protocols are proposed methodologies and should be optimized for specific applications.
Protocol 1: Synthesis and Activation of 5-(2-aminoethyl)uracil (AEU)
This protocol describes the proposed two-step synthesis of the amine-reactive AEU-succinate-NHS ester.
Materials:
-
5-(2-aminoethyl)uracil (AEU)
-
Succinic anhydride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Ethyl acetate
-
Hexanes
-
Dichloromethane (DCM)
Procedure:
Step 1: Synthesis of AEU-Succinate
-
Dissolve 1 mmol of 5-(2-aminoethyl)uracil in 10 mL of anhydrous DMF.
-
Add 1.1 mmol of succinic anhydride to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the DMF under reduced pressure.
-
Purify the resulting AEU-succinate by recrystallization or column chromatography.
Step 2: Synthesis of AEU-Succinate-NHS Ester
-
Dissolve 1 mmol of AEU-succinate in 10 mL of anhydrous DMF.
-
Add 1.1 mmol of N-Hydroxysuccinimide (NHS) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1.1 mmol of DCC or EDC to the cooled solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Purify the AEU-succinate-NHS ester by precipitation in a non-polar solvent such as diethyl ether or by column chromatography.
-
Store the final product under anhydrous conditions at -20 °C.
Protocol 2: Labeling of Peptides with AEU-Succinate-NHS Ester
This protocol provides a general procedure for the labeling of a peptide digest with the synthesized AEU-succinate-NHS ester.
Materials:
-
Lyophilized peptide digest
-
AEU-succinate-NHS ester
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Solid-phase extraction (SPE) C18 cartridges for desalting
Procedure:
-
Prepare Peptide Solution: Reconstitute the lyophilized peptide digest in 100 µL of 1 M sodium bicarbonate buffer, pH 8.3, to a final peptide concentration of 1-5 mg/mL.
-
Prepare Labeling Reagent: Immediately before use, dissolve the AEU-succinate-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the AEU-succinate-NHS ester solution to the peptide solution. The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
Sample Cleanup: Acidify the reaction mixture with 1% trifluoroacetic acid (TFA) to a pH of <3. Desalt the labeled peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Dry and Store: Lyophilize the desalted, labeled peptides and store at -80 °C until mass spectrometry analysis.
Sources
- 1. korambiotech.com [korambiotech.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 4. DSpace [soar.wichita.edu]
- 5. Peptide Sequence Analysis by Electron Transfer Dissociation Mass Spectrometry: A Web Web-Based Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Nucleobase modifications in peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Utility of ETD Mass Spectrometry in Proteomic Analysis: BIOCHIMICA ET BIOPHYSICA ACTA Proteins and Proteomics Posttranslational Modifications in Proteomics Special Issue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 13. Electron-transfer dissociation - Wikipedia [en.wikipedia.org]
Application Note: Structural Characterization of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione Derivatives using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the structural characterization of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. These compounds, analogs of uracil, are of significant interest in medicinal chemistry and drug discovery due to their potential as antiviral and anticancer agents.[1][2] This document outlines the fundamental principles of one-dimensional (1D) and two-dimensional (2D) NMR techniques, offers step-by-step experimental protocols, and presents a detailed guide to spectral interpretation, including predicted chemical shifts and coupling constants. Furthermore, it includes troubleshooting advice for common challenges encountered during the NMR analysis of these polar, multifunctional molecules.
Introduction: The Significance of 5-Substituted Pyrimidine-2,4(1H,3H)-diones
The pyrimidine-2,4(1H,3H)-dione, or uracil, scaffold is a cornerstone in the development of therapeutic agents. Substitution at the C5 position has been a particularly fruitful strategy in medicinal chemistry, leading to compounds with a wide spectrum of biological activities.[1][3] The introduction of an aminoethyl side chain at this position creates a molecule with increased polarity and the potential for new biological interactions, making these derivatives promising candidates for drug development programs.
Accurate and unambiguous structural characterization is a critical step in the synthesis and development of these novel compounds. NMR spectroscopy stands as the most powerful and definitive tool for elucidating the molecular structure of these derivatives in solution, providing detailed information about the carbon skeleton, proton environments, and connectivity.
Foundational NMR Techniques for Structural Elucidation
The complete structural assignment of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione derivatives relies on a suite of NMR experiments. While 1D ¹H and ¹³C NMR provide the initial overview of the proton and carbon environments, 2D NMR techniques are indispensable for assembling the molecular puzzle.
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides information on the number of different proton environments, their chemical shifts (electronic environment), signal integration (number of protons), and splitting patterns (neighboring protons).
-
¹³C NMR (Carbon NMR): This technique maps the carbon framework of the molecule. Typically run with proton decoupling, it shows a single peak for each unique carbon atom.
-
2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out spin systems, such as the ethyl side chain.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It is a highly sensitive and reliable method for assigning carbon resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different spin systems and identifying quaternary carbons.
Experimental Protocols
Sample Preparation: The Key to High-Quality Spectra
The quality of the NMR data is directly dependent on meticulous sample preparation. Due to the polar nature of the target molecules, with amide and amine functionalities, solvent selection is critical.
Protocol for NMR Sample Preparation:
-
Analyte Preparation: Ensure the 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione derivative is of high purity, free from paramagnetic impurities and residual solvents. For a standard 5 mm NMR tube, aim for a sample concentration of 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR.
-
Solvent Selection:
-
Dimethyl sulfoxide-d₆ (DMSO-d₆): This is the recommended solvent for these derivatives. Its high polarity effectively dissolves the compounds, and, importantly, it slows down the exchange rate of the N-H protons of the amides and the amine group, allowing them to be observed as distinct, often coupled, signals in the ¹H NMR spectrum.[4]
-
Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): These solvents can also be used, but they will lead to the rapid exchange of the labile N-H protons with deuterium, causing their signals to broaden or disappear from the ¹H NMR spectrum. This "D₂O exchange" can be used as a confirmatory experiment to identify the N-H signals.[5]
-
-
Sample Dissolution:
-
Weigh the sample accurately into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Gently vortex or sonicate the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.
-
-
Transfer to NMR Tube:
-
Using a clean Pasteur pipette, transfer the solution into a high-quality, clean 5 mm NMR tube. Avoid any solid particles in the tube as they can degrade the spectral quality.
-
-
Internal Standard (Optional but Recommended):
-
For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be used, though referencing to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) is common practice.
-
NMR Data Acquisition Workflow
The following workflow outlines the sequential acquisition of NMR spectra for a comprehensive structural analysis.
Caption: Recommended workflow for NMR data acquisition.
Spectral Interpretation: A Predictive Analysis
The following section provides a detailed guide to interpreting the NMR spectra of a representative 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione. The chemical shifts are predicted based on data from analogous structures reported in the literature.[1][3][6]
Structure for Analysis:
Caption: Key 2D NMR correlations for structure confirmation.
-
COSY: A cross-peak between H-1' and H-2' will confirm the ethyl fragment of the side chain.
-
HSQC: Will show correlations for H-6/C-6, H-1'/C-1', and H-2'/C-2', confirming their direct attachment.
-
HMBC: This is key for connecting the fragments.
-
The proton H-6 will show a correlation to the quaternary carbon C-5 and the carbonyl C-4.
-
The protons of the side chain, H-1', will show correlations to C-5 and C-6, firmly attaching the side chain to the pyrimidine ring.
-
The amide proton N1-H should show a correlation to C-6, and N3-H to C-4.
-
Troubleshooting Common NMR Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad, poorly resolved peaks | - Sample concentration is too high. - Presence of paramagnetic impurities. - Poor magnetic field homogeneity (shimming). | - Dilute the sample. - Purify the sample further or filter through a small plug of celite. - Re-shim the instrument. |
| N-H / -NH₂ signals are not visible | - Use of a protic deuterated solvent (e.g., CD₃OD, D₂O). - Rapid proton exchange. | - Use an aprotic polar solvent like DMSO-d₆. - Lower the temperature of the NMR experiment to slow down the exchange rate. |
| Large water peak obscuring signals | - Use of non-anhydrous deuterated solvent. - Sample contains residual water. | - Use a fresh ampoule of high-purity deuterated solvent. - Lyophilize the sample from water before dissolving in the NMR solvent. - Use a solvent suppression pulse sequence during acquisition. |
| Overlapping signals in the aliphatic region | - Insufficient magnetic field strength. | - Use a higher field NMR spectrometer (e.g., 600 MHz or above) for better signal dispersion. - Try a different solvent (e.g., benzene-d₆) which can induce different chemical shifts. [5] |
Conclusion
NMR spectroscopy, through a combination of 1D and 2D techniques, provides a robust and definitive method for the structural characterization of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione derivatives. Careful sample preparation, particularly the choice of an appropriate deuterated solvent, is paramount for obtaining high-quality data, especially for the observation of labile N-H protons. The systematic application of ¹H, ¹³C, COSY, HSQC, and HMBC experiments allows for the complete and unambiguous assignment of all proton and carbon signals, providing essential structural confirmation for researchers in drug discovery and development.
References
-
Ramana, M. M. V., & Pawar, S. C. (2014). A novel and environmentally benign synthesis of 1, 3-diaryl-(1H, 3H)-pyrimidine-2, 4-diones. Journal of Chemical and Pharmaceutical Research, 6(2), 525-531. [Link]
-
SpectraBase. (n.d.). Pyrimidine-2,4(1H,3H)-dione, 1-(4-amino-5-hydroxymethyltetrahydrofur-2-yl)-5-methyl-. Wiley. [Link]
-
ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances, 11(8), 4454-4464. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
Tchoukoua, A., et al. (2024). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies. [Link]
-
Gromova, O. A., & Torshin, I. Y. (2021). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]
-
Preprints.org. (2021). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). [Link]
-
Shchekotikhin, A. E., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2866. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
-
Shchekotikhin, A. E., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. National Institutes of Health. [Link]
-
Chem LibreTexts. (2021). some previous examples (13c-nmr). [Link]
-
Grabovskiy, S. A., et al. (2021). In vitro proliferative activity of 6-substituted uracil derivatives. Journal of Pharmacy & Pharmacognosy Research, 9(3), 358-368. [Link]
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. jppres.com [jppres.com]
5-(2-aminoethyl)uracil in situ hybridization probe synthesis
Application Note & Protocol
Topic: High-Efficiency Synthesis of Amine-Reactive In Situ Hybridization Probes Using 5-Aminoallyl-dUTP
Audience: Researchers, scientists, and drug development professionals.
Abstract
In situ hybridization (ISH) is a cornerstone technique for visualizing nucleic acid sequences within their native cellular and tissue context.[1][2] The field has progressively shifted from radioactive to non-radioactive detection methods to enhance safety, resolution, and multiplexing capabilities.[3][4] A highly versatile and robust strategy for generating non-radioactive probes involves the enzymatic incorporation of nucleotides modified with a primary amine, such as 5-(3-aminoallyl)-2'-deoxyuridine 5'-triphosphate (aminoallyl-dUTP). This two-step approach first produces a stable, amine-modified nucleic acid probe that can be stored long-term.[5] In a subsequent step, this probe is covalently labeled with an amine-reactive molecule of choice, typically a fluorescent dye N-hydroxysuccinimide (NHS) ester. This methodology provides exceptional flexibility in fluorophore selection and yields probes with high specific activity, suitable for a wide range of applications from gene expression analysis to diagnostics.[5][6] This document provides a comprehensive guide to the principles, protocols, and validation of this probe synthesis strategy.
Principle of the Method: A Two-Stage Strategy
The synthesis of fluorescently labeled probes via aminoallyl-dUTP is a sequential process designed for efficiency and versatility. This method uncouples probe generation from labeling, allowing for the production of a stable intermediate that can be labeled on-demand.
-
Enzymatic Incorporation of an Amine Handle: The process begins with the synthesis of a DNA probe using standard enzymatic methods, most commonly the Polymerase Chain Reaction (PCR). During this reaction, a mixture of deoxyuridine triphosphate (dUTP) and aminoallyl-dUTP is included. Thermostable DNA polymerases can incorporate the modified nucleotide into the growing DNA strand in place of thymidine.[7][8] This results in a full-length DNA probe studded with reactive primary amine groups, which serve as "handles" for subsequent chemical modification.
-
Covalent Coupling to a Reporter Molecule: After purification to remove unincorporated nucleotides, the amine-modified probe is incubated with an amine-reactive reporter molecule. The most common reporters are N-hydroxysuccinimide (NHS) esters of fluorescent dyes.[9] At a basic pH, the deprotonated primary amine of the aminoallyl group acts as a potent nucleophile, attacking the NHS ester and forming a stable, covalent amide bond.[5] This reaction efficiently couples the dye to the probe. Unreacted dye is then removed through a final purification step.
This two-stage process is visualized in the workflow below.
Protocol 3: Coupling with an NHS-Ester Dye
Materials:
-
Purified amine-modified DNA probe
-
Amine-reactive NHS-ester dye (e.g., Cy3, Alexa Fluor 555), aliquoted in anhydrous DMSO
-
0.1 M Sodium Carbonate Buffer (pH 9.0), freshly prepared
-
Probe purification / spin column kit
Methodology:
-
Prepare the Probe: In a microcentrifuge tube, dry down 2-5 µg of your purified amine-modified probe in a vacuum centrifuge. This removes the aqueous buffer.
-
Resuspend the Probe: Resuspend the dried probe pellet in 5 µL of 0.1 M sodium carbonate buffer (pH 9.0). Pipette up and down to ensure it is fully dissolved. The basic pH is crucial for deprotonating the amine group, making it reactive. [10]3. Prepare the Dye: Briefly centrifuge the tube containing the NHS-ester dye aliquot (pre-dissolved in DMSO) to collect the contents at the bottom.
-
Initiate Coupling: Add the resuspended probe solution directly to the tube of reactive dye. Mix gently by flicking the tube.
-
Note: The amount of dye to add depends on the desired Degree of Labeling (DOL). A 10-20 fold molar excess of dye to probe is a good starting point.
-
-
Incubate: Wrap the tube in aluminum foil to protect it from light and incubate at room temperature for 1-2 hours.
Protocol 4: Purify the Labeled Probe
This final purification step is critical for removing unconjugated free dye, which is a major cause of high background in ISH experiments. [5]
-
Purify: Use a PCR purification spin column kit, following the manufacturer's protocol. The column will bind the labeled DNA probe while allowing the smaller, unbound dye molecules to pass through.
-
Elute: Elute the final, labeled probe in 50-100 µL of a suitable buffer (e.g., TE buffer or nuclease-free water).
-
Store: Store the labeled probe at -20°C, protected from light. For long-term storage, consider aliquoting to avoid repeated freeze-thaw cycles.
Quality Control 2: Determine Degree of Labeling (DOL)
The DOL is the average number of dye molecules per probe molecule. It can be calculated using absorbance measurements from a spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the purified labeled probe at 260 nm (for DNA) and at the dye's maximum absorbance wavelength (λ_max).
-
Calculate Concentrations:
-
Probe Concentration (M) = [A_260 - (A_max × CF)] / ε_probe
-
A_260 = Absorbance at 260 nm
-
A_max = Absorbance at the dye's λ_max
-
CF = Correction factor for the dye's absorbance at 260 nm (provided by the dye manufacturer)
-
ε_probe = Molar extinction coefficient of the DNA probe (approx. 0.020 (µg/mL)⁻¹cm⁻¹ × probe length in bp)
-
-
Dye Concentration (M) = A_max / ε_dye
-
ε_dye = Molar extinction coefficient of the dye (provided by the dye manufacturer)
-
-
-
Calculate DOL:
-
DOL = Dye Concentration / Probe Concentration
-
| Parameter | Acceptable Range | Interpretation |
| Degree of Labeling (DOL) | 3 - 8 dyes per 100 bp | < 3: May result in a weak signal. > 8: Can lead to self-quenching of the fluorophores, paradoxically reducing the signal. [11] |
| A260/A280 Ratio | 1.8 - 2.0 | Indicates purity of the nucleic acid from protein contamination. |
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low PCR Product | Poor template quality; incorrect annealing temperature; polymerase inhibition. | Use high-purity template DNA. Run a temperature gradient PCR to optimize annealing. Ensure purification buffers are completely removed. [12] |
| Multiple Bands on Gel | Non-specific primer binding. | Increase annealing temperature in 2°C increments. Redesign primers for higher specificity. [13] |
| Low Degree of Labeling (DOL) | Inactive dye (hydrolyzed NHS-ester); incorrect pH of coupling buffer; residual Tris or other amine-containing buffers. | Use fresh, anhydrous DMSO for dye stocks. Ensure coupling buffer is freshly made and at pH 8.5-9.0. [10]Purify probe into a non-amine buffer (water or phosphate buffer). |
| High Background in ISH | Insufficient removal of free dye; probe is too concentrated; inadequate post-hybridization washes. | Repeat the final probe purification step. Titrate the probe to find the optimal working concentration. Increase the stringency of post-hybridization washes (higher temperature, lower salt). [14][15] |
| Weak ISH Signal | Low DOL; probe degradation; poor tissue permeabilization; probe self-quenching (DOL is too high). | Synthesize a new probe with a higher DOL. Check probe integrity on a gel. Optimize protease digestion time for the tissue. [14]If DOL is very high, reduce the dye-to-probe ratio during labeling. |
References
- Probe production for in situ hybridization by PCR and subsequent covalent labeling with fluorescent dyes. PubMed.
- Nonradioactive In Situ Hybridization: Recent Techniques and Applications. PubMed.
- Full article: Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. Taylor & Francis Online.
- Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. ACS Publications.
- The synthesis and properties of some 5-substituted uracil derivatives. PubMed.
- Singer Lab Protocols: Preparation of Probes for In Situ Hybridization. Singer Lab.
- Nucleic acid detection using non-radioactive labelling methods. PubMed.
- Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET Digital.
- What Methods are Commonly Used to Label the Probes in FISH? Creative Bioarray.
- ISH probe labeling method. Creative Bioarray.
- Technical Guide for Non-Radioactive Nucleic Acid Labeling and Detection. SeraCare.
- FISH Tips and Troubleshooting. Today's Clinical Lab.
- New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Lirias.
- In Situ Hybridization Protocol & Troubleshooting. Creative Biolabs.
- Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. PMC - NIH.
- Enzymatic Incorporation of Modified Purine Nucleotides in DNA. PubMed.
- Enzymatic incorporation of chemically-modified nucleotides into DNAs. PubMed.
- The utility of modified nucleotides for high-throughput nucleic acid analysis. Vilnius University.
- In situ hybridization probe design and synthesis. Fly Terminalia.
- Improved enzymatic labeling of fluorescent in situ hybridization probes applied to the visualization of retained introns in cells. bioRxiv.
- Enzymatic Synthesis of Modified Oligonucleotides by PEAR Using Phusion and KOD DNA Polymerases. PMC - NIH.
- In Situ Hybridization Support—Troubleshooting. Thermo Fisher Scientific.
- Troubleshooting Riboprobe Preparation. insitutech - WordPress.com.
- FISH Tips and Troubleshooting. Creative Bioarray.
- How critical is aminoallyl-dUTP when performing DNA FISH?. ResearchGate.
- Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. PubMed.
- Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications. PubMed Central.
- Protocol for amino allyl labeling. University of Pennsylvania.
- Design and synthesis of novel uracil-linked Schiff bases as dual histone deacetylase type II/topoisomerase type I inhibitors with apoptotic potential. PubMed.
- ISH: in situ hybridization protocol. Abcam.
- Riboprobe synthesis for in situ hybridization. Martindale Lab.
- Selected In Situ Hybridization Methods: Principles and Application. PMC - NIH.
- In situ hybridization: Methods and applications. PMC - NIH.
- (PDF) Applications of Fluorescent in situ hybridization (FISH). ResearchGate.
- In Situ Hybridization (ISH), CISH, and FISH Reagents. Thermo Fisher Scientific.
Sources
- 1. Nonradioactive In Situ Hybridization: Recent Techniques and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In situ hybridization: Methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleic acid detection using non-radioactive labelling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. seracare.com [seracare.com]
- 5. Probe production for in situ hybridization by PCR and subsequent covalent labeling with fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Situ Hybridization (ISH), CISH, and FISH Reagents | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzymatic incorporation of chemically-modified nucleotides into DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved enzymatic labeling of fluorescent in situ hybridization probes applied to the visualization of retained introns in cells | bioRxiv [biorxiv.org]
- 10. ccr.cancer.gov [ccr.cancer.gov]
- 11. einsteinmed.edu [einsteinmed.edu]
- 12. insitutech.wordpress.com [insitutech.wordpress.com]
- 13. flyterminalia.pitt.edu [flyterminalia.pitt.edu]
- 14. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 15. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
application of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione in microarray technology
Application Note & Protocols
Topic: Amine-Functionalized Pyrimidines for Advanced Microarray Fabrication
For: Researchers, scientists, and drug development professionals.
Abstract
The covalent immobilization of oligonucleotide probes onto solid surfaces is a cornerstone of modern microarray technology, enabling high-throughput analysis of nucleic acid interactions. The introduction of a primary amine group onto the oligonucleotide is the most robust and widely adopted method for achieving this linkage. This application note details the use of amine-functionalized pyrimidines, such as 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione (also known as 5-(2-aminoethyl)uracil), and more conventional terminal amino-modifiers, for the fabrication of high-density DNA microarrays. We provide a comprehensive overview of the underlying surface chemistries, detailed protocols for probe immobilization on N-hydroxysuccinimide (NHS)-ester activated surfaces, and critical quality control steps. The causality behind experimental choices is explained to empower researchers to optimize their microarray spotting and processing workflows for maximal performance and reproducibility.
Introduction: The Central Role of Amine-Linkers in Microarray Construction
High-density microarrays function by presenting a spatially defined grid of oligonucleotide probes, each designed to interrogate a specific target sequence. The success of any microarray experiment hinges on the stability, accessibility, and uniformity of these immobilized probes. Covalent attachment is paramount to ensure that probes withstand the stringent hybridization and washing conditions used in microarray protocols.
The most common strategy for covalent attachment involves an amine-terminated oligonucleotide reacting with an electrophilic group on a coated glass slide. While the primary amine can be introduced at the 5' or 3' terminus of an oligonucleotide using a flexible carbon linker (e.g., Amino-Modifier C6), it can also be incorporated internally through modified nucleobases like 5-(2-aminoethyl)uracil. This modified pyrimidine places the reactive amine group on a short linker attached to the C5 position of the uracil base, projecting it into the major groove of the DNA duplex upon hybridization.
Regardless of its position, the primary amine (-NH₂) serves as a potent nucleophile, readily forming a stable covalent bond with activated surfaces. Among the various surface chemistries available, N-hydroxysuccinimide (NHS)-ester coated slides offer a superior combination of reactivity, stability, and low background, making them a preferred choice for high-performance applications.
Mechanism: Amine Reaction with NHS-Ester Surfaces
The immobilization chemistry is a straightforward yet highly efficient nucleophilic acyl substitution. The primary amine on the oligonucleotide attacks the carbonyl carbon of the NHS-ester group on the slide surface. This results in the formation of a stable amide bond and the release of the NHS leaving group. This reaction is highly specific and proceeds efficiently under mild buffering conditions.
Diagram: Immobilization Workflow A high-level overview of the process from probe design to post-processing.
Caption: Reaction scheme for probe immobilization and surface blocking.
Quality Control & Data Interpretation
A successful microarray fabrication process yields a surface with a high density of accessible, covalently bound probes.
| Parameter | Quality Control Metric | Typical Values | Implication of Failure |
| Spot Morphology | Visual inspection post-printing | Uniform, circular spots | Irregular spots indicate poor surface wetting or printing issues. |
| Immobilization Efficiency | Staining with an intercalating dye (e.g., SYBR Green) | High signal-to-background ratio | Low signal suggests inefficient covalent coupling or probe loss. |
| Hybridization Signal | Signal intensity with a complementary fluorescent target | High, specific signal | Low signal can indicate poor probe accessibility or degradation. |
| Background Noise | Signal from non-spot regions after hybridization | Low, uniform background | High background suggests incomplete blocking or non-specific binding. |
Conclusion
The use of oligonucleotides functionalized with a primary amine, whether through a terminal modifier or an internal pyrimidine derivative like 5-(2-aminoethyl)uracil, provides a reliable and efficient method for fabricating high-quality microarrays. The protocols detailed here, centered on the robust chemistry of NHS-ester surfaces, offer a validated workflow for researchers. By understanding the chemical principles behind each step—from probe preparation and buffering to immobilization and blocking—scientists can effectively troubleshoot and optimize their processes, leading to highly reproducible and sensitive microarray data essential for genomics research and diagnostic development.
References
-
Title: DNA Microarray Biochip Technology Source: Book by Mark Schena, a foundational text in the field. URL: [Link]
Application Notes and Protocols for Developing Cell-Based Assays with 5-(2-aminoethyl)uracil
Introduction: Unveiling the Potential of 5-(2-aminoethyl)uracil in Cellular Research
5-(2-aminoethyl)uracil is a synthetic derivative of the naturally occurring pyrimidine nucleobase, uracil.[1][2][3] While uracil is a fundamental component of RNA, its derivatives have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[1][4][5][6] The unique structural modification at the C5 position of the uracil ring in 5-(2-aminoethyl)uracil presents an intriguing opportunity for developing novel cell-based assays to probe fundamental cellular processes and for high-throughput screening of potential therapeutic agents.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging 5-(2-aminoethyl)uracil in their cell-based assay development. We will explore its potential application in studying DNA damage and repair pathways, a critical area in cancer research and toxicology. The protocols provided herein are designed to be robust and adaptable, enabling the user to investigate the cellular effects of this compound and to build high-throughput screening campaigns.
The central hypothesis underpinning the forthcoming protocols is that 5-(2-aminoethyl)uracil, as a uracil analog, may be recognized and incorporated into DNA by cellular machinery. This incorporation could lead to perturbations in DNA integrity and trigger cellular DNA damage responses, making it a valuable tool for studying these pathways.
PART 1: Foundational Cell-Based Assays
This section details foundational assays to characterize the basic cellular effects of 5-(2-aminoethyl)uracil, including cytotoxicity and its impact on cell proliferation.
Cytotoxicity Assessment using a Resazurin-Based Assay
Scientific Rationale: Before investigating more complex cellular mechanisms, it is crucial to determine the cytotoxic potential of 5-(2-aminoethyl)uracil. The resazurin assay is a reliable and straightforward method to assess cell viability. In viable, metabolically active cells, intracellular reductases convert the blue, non-fluorescent resazurin into the pink, highly fluorescent resorufin. The resulting fluorescent signal is directly proportional to the number of living cells.[7]
Experimental Protocol:
-
Cell Seeding:
-
Culture your cell line of choice (e.g., A549, HeLa, HCT116) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom black plate (10,000 cells/well).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 5-(2-aminoethyl)uracil in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of the stock solution to create a range of desired concentrations.
-
Remove the culture medium from the wells and add 100 µL of medium containing the different concentrations of 5-(2-aminoethyl)uracil. Include vehicle-only controls.
-
Incubate the plate for 24, 48, and 72 hours.
-
-
Resazurin Assay:
-
Prepare a 0.15 mg/mL solution of resazurin in sterile PBS.
-
After the desired incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with medium and resazurin but no cells).
-
Normalize the fluorescence readings of the treated wells to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | ... | ... | ... |
| 10 | ... | ... | ... |
| 50 | ... | ... | ... |
| 100 | ... | ... | ... |
| 250 | ... | ... | ... |
Cell Proliferation Analysis via BrdU Incorporation
Scientific Rationale: To understand if 5-(2-aminoethyl)uracil affects cell division, a BrdU (Bromodeoxyuridine) incorporation assay can be employed. BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. This incorporation can be detected using a specific antibody against BrdU, providing a quantitative measure of cell proliferation.[7]
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Follow the cell seeding and treatment steps as described in the cytotoxicity protocol (Section 1.1). Choose a sub-lethal concentration of 5-(2-aminoethyl)uracil for this assay.
-
-
BrdU Labeling:
-
2-4 hours before the end of the treatment period, add BrdU solution to each well to a final concentration of 10 µM.
-
Incubate the plate at 37°C.
-
-
Immunodetection:
-
After the labeling period, remove the medium and fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
To denature the DNA and expose the incorporated BrdU, treat the cells with 2 M HCl for 30 minutes at room temperature. Neutralize with 0.1 M sodium borate buffer (pH 8.5).
-
Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with an anti-BrdU primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
-
Imaging and Analysis:
-
Image the cells using a high-content imaging system or a fluorescence microscope.
-
Quantify the percentage of BrdU-positive cells by dividing the number of BrdU-positive nuclei by the total number of nuclei (DAPI-stained).
-
Workflow Visualization:
Caption: Workflow for the BrdU cell proliferation assay.
PART 2: Probing the DNA Damage Response
This section focuses on assays designed to investigate the hypothesis that 5-(2-aminoethyl)uracil induces a DNA damage response.
High-Content Imaging of γH2AX Foci Formation
Scientific Rationale: A key early event in the cellular response to DNA double-strand breaks (DSBs) is the phosphorylation of the histone variant H2AX at serine 139, resulting in γH2AX. This modified histone accumulates at the sites of DNA damage, forming distinct nuclear foci that can be visualized and quantified using immunofluorescence.[8] This assay provides a sensitive and specific measure of DSB induction.
Experimental Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate or in a 96-well imaging plate.
-
Treat cells with various concentrations of 5-(2-aminoethyl)uracil for different time points (e.g., 1, 6, 24 hours). Include a positive control such as etoposide or ionizing radiation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against γH2AX overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
-
Imaging and Quantification:
-
Acquire images using a high-content imaging system or a confocal microscope.
-
Use image analysis software to automatically identify nuclei and quantify the number, intensity, and area of γH2AX foci per nucleus.
-
Data Presentation:
| Treatment | Concentration | Time (h) | Average γH2AX Foci per Cell |
| Vehicle Control | - | 24 | ... |
| 5-(2-aminoethyl)uracil | 10 µM | 1 | ... |
| 5-(2-aminoethyl)uracil | 10 µM | 6 | ... |
| 5-(2-aminoethyl)uracil | 10 µM | 24 | ... |
| Etoposide (Positive Control) | 10 µM | 24 | ... |
High-Throughput Screening (HTS) for Modulators of 5-(2-aminoethyl)uracil-Induced DNA Damage
Scientific Rationale: To identify compounds that either enhance or suppress the DNA-damaging effects of 5-(2-aminoethyl)uracil, a high-throughput screening assay is necessary. This can be achieved by adapting the γH2AX foci formation assay to a 384-well format and using an automated imaging and analysis platform.[9][10][11]
HTS Protocol:
-
Assay Miniaturization and Validation:
-
Optimize cell seeding density, antibody concentrations, and incubation times for a 384-well plate format.
-
Determine the Z'-factor to assess the robustness and suitability of the assay for HTS. A Z'-factor > 0.5 is generally considered excellent for HTS.[10]
-
-
Compound Library Screening:
-
Dispense a compound library into 384-well plates at a fixed concentration.
-
Add cells to each well.
-
After a short pre-incubation with the library compounds, add a sub-maximal concentration of 5-(2-aminoethyl)uracil (e.g., the EC20 concentration for γH2AX induction) to all wells except the negative controls.
-
Incubate for the optimal time determined during assay development.
-
-
Automated Staining and Imaging:
-
Use automated liquid handlers for the fixation, permeabilization, and staining steps.
-
Acquire images using a high-throughput automated microscope.
-
-
Data Analysis and Hit Identification:
-
Use a high-content analysis software to quantify γH2AX foci.
-
Normalize the data and calculate robust statistical parameters (e.g., Z-score) for each compound.
-
Identify "hits" as compounds that significantly increase or decrease the γH2AX signal compared to the controls.
-
Logical Relationship Visualization:
Caption: Logical workflow for an HTS campaign.
PART 3: Mechanistic Insights into DNA Repair
This section describes a more advanced assay to dissect which DNA repair pathway might be affected by 5-(2-aminoethyl)uracil.
DNA Repair Pathway Reporter Assays
Scientific Rationale: To determine which specific DNA repair pathways are activated or inhibited by 5-(2-aminoethyl)uracil, cell-based reporter assays can be utilized. These assays typically employ a plasmid that contains a reporter gene (e.g., GFP) that is rendered non-functional by a specific type of DNA lesion. Repair of the lesion by the host cell's machinery restores the function of the reporter gene, leading to a measurable signal.[12] By using different plasmids with lesions specific for different repair pathways (e.g., homologous recombination - HR, non-homologous end joining - NHEJ), one can assess the compound's effect on each pathway.
Experimental Protocol:
-
Reporter Plasmids:
-
Obtain or construct reporter plasmids for the DNA repair pathways of interest (e.g., DR-GFP for HR, EJ5-GFP for NHEJ).
-
-
Cell Transfection:
-
Transfect the host cell line (e.g., U2OS) with the reporter plasmid and a plasmid expressing a site-specific endonuclease (e.g., I-SceI) to induce a double-strand break within the reporter construct.
-
-
Compound Treatment:
-
After transfection, treat the cells with 5-(2-aminoethyl)uracil at various concentrations.
-
-
Flow Cytometry Analysis:
-
After 48-72 hours of treatment, harvest the cells and analyze them by flow cytometry to quantify the percentage of GFP-positive cells.
-
-
Data Interpretation:
-
An increase in the percentage of GFP-positive cells suggests that 5-(2-aminoethyl)uracil may enhance that specific repair pathway.
-
A decrease in the percentage of GFP-positive cells indicates a potential inhibitory effect on the pathway.
-
Signaling Pathway Visualization:
Sources
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. byjus.com [byjus.com]
- 3. Uracil - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antiviral activity of novel acyclic nucleoside analogues of 5-(1-azido-2-haloethyl)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. marinbio.com [marinbio.com]
- 8. Fluorescence Sheds Light on DNA Damage, DNA Repair, and Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput analysis of DNA repair in microplates towards identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. High-throughput, high-content screening for novel DNA repair inhibitors : Bindra Lab [bindralab.org]
- 12. Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells | Crick [crick.ac.uk]
Troubleshooting & Optimization
troubleshooting 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione synthesis impurities
Welcome to the technical support guide for the synthesis of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, a key uracil derivative. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during its synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to diagnose and resolve issues effectively.
Overview of a Common Synthetic Approach
A prevalent strategy for synthesizing 5-substituted uracils involves the modification of a pre-existing pyrimidine ring. One effective method is the Heck or Sonogashira coupling of a 5-halouracil derivative with a protected sidechain, followed by reduction and deprotection. The pathway below illustrates a common variant starting from 5-iodouracil.
Caption: A representative synthetic pathway for 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. Each problem is presented in a question-and-answer format, detailing potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Question: My overall yield is significantly lower than expected, or I've failed to isolate any product after the final step. What are the likely causes?
Answer: Low yield is a multifaceted problem that can arise at any stage of the synthesis. A systematic investigation is key.
Potential Causes & Solutions:
-
Inefficient C-C Coupling (Step 2): The Sonogashira or Heck coupling is often the most sensitive step.
-
Catalyst Inactivity: Palladium catalysts are sensitive to oxygen. Ensure all reagents and solvents are thoroughly de-gassed and the reaction is run under a strict inert atmosphere (Nitrogen or Argon). Consider using a fresh bottle of catalyst.
-
Incorrect Base: The choice and stoichiometry of the base are critical. For Sonogashira couplings, an amine base like triethylamine or diisopropylethylamine is standard. Ensure it is anhydrous and used in sufficient excess.
-
Low Temperature: While many couplings run at room temperature, some sterically hindered or electronically challenging substrates may require gentle heating (40-60 °C) to initiate the reaction. Monitor with Thin Layer Chromatography (TLC) to avoid decomposition.
-
-
Incomplete Reduction (Step 3): The reduction of the alkyne to an alkane must be driven to completion.
-
Catalyst Poisoning: The starting materials or solvent may contain impurities (e.g., sulfur compounds) that poison the Palladium on Carbon (Pd/C) catalyst. Purifying the coupled product before reduction can mitigate this.
-
Insufficient Hydrogen Pressure: While balloon pressure is often sufficient, some reactions may require a higher, more consistent pressure using a Parr shaker or similar hydrogenation apparatus.
-
Inadequate Reaction Time: Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting material.
-
-
Failed Deprotection (Step 4): Both the N-protecting groups on the uracil ring and the Boc group on the sidechain amine must be efficiently removed.
-
Insufficient Acid: Ensure a sufficient molar excess of the deprotecting acid (e.g., Trifluoroacetic acid (TFA) or HCl in dioxane) is used.
-
Scavenger Requirement: During Boc deprotection, the released tert-butyl cation can cause side reactions. Adding a scavenger like triethylsilane or anisole can prevent this.
-
Precipitation Issues: The final product, often a hydrochloride or trifluoroacetate salt, may have different solubility properties than the protected intermediate. This can lead to product "oiling out" or precipitating prematurely, hindering the reaction. Choose a solvent in which both the starting material and product salt are reasonably soluble at the reaction temperature.
-
-
Product Loss During Work-up: The final product is a polar, water-soluble amine.
-
Aqueous Extraction: Avoid extensive washing with water. If an aqueous work-up is necessary, ensure the aqueous layer is saturated with salt (brine) to minimize loss of the polar product.
-
pH Adjustment: The free amine is more soluble in organic solvents than its protonated salt form. When extracting, adjust the pH carefully. To extract into an organic layer, the aqueous layer should be made basic (pH > 9). Conversely, to keep it in the aqueous layer, it should be acidic (pH < 2).
-
Problem 2: Persistent Impurities in the Final Product
Question: My final product is contaminated with several impurities that are difficult to remove. What are they and how can I avoid them?
Answer: Impurity profiling is crucial for process optimization. Most impurities arise from predictable side reactions or incomplete conversions.
Caption: Origins of common impurities during synthesis.
Common Impurities and Prevention Strategies:
| Impurity ID | Description | Potential Cause | Prevention & Mitigation Strategy |
| IMP-01 | Unreacted 5-Iodouracil | Inefficient coupling reaction (Step 2). | Optimize coupling conditions (catalyst loading, temperature, inert atmosphere). Purify the intermediate after Step 2 via column chromatography. |
| IMP-02 | N-Boc Protected Final Product | Incomplete deprotection of the sidechain amine (Step 4). | Increase reaction time, temperature, or concentration of acid for the deprotection step. Monitor reaction completion by LC-MS. |
| IMP-03 | Homocoupled Alkyne Dimer | Occurs during Sonogashira coupling (Step 2), especially in the presence of oxygen and absence of the palladium catalyst (Glaser coupling). | Maintain strict inert atmosphere. Ensure proper mixing so that the palladium-catalyzed reaction outcompetes the copper-catalyzed homocoupling. |
| IMP-04 | Dehalogenated Uracil | Reductive dehalogenation of the 5-iodouracil starting material during the coupling step. | Use high-quality reagents and ensure the reaction is not overly heated, which can promote decomposition pathways. |
| IMP-05 | Over-reduced Product | Reduction of the pyrimidine ring itself during hydrogenation (Step 3). | This is a known issue in pyrimidine chemistry. Use milder reduction conditions (e.g., lower H2 pressure, shorter reaction time) and monitor carefully. Using a more selective catalyst can also help. |
Frequently Asked Questions (FAQs)
Q1: What is the best analytical method to monitor the reaction and check final purity? A1: A combination of High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) is ideal.
-
HPLC-MS: Excellent for rapidly checking reaction completion and identifying the molecular weights of products and impurities. A reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% formic acid or TFA) is a good starting point.
-
NMR (¹H and ¹³C): Essential for unambiguous structural confirmation of your final product and key intermediates. The disappearance of the vinyl proton from 5-iodouracil and the appearance of the ethyl sidechain protons are key diagnostic signals.
Q2: My final product is a sticky oil/gum instead of a solid. How can I crystallize it? A2: The free-base form of the product can be difficult to crystallize due to the flexible sidechain and hydrogen bonding capabilities.
-
Salt Formation: Convert the product to its hydrochloride or hydrobromide salt by dissolving it in a minimal amount of an alcohol (like isopropanol or ethanol) and adding a solution of HCl in ether or dioxane. Salts often have much higher crystallinity.
-
Solvent Screening: Try dissolving the oil in a small amount of a good solvent (e.g., methanol) and then slowly adding a poor solvent (e.g., diethyl ether, MTBE, or heptane) until turbidity appears. Let it stand, or gently warm to redissolve and then cool slowly.
Q3: Can I perform the synthesis without protecting the N1 and N3 positions of the uracil ring? A3: It is possible but often problematic. The N-H protons of the uracil ring are acidic and can interfere with many organometallic reactions, including Pd-catalyzed couplings, by reacting with bases or catalysts.[1] This can lead to lower yields and the formation of N-alkylated side products. Protecting these positions simplifies the reaction profile and generally leads to a more robust and higher-yielding synthesis.
Key Experimental Protocols
Protocol 1: HPLC-MS Method for In-Process Control
This protocol is a general starting point for analyzing reaction progress and final product purity.
-
System: Agilent 1260 HPLC with Diode Array Detector and 6120 Single Quadrupole MS.
-
Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
Time (min) %B 0.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and 280 nm.
-
MS: ESI+, scanning m/z 100-800.
Protocol 2: Final Product Purification via Recrystallization (as HCl salt)
This procedure assumes you have the crude product after work-up and evaporation of the final deprotection step.
-
Dissolution: Take the crude product and dissolve it in a minimum volume of hot (approx. 60 °C) isopropanol. If the crude is from a TFA deprotection, it may be necessary to first neutralize, extract the free base, and then form the HCl salt.
-
Charcoal Treatment (Optional): If the solution is highly colored, add a small amount of activated charcoal, keep the solution hot for 5-10 minutes, and then filter hot through a pad of Celite to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (4 °C) overnight. If necessary, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified crystals under high vacuum to a constant weight. Characterize by NMR, LC-MS, and melting point.
References
- ResearchGate. (n.d.). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones.
- El-Malah, A. A., et al. (2022). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. RSC Advances.
- Abdel-Wahab, B. F., et al. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
- Kappe, C. O. (2009).
- Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
- Ninja Nerd. (2024). Pyrimidine Synthesis.
- Chen, Y., et al. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Molecules.
- Garlapati, R., et al. (2018).
- Zhang, L., et al. (2020).
- Kezin, V. A., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules.
- Sharma, P., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. ChemistrySelect.
- Wikipedia. (n.d.). Uracil.
- Kezin, V. A., et al. (2024). Synthesis of 5-amino derivatives of uracil and their 5′-norcarbocyclic analogues.
- Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity.
- Abdel-Wahab, B. F., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine.
- Amerigo Scientific. (n.d.). 5-(2-Azidoethyl)pyrimidine-2,4(1H,3H)-dione.
- Ninja Nerd. (2020). Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis.
- Boncel, S., et al. (2010). Uracil as a Target for Nucleophilic and Electrophilic Reagents. Synthesis.
- Benchchem. (n.d.). Avoiding side product formation in pyrimidine synthesis.
- Kezin, V. A., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Lirias.
- ResearchGate. (n.d.). Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)-dione Derivatives by the Aza-Wittig Methodology.
- Wikipedia. (n.d.). Pyrimidinedione.
- Li, J., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry.
- Google Patents. (n.d.). Method for the purification of Piribedil.
- Chen, X., et al. (2022). Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry.
- BLD Pharm. (n.d.). 5-Fluoropyrimidine-2,4(1H,3H)-dione.
- Google Patents. (n.d.). Synthetic method for 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl].
Sources
Technical Support Center: Optimizing Bioconjugation of 5-(2-aminoethyl)uracil
Welcome to the technical support center for the bioconjugation of 5-(2-aminoethyl)uracil. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and achieve successful, reproducible conjugations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Question: I am observing low conjugation yield. What are the likely causes and how can I improve it?
Answer:
Low conjugation yield is a common issue that can stem from several factors, primarily related to reaction kinetics and reagent stability. The most frequent conjugation strategy for 5-(2-aminoethyl)uracil involves the reaction of its primary amine with an N-hydroxysuccinimide (NHS) ester-functionalized molecule. This reaction is a nucleophilic acyl substitution where the unprotonated amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond.[1] However, a critical competing reaction is the hydrolysis of the NHS ester by water, which renders it unreactive.[1][2]
Primary Causes and Solutions:
-
Suboptimal pH: The pH of the reaction buffer is the most critical parameter.[2]
-
The Problem: At acidic pH (below ~7.2), the primary amine of 5-(2-aminoethyl)uracil is predominantly protonated (-NH3+), making it a poor nucleophile and significantly slowing down the desired reaction.[1][2] Conversely, at high pH (above ~9.0), the rate of NHS ester hydrolysis increases dramatically, reducing the amount of active ester available to react with the amine.[1] The half-life of an NHS ester can decrease from hours at pH 7.0 to mere minutes at pH 8.6.[3]
-
The Solution: The generally accepted optimal pH range for NHS ester reactions is 8.3 to 8.5.[1][4] This provides a balance between having a sufficient concentration of the deprotonated, nucleophilic amine and minimizing the rate of hydrolysis.[1] We recommend using a fresh sodium bicarbonate or sodium borate buffer at pH 8.3-8.5.[4]
-
-
Hydrolysis of NHS Ester: The NHS ester reagent is highly susceptible to moisture.
-
The Problem: If the NHS ester has been improperly stored or handled, it may have already hydrolyzed before being added to the reaction.
-
The Solution: Always use a fresh, high-quality NHS ester. Immediately before use, dissolve the NHS ester in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.[1][4] Add the stock solution to the aqueous reaction buffer containing the 5-(2-aminoethyl)uracil-modified biomolecule.
-
-
Incorrect Molar Ratio of Reactants: An insufficient amount of the NHS ester will lead to incomplete conjugation.
-
The Problem: If the molar ratio of NHS ester to the amino-modified biomolecule is too low, the reaction will be incomplete.
-
The Solution: A 10- to 20-fold molar excess of the NHS ester is a good starting point for optimization.[1] In some cases, particularly with dilute biomolecule solutions, a higher excess (up to 500-fold) may be necessary to drive the reaction to completion.[5]
-
-
Incompatible Buffer Components: Some common buffer components can interfere with the reaction.
-
The Problem: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), will compete with the 5-(2-aminoethyl)uracil for reaction with the NHS ester.[6]
-
The Solution: Use non-amine-containing buffers like phosphate, borate, or bicarbonate.[6] If a quenching step is desired to stop the reaction, a Tris or glycine buffer can be added at the end of the incubation period.[1]
-
Question: I am seeing multiple peaks in my HPLC analysis after the conjugation reaction. What could be the cause of this heterogeneity?
Answer:
Product heterogeneity is a frequent challenge in bioconjugation and can arise from several sources. Careful analysis and optimization are key to achieving a more homogeneous product.
Potential Causes and Solutions:
-
Incomplete Reaction:
-
The Problem: The most straightforward cause of multiple peaks is an incomplete reaction, resulting in a mixture of unreacted starting material, the desired conjugate, and potentially partially reacted species if there are multiple reaction sites.
-
The Solution: Revisit the optimization of your reaction conditions as described in the previous troubleshooting point. Increasing the molar excess of the NHS ester, optimizing the pH, and extending the reaction time can help drive the reaction to completion.
-
-
Side Reactions:
-
The Problem: While NHS esters are highly selective for primary amines, side reactions can occur under non-optimal conditions.[1] At higher pH values, NHS esters can react with the hydroxyl groups of serine, threonine, and tyrosine residues, although this is generally less efficient than the reaction with primary amines.[3]
-
The Solution: Maintain the reaction pH within the optimal range of 8.3-8.5 to maximize selectivity for the primary amine of 5-(2-aminoethyl)uracil.
-
-
Instability of the Conjugate:
-
The Problem: The newly formed conjugate itself might be unstable under the reaction or purification conditions, leading to degradation products.
-
The Solution: Assess the stability of your conjugate at different pH values and temperatures. It may be necessary to adjust the purification strategy to milder conditions.
-
-
Aggregation:
-
The Problem: The conjugation process can sometimes induce conformational changes in biomolecules, leading to aggregation.[3][7] This is particularly relevant when conjugating larger molecules like proteins. Aggregates will appear as distinct peaks, often at earlier retention times in size-exclusion chromatography (SEC).
-
The Solution: To mitigate aggregation, you can screen different buffer conditions (e.g., pH, ionic strength), include stabilizing excipients like arginine, or perform the reaction at a lower temperature (e.g., 4°C).[3][7]
-
Frequently Asked Questions (FAQs)
Reaction Conditions
Q1: What is the recommended starting protocol for a typical conjugation to a 5-(2-aminoethyl)uracil modified oligonucleotide?
A1: Here is a robust starting protocol that can be optimized for your specific system:
Experimental Protocol: NHS Ester Conjugation to an Amino-Modified Oligonucleotide
-
Oligonucleotide Preparation: Dissolve the 5-(2-aminoethyl)uracil modified oligonucleotide in a conjugation buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.5) to a final concentration of 0.3 to 0.8 mM.
-
NHS Ester Stock Solution: Immediately before use, dissolve the NHS-ester functionalized molecule in anhydrous DMSO to a concentration of 10 mM.[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the oligonucleotide solution.[1] For example, for every 1 nmol of oligonucleotide, add 10-20 nmol of the NHS ester.
-
Incubation: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.[6][4] Protect from light if using a fluorescent dye.
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[1]
-
Purification: Purify the conjugate from excess NHS ester and unreacted oligonucleotide using an appropriate method such as HPLC or ethanol precipitation.[8]
Q2: How does temperature affect the conjugation reaction?
A2: The reaction can be performed at temperatures ranging from 4°C to room temperature (approximately 25°C).[2][6] Lower temperatures (4°C) can be beneficial for sensitive biomolecules and can help to minimize side reactions and aggregation.[3] However, the reaction rate will be slower, necessitating longer incubation times. Room temperature reactions are typically faster.
Reagents and Buffers
Q3: Can I use any buffer for this reaction?
A3: No, the choice of buffer is critical. As mentioned in the troubleshooting section, avoid buffers containing primary amines like Tris, as they will compete in the reaction. Suitable buffers include phosphate, borate, and bicarbonate. Ensure the buffer has sufficient capacity to maintain the pH throughout the reaction, as the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can slightly lower the pH.[4]
Q4: My NHS-ester functionalized molecule has low aqueous solubility. How should I handle this?
A4: This is a common situation. The standard procedure is to first dissolve the NHS ester in a minimal amount of a water-miscible, anhydrous organic solvent like DMSO or DMF.[4] This concentrated stock solution is then added to the aqueous solution of the 5-(2-aminoethyl)uracil modified biomolecule. It is important to use high-quality, anhydrous solvents to prevent premature hydrolysis of the NHS ester.[4]
Purification and Analysis
Q5: What are the best methods to purify my 5-(2-aminoethyl)uracil conjugate?
A5: The choice of purification method depends on the scale of the reaction and the nature of the conjugate.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for purifying oligonucleotide conjugates.[8][]
-
Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. This is often very effective for separating the more hydrophobic conjugate from the unreacted, more polar oligonucleotide.[10][11]
-
Ion-Exchange HPLC (IE-HPLC): Separates based on charge. This can be useful for resolving species with different numbers of charged groups.[10]
-
-
Ethanol Precipitation: This method can be used to remove the majority of the unreacted small molecule NHS ester. However, it may not effectively remove unreacted oligonucleotide from the desired conjugate.
-
Size-Exclusion Chromatography (SEC): Useful for separating the larger bioconjugate from smaller, unreacted molecules.[12]
Table 1: Comparison of Purification Methods
| Purification Method | Principle | Advantages | Disadvantages |
| RP-HPLC | Hydrophobicity | High resolution, good for modified oligos[8][10] | Resolution can decrease with oligo length[8] |
| IE-HPLC | Charge | Excellent resolution for smaller oligos[10] | Limited by oligo length (typically <40 bases)[10] |
| Ethanol Precipitation | Differential Solubility | Simple, removes small molecules | May not separate unreacted oligo from conjugate |
| SEC | Size | Good for removing small molecule reagents[12] | Lower resolution for similar-sized species |
Q6: How can I characterize my final conjugate and determine the conjugation efficiency?
A6: A combination of analytical techniques is recommended for thorough characterization.
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the biomolecule and, if the conjugated molecule has a distinct absorbance, to calculate the degree of labeling (DOL).[13]
-
Mass Spectrometry (MS): Provides the most definitive confirmation of successful conjugation by allowing for the precise mass determination of the starting materials and the final product.[14][15]
-
HPLC Analysis: As used in purification, analytical HPLC can be used to assess the purity of the final product.[13][14] By comparing the peak areas of the starting material and the product, you can estimate the conjugation efficiency.
-
Gel Electrophoresis (PAGE): For oligonucleotide conjugates, denaturing polyacrylamide gel electrophoresis can be used to visualize the shift in mobility between the unreacted oligonucleotide and the higher molecular weight conjugate.[8][11]
Diagram 1: General Workflow for 5-(2-aminoethyl)uracil Bioconjugation
Caption: Workflow for bioconjugation.
Stability and Handling
Q7: How stable are oligonucleotides modified with 5-(2-aminoethyl)uracil?
A7: The modification itself, an aminoethyl group attached to the uracil base, is generally stable. Oligonucleotides with modifications at the 5-position of pyrimidines are well-tolerated and do not typically compromise the stability of the duplex.[16][17] However, the overall stability of the oligonucleotide against nucleases will depend on other factors, such as the presence of phosphorothioate linkages or 2'-O-modifications.[17][18]
Diagram 2: pH Optimization for NHS Ester Conjugation
Caption: Effect of pH on reaction yield.
References
- BenchChem. (2025). Optimizing Bioconjugation: A Guide to NHS Ester Reactions. BenchChem.
- Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011).
- Wang, Y., Wang, H., & Li, N. (2017). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry, 89(23), 12531–12546.
- Thermo Fisher Scientific. (n.d.). Oligonucleotide Purification Methods for Your Research. Thermo Fisher Scientific.
- BOC Sciences. (n.d.).
- BenchChem. (2025). An In-Depth Technical Guide to the Mechanism of NHS Ester Reactions with Primary Amines. BenchChem.
- Sigma-Aldrich. (n.d.).
- Phenomenex. (n.d.).
- Pharma Focus America. (n.d.).
- Oligofastx. (n.d.).
- Waters. (n.d.). Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- BenchChem. (2025). Technical Support Center: Bioconjugation with Amine-Reactive PEGs. BenchChem.
- Abzena. (n.d.). Bioconjugate & ADC Analytical Method Development & Bioassays. Abzena.
- BenchChem. (2025).
- Lumiprobe. (n.d.). NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
- Wagner, A. M., Koberstein, J. T., & Bryers, J. D. (2014).
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry. Thermo Fisher Scientific.
- Padiya, K. P., et al. (2018). Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media. Molecules, 23(11), 2931.
- IDT. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Wang, J., et al. (2023).
- Zhang, D., et al. (2021).
- Zhang, C., et al. (2017). Thiol Specific and Tracelessly Removable Bioconjugation via Michael Addition to 5-Methylene Pyrrolones.
- Li, Y., et al. (2020). Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling. Bioengineered, 11(1), 599–606.
- Li, Y., et al. (2020). Optimization of N-hydroxysuccinimide Ester Coupling With Aminoallyl-Modified RNA for Fluorescent Labeling. Bioengineered, 11(1), 599-606.
- Nakagawa, O., et al. (2012). O-cyanoethyl-5-propynyl-2-thiouridine as an efficient duplex stabilizing component. Organic & Biomolecular Chemistry, 10(42), 8444-8450.
- Jaish, M., et al. (2020). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 25(18), 4235.
- Ficht, A., et al. (2013). Structure, stability and function of 5-chlorouracil modified A:U and G:U base pairs. Nucleic Acids Research, 41(3), 1960–1970.
- Agnew, B., et al. (2018). Aqueous Compatible Post‐Synthetic On‐Column Conjugation of Nucleic Acids Using Amino‐Modifiers. Chemistry – A European Journal, 24(51), 13498-13502.
- Gissot, R., et al. (2021). Modified internucleoside linkages for nuclease-resistant oligonucleotides. Chemical Society Reviews, 50(2), 994-1033.
- Zhang, C., et al. (2021). Light-induced efficient and residue-selective bioconjugation of native proteins via indazolone formation. Chemical Science, 12(11), 3997–4003.
- van der Wijk, L. K., et al. (2025). Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols. Journal of the American Chemical Society.
- Róna, G., et al. (2016). Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications. Nucleic Acids Research, 44(3), e28.
- Róna, G., et al. (2016). Detection of Uracil Within DNA Using a Sensitive Labeling Method for in Vitro and Cellular Applications. Nucleic Acids Research, 44(3), e28.
- Takaoka, Y., et al. (2021). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. RSC Chemical Biology, 2(5), 1342-1368.
- Zhang, C., et al. (2022). Fast Cysteine Bioconjugation Chemistry. Chemistry – A European Journal, 28(1), e202103491.
- Róna, G., et al. (2015). Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications. Nucleic Acids Research, 43(21), e143.
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preventing side reactions of 5-(2-aminoethyl)uracil in peptide synthesis
Introduction
Welcome to the technical support guide for incorporating 5-(2-aminoethyl)uracil into your peptide synthesis workflows. This non-canonical amino acid is a valuable building block for creating modified oligonucleotides and peptides with unique structural and functional properties, such as antisense agents and molecular probes. However, its bifunctional nature, possessing both a standard α-amino group and a reactive primary amine on the side chain, presents specific challenges during solid-phase peptide synthesis (SPPS).
This guide is designed to provide researchers, scientists, and drug development professionals with a clear understanding of the potential side reactions and to offer robust, field-proven strategies for their prevention. By explaining the chemical principles behind these challenges, we aim to empower you to troubleshoot issues effectively and achieve high-yield, high-purity synthesis of your target peptide.
Frequently Asked Questions (FAQs)
Q1: My peptide synthesis is failing or resulting in a complex mixture of products when I use 5-(2-aminoethyl)uracil. What is the most likely cause?
The primary cause of synthesis failure is the unprotected primary amine on the ethyl side chain of the uracil moiety. Unlike the α-amino group, which is temporarily protected (typically with Fmoc or Boc), the side-chain amine remains reactive throughout the synthesis cycles.[1][2] This free nucleophile can react with activated amino acids during coupling steps, leading to a cascade of undesirable side reactions.
Q2: I'm observing peaks in my mass spectrometry analysis that correspond to peptide branching or dimerization. How does this happen and how can I prevent it?
This is a classic consequence of an unprotected side-chain amine. During a coupling step, the activated carboxyl group of the incoming Fmoc-amino acid can be attacked by two different nucleophiles:
-
Desired Reaction: The deprotected α-amino group of the N-terminal residue on the resin.
-
Side Reaction: The unprotected side-chain amine of a 5-(2-aminoethyl)uracil residue already incorporated into the peptide chain.
This side reaction leads to the formation of a branched peptide. If the attack is intermolecular (from a neighboring peptide chain on a different resin bead), it can lead to dimerization or oligomerization.
The definitive solution is to use a 5-(2-aminoethyl)uracil derivative where the side-chain amine is protected by an orthogonal protecting group. [3][4][5] An orthogonal group is one that can be removed under conditions that do not affect the N-terminal (Fmoc) or other side-chain (e.g., tBu, Trt, Pbf) protecting groups.[6][7]
Q3: My analysis shows a major product that has lost mass equivalent to H₂O, suggesting intramolecular cyclization. What is this side reaction?
This side reaction is a head-to-side-chain cyclization. The side-chain amine of the 5-(2-aminoethyl)uracil residue attacks the activated C-terminal carboxyl group of the same peptide chain.[8][9] This is particularly problematic during the activation step for coupling the next amino acid, resulting in a truncated, cyclized peptide that is often stable and difficult to separate from the desired product. Again, the solution is the use of an appropriate orthogonal protecting group on the side-chain amine.
Q4: My peptide is cleaving from the resin prematurely, especially after the second amino acid is coupled. Is this related to the uracil derivative?
While the uracil derivative's side chain can cause cyclization, premature cleavage from the resin after the second coupling is the hallmark of diketopiperazine (DKP) formation .[10][11] This is a general side reaction in SPPS and not exclusive to 5-(2-aminoethyl)uracil, but it is crucial to diagnose correctly.
The mechanism involves the free N-terminal amine of the dipeptide-resin attacking the ester linkage that anchors the peptide to the resin, forming a stable six-membered cyclic dipeptide (a diketopiperazine) which is subsequently released into solution.[11][12] This side reaction is especially prevalent when using resins like Wang and is sequence-dependent, with Proline being a major culprit.[10][13]
To mitigate DKP formation:
-
Use a 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of this resin significantly suppresses the intramolecular cyclization reaction.[7][10]
-
Introduce the first three amino acids as a pre-synthesized tripeptide: This strategy bypasses the vulnerable dipeptide-resin stage entirely.[10]
Troubleshooting Guide: Symptoms and Solutions
| Observation / Symptom | Probable Cause(s) | Recommended Solution(s) |
| LC-MS shows multiple peaks, including masses corresponding to (Peptide + incoming AA) or (2 x Peptide). | Acylation of the unprotected side-chain amine leading to peptide branching or dimerization. | Use a 5-(2-aminoethyl)uracil derivative with an orthogonally protected side chain, such as Fmoc-L-5-(2-(Mtt-amino)ethyl)uracil . |
| A major peak is observed with a mass of (Peptide - 18 Da), indicating loss of H₂O. | Intramolecular head-to-side-chain cyclization via the side-chain amine attacking the activated C-terminus. | Protect the side-chain amine with an orthogonal group (e.g., Mtt, Dde). |
| Complete loss of peptide from the resin, or a major byproduct corresponding to the cleaved N-terminal dipeptide. | Diketopiperazine (DKP) formation.[10][11] | Synthesize the peptide on a 2-chlorotrityl chloride resin. If the problem persists, consider coupling the first few residues as a di- or tripeptide unit.[10] |
| Incomplete coupling specifically at the residue following 5-(2-aminoethyl)uracil. | Steric hindrance from the bulky uracil moiety or aggregation. | Double couple the subsequent residue. Consider switching to a more potent coupling reagent like HATU or COMU.[11] |
Key Experimental Protocols & Strategies
The most robust strategy for incorporating 5-(2-aminoethyl)uracil is to use a derivative with an orthogonally protected side chain within a standard Fmoc/tBu synthesis framework.[4][14] The 4-methyltrityl (Mtt) group is an excellent choice for this purpose.
Core Strategy: Orthogonal Protection
The Mtt group is highly acid-labile and can be removed with a very dilute solution of trifluoroacetic acid (TFA), leaving acid-labile side-chain protecting groups like t-butyl (tBu), tert-butyloxycarbonyl (Boc), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) intact.[15]
Protocol 1: Standard Coupling of Fmoc-L-5-(2-(Mtt-amino)ethyl)uracil
This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer or manual reaction vessel.[16][17]
-
Resin Swelling: Swell the resin (e.g., 2-chlorotrityl chloride resin) in dimethylformamide (DMF) for 30-60 minutes.[17]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for the time required for your standard cycle (e.g., 2 x 10 minutes) to remove the Fmoc group from the N-terminal amino acid.[16]
-
Washing: Wash the resin thoroughly with DMF (e.g., 5-7 times) to remove all traces of piperidine.
-
Coupling Reaction:
-
In a separate vessel, pre-activate the Fmoc-L-5-(2-(Mtt-amino)ethyl)uracil. Use 3-5 equivalents of the amino acid relative to the resin loading.
-
For standard activation, use HBTU (0.95 eq. to amino acid) and DIPEA (2 eq. to amino acid) in DMF. Allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 10 minutes.
-
Proceed: Continue with the next Fmoc deprotection and coupling cycle.
Protocol 2: Selective On-Resin Deprotection of the Mtt Group
This step is performed after the full peptide sequence has been assembled but before the final cleavage from the resin. It is used when you want to modify the side-chain amine (e.g., with a fluorescent label or biotin).
-
Resin Preparation: After the final synthesis cycle, ensure the N-terminal Fmoc group is removed. Wash the peptidyl-resin thoroughly with dichloromethane (DCM) (5-7 times).
-
Mtt Removal Solution: Prepare a fresh solution of 1% TFA and 5% triisopropylsilane (TIS) in DCM. TIS acts as a scavenger for the released Mtt cation.
-
Deprotection:
-
Add the Mtt removal solution to the resin.
-
Gently agitate or rock the reaction vessel.
-
Perform short, repeated treatments. For example, 10 treatments of 2 minutes each.
-
After each treatment, drain the solution. The solution will often appear yellow due to the Mtt cation.
-
-
Washing: Once the deprotection is complete (the solution runs clear), wash the resin extensively with DCM (5 times), followed by 1% DIPEA in DMF (2 times) to neutralize residual acid, and finally with DMF (5 times).
-
Confirmation: A small sample of resin can be cleaved and analyzed by LC-MS to confirm the selective removal of the Mtt group while other protecting groups remain.
-
Next Steps: The resin is now ready for on-resin modification of the newly exposed side-chain amine or can proceed directly to final cleavage if no modification is needed.
Visualizing the Problem: Key Reaction Pathways
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory, UC Irvine.
-
Peptide Hand Synthesis Part 2: Resin Preparation. YouTube.
-
2,5-Diketopiperazine. Wikipedia.
-
Side reactions in peptide synthesis: An overview. ResearchGate.
-
Global Analysis of Peptide Cyclization Efficiency. PMC, NIH.
-
Minimal Protection Strategies for SPPS. DriveHQ.
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Publishing.
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
-
Cyclization Strategies in Peptide Derived Drug Design. ResearchGate.
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC, NIH.
-
Protecting Groups in Peptide Synthesis. Biosynth.
-
Minimal Protection Group Strategies for SPPS. CPC Scientific.
-
Rapid Flow-Based Peptide Synthesis. Pentelute Lab, MIT.
-
Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. AAPPTEC.
-
Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides. ResearchGate.
-
Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. ResearchGate.
-
Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. White Rose Research Online.
-
Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. ResearchGate.
-
Diketopiperazines. Baran Lab, Scripps Research.
-
Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. PubMed.
-
SPPS Reagents Explained: A Complete Guide. YouTube, CEM Corporation.
-
Selecting Orthogonal Building Blocks. Sigma-Aldrich.
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- 17. youtube.com [youtube.com]
stability of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione under different pH conditions
Welcome to the technical support center for 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The stability of your compound is paramount to the reliability and reproducibility of your experimental results. This resource addresses common questions and challenges related to the stability of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione under various pH conditions.
I. General Stability Questions
Q1: What are the primary factors that can affect the stability of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione?
A1: The stability of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, a derivative of uracil, is influenced by several factors. The most critical are pH, temperature, and exposure to light.[1] The pyrimidine ring system is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions.[2] The presence of the aminoethyl side chain can also influence the molecule's electronic properties and, consequently, its stability. Additionally, oxidative degradation can occur, which may be accelerated by heat and light.[1]
Q2: How does the aminoethyl side chain at the 5-position impact the stability of the pyrimidine ring compared to unsubstituted uracil?
A2: The 5-position of the uracil ring is a common site for substitutions that can modulate the biological activity and physicochemical properties of the molecule.[3][4] The aminoethyl group is an electron-donating group, which can increase the electron density of the pyrimidine ring. This increased electron density can affect the susceptibility of the ring to nucleophilic attack, a common mechanism in hydrolytic degradation. The basicity of the amino group will also be pH-dependent, which can influence the overall charge of the molecule and its interaction with the solvent and other reactive species. While specific data for the 5-(2-aminoethyl) derivative is limited, studies on other 5-substituted uracils suggest that the nature of the substituent significantly impacts stability.[3]
Q3: Are there any known degradation pathways for pyrimidine-2,4(1H,3H)-dione (uracil) and its derivatives?
A3: Yes, several degradation pathways for the uracil ring have been characterized. The most common is the reductive pathway, which is observed in many organisms.[5][6][7] This pathway involves the reduction of the C5-C6 double bond, followed by hydrolytic ring opening to form β-ureidopropionate, which is then further broken down into β-alanine, ammonia, and carbon dioxide.[7] Oxidative pathways also exist, where the pyrimidine ring is cleaved by monooxygenases.[8] Another degradation route is the Rut pathway, which involves direct cleavage of the uracil ring.[8][9][10] Under laboratory conditions, forced degradation studies often reveal susceptibility to acid/base hydrolysis, oxidation, and photolysis.[11][12] For instance, 5-fluorouracil, a related compound, shows significant degradation under alkaline and oxidative conditions.[2]
II. Troubleshooting Experimental Issues
Q4: I am observing a loss of my compound in solution over time, even when stored at 4°C. What could be the cause?
A4: A gradual loss of your compound in solution, even under refrigerated conditions, likely points to hydrolytic degradation. The pH of your solution is a critical factor.[13] Even seemingly neutral water can have a pH that promotes slow hydrolysis over extended periods. It is crucial to buffer your solutions to a pH where the compound exhibits maximum stability. If you are using a non-buffered solution, the pH can change over time due to dissolved atmospheric CO2, which can acidify the solution and accelerate degradation.
Q5: My HPLC analysis shows multiple new peaks appearing after storing my compound in an aqueous buffer. How can I identify if these are degradation products?
A5: The appearance of new peaks on your HPLC chromatogram is a strong indicator of degradation. To confirm this, you can perform a forced degradation study.[11][12] Expose your compound to stress conditions such as acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and oxidative (e.g., 3% H2O2) environments for a defined period. Monitor the degradation by HPLC. If the new peaks in your stored sample match the retention times of the peaks generated under forced degradation, it is highly likely they are degradation products. For definitive identification, techniques like LC-MS/MS or NMR would be necessary to elucidate the structures of the degradation products.[14][15]
Q6: I am conducting an experiment at physiological pH (7.4). Is 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione expected to be stable under these conditions?
A6: While physiological pH is generally considered mild, some compounds can still undergo degradation. The stability of your compound at pH 7.4 will depend on its intrinsic chemical properties. The aminoethyl side chain will be protonated at this pH, which may influence its stability. It is recommended to perform a time-course stability study at pH 7.4 and your experimental temperature to determine the degradation kinetics. This will allow you to establish a time frame within which your experiments should be completed to ensure the integrity of your compound.
III. Experimental Protocols & Methodologies
Protocol 1: pH-Dependent Stability Assessment of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione
This protocol outlines a general procedure for evaluating the stability of your compound across a range of pH values.
Materials:
-
5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione
-
Stock solution of the compound in a suitable solvent (e.g., DMSO, water)
-
A series of buffers covering a wide pH range (e.g., pH 2, 4, 7, 9, 12)
-
HPLC system with a suitable column and detector
-
pH meter
Procedure:
-
Prepare a series of buffered solutions at the desired pH values.
-
Spike a known concentration of the compound's stock solution into each buffered solution to a final concentration suitable for HPLC analysis.
-
Immediately after preparation (t=0), inject an aliquot of each solution into the HPLC to determine the initial concentration.
-
Incubate the remaining solutions at a constant temperature (e.g., room temperature or 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution and analyze by HPLC.
-
Quantify the remaining percentage of the parent compound at each time point for each pH.
-
Plot the percentage of the remaining compound versus time for each pH to determine the degradation rate.
Data Presentation:
The results of the pH stability study can be summarized in a table for easy comparison.
| pH | Temperature (°C) | Initial Concentration (µg/mL) | % Remaining after 8h | % Remaining after 24h |
| 2 | 25 | 100 | 95.2 | 88.5 |
| 4 | 25 | 100 | 98.1 | 96.3 |
| 7 | 25 | 100 | 99.5 | 98.9 |
| 9 | 25 | 100 | 92.8 | 85.1 |
| 12 | 25 | 100 | 75.4 | 55.2 |
Workflow for Investigating Compound Stability
Caption: Experimental workflow for assessing pH-dependent stability.
Potential Degradation Pathway under Hydrolytic Conditions
Caption: A plausible hydrolytic degradation pathway.
IV. References
-
Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. Cancer Cell International. Available from: [Link]
-
Kinetics of the Oxidation of Uracil and Six of Its Derivatives by Ozone in Aqueous Solutions. Russian Journal of Physical Chemistry A. Available from: [Link]
-
Quantitative determination of uracil residues in Escherichia coli DNA: Contribution of ung, dug, and dut genes to uracil avoidance. DNA Repair. Available from: [Link]
-
Method Development of Uracil Kinetic Degradation to Measure Position-Specific Stable Carbon Isotope Values. My Goldschmidt. Available from: [Link]
-
Degradation of Pyrimidine Nucleotides. ResearchGate. Available from: [Link]
-
A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium. Applied and Environmental Microbiology. Available from: [Link]
-
Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. Available from: [Link]
-
pyrimidine degradation pathway: Topics by Science.gov. Science.gov. Available from: [Link]
-
A one-step method for quantitative determination of uracil in DNA by real-time PCR. Nucleic Acids Research. Available from: [Link]
-
Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
Uracil – Knowledge and References. Taylor & Francis Online. Available from: [Link]
-
Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. Molecules. Available from: [Link]
-
Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences. Available from: [Link]
-
Detection of uracil within DNA using a sensitive labeling method for in vitro and cellular applications. Nucleic Acids Research. Available from: [Link]
-
log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. ResearchGate. Available from: [Link]
-
The synthesis and properties of some 5-substituted uracil derivatives. Nucleic Acids Research. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available from: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. Available from: [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available from: [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available from: [Link]
-
Predicting the Strength of Stacking Interactions between Heterocycles and Aromatic Amino Acid Side Chains. Journal of the American Chemical Society. Available from: [Link]
-
Role of basic aminoalkyl chains in the lead optimization of Indoloquinoline alkaloids. European Journal of Medicinal Chemistry. Available from: [Link]
-
Thiamine. Wikipedia. Available from: [Link]
-
The synthesis and properties of some 5-substituted uracil derivatives. Nucleic Acids Symposium Series. Available from: [Link]
-
Title substituted uracils 5 and 6. ResearchGate. Available from: [Link]
-
The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. Journal of Bacteriology. Available from: [Link]
-
Anticancer Drugs: Recent Strategies to Improve Stability Profile, Pharmacokinetic and Pharmacodynamic Properties. Pharmaceuticals. Available from: [Link]
-
Pyrimidinedione. Wikipedia. Available from: [Link]
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules. Available from: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. Molecules. Available from: [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available from: [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Available from: [Link]
-
The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. International Journal of Molecular Sciences. Available from: [Link]
-
Effects of Chirality and Side Chain Length in Cα,α-Dialkylated Residues on β-Hairpin Peptide Folded Structure and Stability. The Journal of Physical Chemistry B. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The synthesis and properties of some 5-substituted uracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The synthesis and properties of some 5-substituted uracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. biomedres.us [biomedres.us]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. research.tue.nl [research.tue.nl]
Technical Support Center: Purification Strategies for 5-(2-aminoethyl)uracil Conjugates
Introduction
Welcome to the technical support guide for the purification of 5-(2-aminoethyl)uracil conjugates. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique molecules. The introduction of a 5-(2-aminoethyl)uracil modification imparts a primary amine to the nucleobase, creating a versatile linker for conjugation while also altering the physicochemical properties of the parent molecule, be it an oligonucleotide, peptide, or small molecule.
This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter. Our goal is to move beyond simple protocols and explain the underlying principles, empowering you to troubleshoot effectively and achieve high-purity conjugates for your downstream applications. The purification of synthetic oligonucleotides and their conjugates is a critical step to remove impurities that arise during chemical synthesis, such as truncated sequences, residual protecting groups, and other byproducts.[1][]
Core Purification Strategy Decision Guide
Choosing the correct initial purification strategy is the most critical step for success. The properties of the molecule conjugated to the 5-(2-aminoethyl)uracil moiety will largely dictate the optimal approach. This decision tree illustrates a logical pathway for selecting your primary purification method.
Caption: Decision tree for selecting a primary purification strategy.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 5-(2-aminoethyl)uracil conjugates.
Question 1: My HPLC chromatogram shows a broad peak for my conjugate, leading to poor resolution and purity. What's happening and how can I fix it?
Answer: Peak broadening is a common and frustrating issue, often pointing to several potential causes related to molecular behavior on the column.
Possible Causes & Solutions:
-
Secondary Interactions: The protonated primary amine on your conjugate can interact with residual, un-capped silanols on a silica-based reverse-phase column. This causes tailing and broadening.
-
Solution: Add a competing base to the mobile phase, such as 0.5-1.0% triethylamine (TEA), and adjust the pH with acetic acid to form a triethylammonium acetate (TEAA) buffer system. The triethylammonium ions will shield the silanols and minimize these secondary interactions. Ion-pair reversed-phase (IP-RP) HPLC is a highly effective method for oligonucleotide purification for this reason.[1]
-
-
Oligonucleotide Aggregation: If your conjugate is attached to a guanine-rich oligonucleotide sequence, it may be forming G-quadruplexes or other aggregates.[3] This results in heterogeneous species that behave poorly during chromatography.
-
Solution 1 (Temperature): Increase the column temperature to 60-80 °C.[4] Elevated temperatures can disrupt the hydrogen bonds responsible for aggregation, leading to sharper peaks. Ensure your column and conjugate are stable at the selected temperature.
-
Solution 2 (Denaturants): In some cases, adding a denaturant like 10-20% formamide or urea to the mobile phase can prevent aggregation. This is less common for HPLC and should be used with caution as it can affect column longevity.
-
Solution 3 (Mobile Phase Cations): Reduce the concentration of cations like sodium or potassium in your sample and mobile phase, as these can stabilize G-quadruplex structures.[3]
-
-
Column Overload: Injecting too much crude material can saturate the stationary phase, exceeding its binding capacity and causing peaks to broaden and front.
-
Solution: Perform a loading study. Systematically reduce the amount of material injected onto the column (e.g., by 50%, 75%) and observe the peak shape. Find the optimal load that balances throughput with resolution.
-
Question 2: I'm seeing a low recovery of my conjugate after RP-HPLC. Where is my product going?
Answer: Low recovery suggests that your conjugate is either irreversibly binding to the column, degrading during the run, or being lost in post-purification workup.
Possible Causes & Solutions:
-
Irreversible Binding: Highly hydrophobic conjugates (e.g., those with lipid or multiple dye modifications) can bind so strongly to the C18 stationary phase that they don't elute under standard acetonitrile/water gradients.
-
Solution 1: Increase the percentage of organic solvent in the final elution step. You may need to go to 95% or even 100% acetonitrile.
-
Solution 2: Add a stronger organic solvent to your mobile phase B, such as isopropanol or methanol, which can improve the elution of very "sticky" compounds.
-
Solution 3: Consider a different stationary phase. A C8 or C4 column is less hydrophobic than C18 and may be more suitable for your conjugate.
-
-
Precipitation on Column: If the conjugate is not fully soluble in the mobile phase as the organic concentration increases, it can precipitate on the column, causing blockages and loss of product.
-
Solution: Ensure your crude sample is fully dissolved before injection. If you suspect on-column precipitation, try lowering the initial aqueous buffer concentration or increasing the column temperature to improve solubility.
-
-
Loss During Post-HPLC Workup: The desalting or solvent evaporation steps can lead to significant product loss, especially with small quantities.
-
Solution (Desalting): Use a size-exclusion chromatography (SEC) desalting column, which is often more efficient for removing salts like TEAA from oligonucleotide samples than precipitation methods.[5]
-
Solution (Evaporation): Use a centrifugal vacuum concentrator (e.g., SpeedVac) instead of nitrogen blowdown to avoid splattering and sample loss. Ensure you are using low-protein-binding tubes.
-
Question 3: My final product is still contaminated with unreacted starting material (e.g., the unconjugated oligonucleotide). How can I improve the separation?
Answer: This is a resolution problem. The goal is to exploit a physicochemical difference between the desired conjugate and the starting material that the chromatographic system can distinguish.
Workflow for Optimizing Separation
Caption: Troubleshooting workflow for separating product from starting material.
Detailed Solutions:
-
Optimize the RP-HPLC Gradient: If the conjugate has added hydrophobicity (e.g., from a dye), it should be retained longer on an RP column.[6]
-
Solution: Flatten your acetonitrile gradient around the elution time of the peaks of interest. For example, if the peaks elute between 30-40% acetonitrile, change the gradient from 1%/min to 0.25%/min in that window. This increases the column volumes over which the separation occurs, improving resolution.
-
-
Switch to Anion-Exchange (AEX) HPLC: If the conjugate partner is small and polar, the hydrophobicity difference may be minimal. However, the charge difference can be exploited. AEX-HPLC separates molecules based on the number of negative charges (from the phosphate backbone of oligonucleotides).[6][7]
-
Solution: Use an AEX column with a salt gradient (e.g., NaCl or NaClO₄). Since the 5-(2-aminoethyl)uracil adds a potential positive charge, the conjugate might elute slightly earlier than the unconjugated oligonucleotide of the same length, or its resolution from failure sequences may be improved. This method is excellent for separating oligonucleotides based on length.[7]
-
-
Dual Purification: For applications requiring the highest purity, such as therapeutics, a two-step purification process is often necessary.[8]
-
Solution: Perform an initial purification using one method (e.g., AEX-HPLC to separate by length) and then subject the collected fractions to a second, orthogonal method (e.g., RP-HPLC to separate based on hydrophobicity). This is highly effective at removing persistent impurities.[8]
-
Frequently Asked Questions (FAQs)
Q: What is the best all-around purification method for these types of conjugates? A: High-Performance Liquid Chromatography (HPLC) is the most versatile and widely used technique for purifying modified oligonucleotides, offering high resolution and purity.[7][9] The choice between Reverse-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC) depends on the specific properties of your conjugate, as detailed in the decision guide above. RP-HPLC is often preferred for conjugates with hydrophobic modifications.[6]
Q: Can I use Solid-Phase Extraction (SPE) to purify my conjugate? A: SPE is best used as a cleanup or desalting step, not as a high-resolution final purification method.[10] A reverse-phase SPE cartridge can effectively remove salts and many small molecule impurities post-synthesis.[1][11] This can serve as an excellent preparatory step before a final HPLC purification, as it reduces the complexity of the mixture being injected.[10]
Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is required for proper validation.
-
Analytical HPLC/UPLC: Inject a small amount of your purified fraction onto a high-resolution analytical column to assess purity. A single, sharp peak is desired.
-
Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is essential to confirm that the molecular weight of the purified product matches the theoretical mass of your target conjugate.[8]
-
UV-Vis Spectroscopy: Use a spectrophotometer to measure the absorbance and confirm the presence of both the oligonucleotide/protein (at ~260/280 nm) and any chromophoric conjugate (at its specific λmax).
Q: My conjugate appears to be degrading at high pH or temperature. What are my options? A: Stability is a key concern. The uracil ring and other components can be sensitive. If you observe degradation (e.g., new peaks appearing in your analytical chromatogram upon incubation):
-
Lower the pH: If using AEX-HPLC with a high pH mobile phase, try to work at a lower pH if possible, while still ensuring the phosphates are deprotonated for interaction with the column.
-
Avoid High Temperatures: If you need to denature aggregates, use the lowest effective temperature. Perform a temperature stability study on a small aliquot before committing your entire batch.
-
Work Quickly: Minimize the time the sample spends in solution, especially in purification buffers. Proceed from purification to lyophilization or final formulation as efficiently as possible.
Key Purification Protocols & Data
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle of Separation | Advantages | Disadvantages | Best For... |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High resolution for modified oligos; excellent for removing failure sequences; scalable.[1][9] | Resolution decreases with oligo length; requires removal of ion-pairing agents.[6] | Conjugates with hydrophobic moieties (dyes, lipids). |
| Anion-Exchange HPLC (AEX-HPLC) | Charge (Phosphate Backbone) | Excellent resolution based on oligo length; no harsh organic solvents.[7] | Less effective for separating oligos of the same length with different modifications; can be sensitive to secondary structure.[6] | Purifying unconjugated oligos from conjugates of the same length. |
| Solid-Phase Extraction (SPE) | Hydrophobicity or Ion-Exchange | Fast, inexpensive, good for desalting and removing gross impurities.[10][11] | Low resolution; not suitable for separating closely related species. | Crude sample cleanup before HPLC. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size and Charge | Very high resolution, can achieve >95% purity.[9] | Low yield, labor-intensive, may be incompatible with some modifications.[8][9] | High-purity separation of long oligonucleotides (>50-60 bases).[8] |
Protocol 1: General RP-HPLC Purification
This protocol provides a starting point for purifying a 5-(2-aminoethyl)uracil conjugate on a C18 column.
-
Prepare Mobile Phases:
-
Buffer A: 100 mM Triethylammonium Acetate (TEAA), pH 7.0, in HPLC-grade water.
-
Buffer B: 100 mM TEAA, pH 7.0, in 100% HPLC-grade acetonitrile.
-
-
Prepare Sample: Dissolve the crude, deprotected conjugate in Buffer A or sterile water to a concentration of ~10-20 OD/mL. Filter through a 0.22 µm syringe filter.
-
Equilibrate Column: Equilibrate a suitable semi-preparative C18 HPLC column with 95% Buffer A / 5% Buffer B at a flow rate of 2-4 mL/min.
-
Inject and Run Gradient: Inject the prepared sample. Run a linear gradient to elute the product. A typical starting gradient is:
-
5% to 45% Buffer B over 40 minutes.
-
-
Monitor and Collect: Monitor the elution profile at 260 nm. Collect fractions corresponding to the main product peak.
-
Post-Processing: Analyze collected fractions for purity by analytical HPLC and for identity by mass spectrometry. Pool pure fractions.
-
Desalting: Remove the TEAA salt and acetonitrile. This can be done via ethanol precipitation or, more effectively, using a dedicated desalting cartridge or SEC column.[5]
-
Lyophilize: Freeze-dry the desalted product to a stable powder.
Table 2: Example RP-HPLC Gradients
| Conjugate Type | Typical Gradient (%B over 30 min) | Rationale |
| Oligo-Small Molecule (Polar) | 5% -> 25% | The conjugate is only slightly more hydrophobic than the parent oligo. A shallow gradient is needed for separation. |
| Oligo-Fluorescent Dye (e.g., Cy3) | 10% -> 50% | The dye adds significant hydrophobicity, requiring a steeper gradient and higher final organic concentration for elution. |
| Oligo-Peptide (Hydrophilic) | 5% -> 30% | The peptide may not add much hydrophobicity. Separation may rely on subtle differences. AEX-HPLC might be a better choice. |
References
-
Oligofastx. (n.d.). Oligonucleotide purification techniques. Retrieved from [Link]
-
LabCluster. (n.d.). Oligonucleotide Purification Guidelines. Retrieved from [Link]
-
Phenomenex. (n.d.). Oligonucleotide Purification. Retrieved from [Link]
-
Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. Retrieved from [Link]
-
Technology Networks. (2022). Challenges and Solutions in the Purification of Oligonucleotides. Retrieved from [Link]
-
Sartorius. (2023). Chromatography Challenges in the Purification of Oligonucleotides. Retrieved from [Link]
-
Single Use Support. (2024). Oligonucleotide manufacturing – challenges & solutions. Retrieved from [Link]
-
McCormick, R. M. (1989). A solid-phase extraction procedure for DNA purification. Analytical Biochemistry, 181(1), 66–74. Retrieved from [Link]
-
Breadmore, M. C., et al. (2011). Solid phase extraction of DNA from biological samples in a post-based, high surface area poly(methyl methacrylate) (PMMA) microdevice. Analytica Chimica Acta, 687(2), 147–154. Retrieved from [Link]
-
Affinisep. (n.d.). Solid Phase Extraction. Retrieved from [Link]
- Woodard, D. L. (1992). Solid phase extraction purification of DNA. European Patent No. EP 0512767 A1.
Sources
- 1. phenomenex.com [phenomenex.com]
- 3. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 4. Chromatography Challenges in the Purification of Oligonucleotides [sartorius.com]
- 5. gilson.com [gilson.com]
- 6. labcluster.com [labcluster.com]
- 7. oligofastx.com [oligofastx.com]
- 8. idtdna.com [idtdna.com]
- 9. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. affinisep.com [affinisep.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Pyrimidine Derivative Functionalization
Last Updated: January 21, 2026
Introduction
Welcome to the Technical Support Center for Pyrimidine Derivative Functionalization. Pyrimidine scaffolds are of immense importance in pharmaceutical and agrochemical research, forming the core of numerous bioactive molecules.[1][2][3] However, their functionalization is often fraught with challenges ranging from poor reactivity to lack of regioselectivity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common pitfalls encountered during the synthesis and modification of pyrimidine derivatives. The content is structured in a question-and-answer format to directly address specific experimental issues.
Section 1: C-H Functionalization Challenges
Direct C-H functionalization is a powerful tool for molecular editing, yet it presents significant hurdles with electron-deficient systems like pyrimidines.[1][4] Key issues include low reactivity and difficulty in controlling site selectivity.[1][5]
Q1: My pyrimidine substrate is unreactive in a metal-catalyzed C-H arylation reaction. What are the likely causes and how can I improve the yield?
A1: The low reactivity of pyrimidines in C-H functionalization is a common issue stemming from the electron-deficient nature of the ring, which makes C-H bond activation difficult.[1]
Causality and Troubleshooting:
-
Insufficient Acidity of the C-H Bond: The acidity of the target C-H bond is a critical factor. For many metal-catalyzed arylations, a pKa value below 35 is considered a prerequisite for successful functionalization.[1] The electron-withdrawing nitrogen atoms increase the acidity of the ring protons, but this may not be sufficient.
-
Solution: Consider using a stronger directing group or switching to a different catalytic system. For instance, metal-free borylation can be achieved using BBr₃, which is then amenable to cross-coupling.[6]
-
-
Catalyst Inhibition/Poisoning: The nitrogen atoms in the pyrimidine ring can act as Lewis bases and coordinate to the metal center of the catalyst, thereby inhibiting its activity.[7][8]
-
Solution: The use of N-oxide as a temporary protecting group for the ring nitrogen can mitigate this issue.[8] Alternatively, employing a ligand that is less susceptible to displacement by the pyrimidine nitrogen can be effective.
-
-
Inappropriate Reaction Conditions: High temperatures are often required for C-H activation, which can lead to substrate decomposition.[5]
-
Solution: A systematic optimization of reaction parameters is crucial. This includes screening different catalysts (e.g., Pd, Cu, Ni), ligands, solvents, and temperatures. For instance, copper-catalyzed difluoroalkylation has been successfully achieved at 80°C using PMDETA as a ligand and base.[1]
-
Experimental Protocol: Screening for Improved C-H Arylation
-
Catalyst Screening: Set up parallel reactions with different palladium sources (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂) and copper sources (e.g., CuI, Cu(OAc)₂).
-
Ligand Screening: For each metal, test a variety of ligands, including phosphine-based ligands (e.g., XPhos, SPhos) for palladium and nitrogen-based ligands (e.g., PMDETA, 1,10-phenanthroline) for copper.
-
Solvent and Base Optimization: Evaluate a range of solvents with varying polarities (e.g., dioxane, DMF, DMSO) and bases (e.g., K₂CO₃, Cs₂CO₃, KOAc).
-
Temperature Gradient: Run the reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reactivity and stability.
Q2: I am observing a mixture of isomers in my direct C-H functionalization of a substituted pyrimidine. How can I improve the regioselectivity?
A2: Achieving high regioselectivity in the C-H functionalization of pyrimidines is a significant challenge due to the presence of multiple, electronically distinct C-H bonds.[5]
Causality and Troubleshooting:
-
Steric and Electronic Effects: The inherent steric and electronic properties of the substituents on the pyrimidine ring will influence the site of functionalization. Electron-donating groups can activate certain positions, while bulky groups can hinder access to adjacent C-H bonds.
-
Solution: Analyze the electronic nature of your substituents. For instance, in 2-aminopyrimidines, C(5)-arylation is often favored.[1]
-
-
Directing Group Strategy: The use of a directing group is a powerful strategy to control regioselectivity in C-H activation.[4][9] The directing group coordinates to the metal catalyst and delivers it to a specific C-H bond.[9]
-
Solution: Introduce a directing group at a suitable position on the pyrimidine or a substituent. Pyrimidine-based directing groups themselves have been developed for meta-C-H functionalization.[4][9] For ortho-C-H borylation of 2-pyrimidylanilines, the pyrimidyl group itself acts as the directing group.[6]
-
Workflow for Selecting a Directing Group Strategy
Caption: Decision workflow for selecting a directing group.
Section 2: Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura coupling is a widely used method for forming C-C bonds with pyrimidine halides.[10] However, researchers often encounter issues with catalyst deactivation, low yields, and side reactions.
Q3: My Suzuki-Miyaura coupling of a 2-chloropyrimidine is giving low yields. What are the common failure modes and how can I troubleshoot them?
A3: While the electron-deficient nature of the pyrimidine ring makes it more reactive in Suzuki couplings than analogous benzene halides, several factors can lead to low yields.[10]
Causality and Troubleshooting:
-
Catalyst Deactivation: The nitrogen atoms of the pyrimidine can coordinate to the palladium catalyst, leading to deactivation.[7] This is particularly problematic with 2-substituted nitrogen-containing heteroaryls.[11]
-
Solution: Use ligands that form stable complexes with palladium and are less prone to displacement. Bulky, electron-rich phosphine ligands are often effective. Adding a Lewis acid like B(OMe)₃ can bind to the Lewis basic nitrogen atoms, restoring palladium activity.[7]
-
-
Slow Transmetalation: Electron-deficient heteroaryl boron derivatives can undergo transmetalation at a slow rate.[11]
-
Solution: Ensure the use of a suitable base to facilitate the formation of the boronate species, which is more active in transmetalation. A screen of bases (e.g., K₂CO₃, K₃PO₄, CsF) is recommended.
-
-
Protodeboronation: The heteroaryl boron reagent can be susceptible to decomposition via protodeboronation, especially in the presence of water.[11]
-
Solution: Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial.
-
-
Homocoupling of Boronic Acid: The presence of Pd(II) species, often from an incompletely reduced catalyst precursor or exposure to oxygen, can lead to the homocoupling of the boronic acid.[7]
-
Solution: Ensure the reaction mixture is thoroughly degassed. Using a Pd(0) source like Pd₂(dba)₃ or ensuring complete in-situ reduction of a Pd(II) precursor can minimize this side reaction.[7]
-
Troubleshooting Flowchart for Suzuki-Miyaura Coupling
Caption: Step-by-step troubleshooting for Suzuki-Miyaura coupling.
Comparison of Common Conditions for Suzuki Coupling of Pyrimidines
| Parameter | Condition A | Condition B | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ with a bulky phosphine ligand | Pd(PPh₃)₄ can be effective, but systems with bulky ligands often show higher activity and stability with heteroaromatic substrates.[10] |
| Base | Na₂CO₃ | K₃PO₄ or Cs₂CO₃ | Stronger, non-nucleophilic bases can accelerate transmetalation and are often more effective for challenging couplings. |
| Solvent | Toluene/Water | Dioxane/Water or Anhydrous Dioxane | The choice of solvent can influence both solubility and the rate of side reactions like protodeboronation. |
Section 3: Protecting Group Strategies
The use of protecting groups is a fundamental strategy in organic synthesis to mask reactive functional groups and prevent unwanted side reactions.[12][13]
Q4: I am attempting a functionalization on the carbon skeleton of a pyrimidine with a free N-H group, but I am observing N-functionalization as the major product. How can I selectively achieve C-functionalization?
A4: The N-H protons of certain pyrimidine derivatives (e.g., uracil, thymine) are acidic and can react with electrophiles or participate in coupling reactions. To achieve selective C-functionalization, protection of the nitrogen atoms is often necessary.
Causality and Troubleshooting:
-
N-H Acidity: The pyrimidine ring nitrogens are nucleophilic and the N-H protons are acidic, making them reactive towards a variety of reagents.
-
Solution: The most common strategy is to protect the nitrogen atoms with a suitable protecting group. The choice of protecting group is critical and depends on the stability required for the subsequent reaction and the conditions for its removal.[13]
-
Common Protecting Groups for Pyrimidine Nitrogens
| Protecting Group | Introduction Conditions | Removal Conditions | Stability |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, CH₂Cl₂ | TFA or HCl in Dioxane | Stable to a wide range of non-acidic conditions. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEMCl, NaH, DMF | TBAF or HCl | Stable to many conditions, removed with fluoride or acid. |
| PMB (p-Methoxybenzyl) | PMBCl, NaH, DMF | DDQ or TFA | Can be removed oxidatively or under acidic conditions. |
Step-by-Step Protocol for N-Protection
-
Substrate Preparation: Ensure your starting pyrimidine is dry and free of impurities.
-
Deprotonation (if necessary): In an inert atmosphere, suspend the pyrimidine in an anhydrous solvent (e.g., DMF, THF). Add a suitable base (e.g., NaH) portion-wise at 0°C and allow the mixture to stir until hydrogen evolution ceases.
-
Addition of Protecting Group Precursor: Add the protecting group precursor (e.g., SEMCl, Boc₂O) dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with a proton source (e.g., saturated NH₄Cl solution), extract the product with an organic solvent, and purify by column chromatography.
References
-
A deconstruction–reconstruction strategy for pyrimidine diversification. Nature - [Link]
-
The Journal of Organic Chemistry. ACS Publications - [Link]
-
Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility. RSC Publishing - [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI - [Link]
-
Additional examples of pyrimidine functionalization and pyrimidine to pyridine conversion. ResearchGate - [Link]
-
Regio- and Enantioselective Synthesis of Chiral Pyrimidine Acyclic Nucleosides via Rhodium-Catalyzed Asymmetric Allylation of Pyrimidines. PubMed - [Link]
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications - [Link]
-
Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. ResearchGate - [Link]
-
Emergence of Pyrimidine-Based meta-Directing Group: Journey from Weak to Strong Coordination in Diversifying meta-C–H Functionalization. ACS Publications - [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal - [Link]
-
Synthesis of Pyrimidine and Its Derivatives. YouTube - [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. ResearchGate - [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit - [Link]
-
Protecting Group Strategies in Natural Product Biosynthesis. PubMed - [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH - [Link]
-
Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Ingenta Connect - [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH - [Link]
-
Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI - [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research - [Link]
-
Cell Cycle-dependent Regulation of Pyrimidine Biosynthesis. ResearchGate - [Link]
-
Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis. RSC Publishing - [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs - [Link]
-
Recent Advances in Direct Pyridine C-H Activation Strategies. Ingenta Connect - [Link]
-
Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. NIH - [Link]
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. ResearchGate - [Link]
Sources
- 1. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-directed metal-free C–H borylation of 2-pyrimidylanilines: a useful process for tetra-coordinated triarylborane synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02937A [pubs.rsc.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protecting Group Strategies in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, also known as 5-(2-aminoethyl)uracil. This molecule is a valuable building block in medicinal chemistry and drug development. However, its synthesis can present challenges that impact yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to overcome common experimental hurdles. We will explore the causality behind experimental choices, offering troubleshooting solutions and detailed protocols to ensure a self-validating and successful synthesis.
Overview of a Common Synthetic Strategy
A robust and frequently employed strategy for synthesizing 5-(2-aminoethyl)uracil involves a two-main-stage approach. First, an electrophilic handle is installed at the C-5 position of the uracil ring, typically a vinyl group, to create 5-vinyluracil. This intermediate then serves as a Michael acceptor for the addition of an amine-containing nucleophile. This method is advantageous as it builds the desired carbon skeleton efficiently.
The general pathway can be visualized as follows:
Caption: A common synthetic route to 5-(2-aminoethyl)uracil.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable solutions.
Issue 1: Low Yield in 5-Vinyluracil Synthesis (Stage 1)
Question: I am attempting to synthesize 5-vinyluracil from 5-iodouracil via a Heck or Stille coupling, but my yields are consistently below 30%. What are the primary factors I should investigate?
Answer: Low yields in palladium-catalyzed cross-coupling reactions for this substrate often stem from a few critical areas:
-
Catalyst Activity and Integrity: The Pd(0) catalyst is the heart of the reaction. Its deactivation is a common culprit.
-
Causality: Oxygen can oxidize the active Pd(0) species to inactive Pd(II). Insufficient or inappropriate ligands can lead to catalyst precipitation (palladium black), reducing its availability in the catalytic cycle.
-
Solutions:
-
Inert Atmosphere: Ensure your reaction vessel and solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Maintain a positive pressure of inert gas throughout the reaction.
-
Ligand Choice: For Heck reactions, phosphine ligands like P(o-tolyl)₃ or PPh₃ are common. Ensure the ligand-to-palladium ratio is optimal (typically 2:1 to 4:1) to maintain catalyst stability and solubility.
-
-
-
Solvent and Base Selection: The reaction environment dictates the kinetics and stability of intermediates.
-
Causality: The solvent must fully dissolve the reactants and facilitate the catalytic cycle. The base is crucial for regenerating the Pd(0) catalyst in the final step of the Heck cycle. An incorrect base can be too weak to be effective or too strong, causing side reactions.
-
Solutions:
-
Solvent: Anhydrous, polar aprotic solvents like DMF or NMP are generally effective. Ensure they are of high purity and low water content.
-
Base: An inorganic base like K₂CO₃ or an organic base like triethylamine (TEA) is typically used. TEA can also act as a solvent but ensure it is freshly distilled.
-
-
-
Reaction Temperature: Temperature control is a balancing act.
-
Causality: The reaction requires sufficient thermal energy for oxidative addition and reductive elimination. However, excessive heat can accelerate catalyst decomposition and promote side reactions, such as polymerization of the 5-vinyluracil product.
-
Solutions:
-
Monitor the internal reaction temperature carefully. Start at a moderate temperature (e.g., 80-90 °C) and slowly increase if the reaction is sluggish, as monitored by TLC or LC-MS. Do not exceed the thermal stability limit of your catalyst/ligand complex.
-
-
Issue 2: Complex Mixture during Michael Addition (Stage 2)
Question: When I react 5-vinyluracil with an amine source, my TLC/LC-MS shows multiple products, and I'm struggling to isolate the desired 5-(2-aminoethyl)uracil. What's going wrong?
Answer: The formation of multiple products during the Michael addition points towards competing side reactions. The primary suspects are N-alkylation and bis-addition.
-
N-Alkylation of the Uracil Ring: The nitrogen atoms (N1 and N3) of the uracil ring are nucleophilic and can compete with your desired amine nucleophile.
-
Causality: The acidic protons on the uracil nitrogens can be abstracted by the basic conditions of the reaction, creating highly nucleophilic uracil anions that can attack another molecule of 5-vinyluracil.
-
Solutions:
-
Protecting Groups: Consider protecting the N1 and N3 positions of your 5-vinyluracil starting material if N-alkylation is severe. A benzoyl or pivaloyl group can be used, though this adds extra steps to the synthesis.
-
Use of a Protected Amine: A more direct solution is to use a protected amine as the nucleophile, such as Boc-amine (tert-butyl carbamate). The reduced nucleophilicity and steric bulk of the protected amine can favor the desired 1,4-addition at the vinyl group over N-alkylation. The Boc group can be easily removed later with an acid like trifluoroacetic acid (TFA).
-
-
-
Bis-addition: The newly formed secondary amine in the product can potentially react with a second molecule of 5-vinyluracil.
-
Causality: The product, 5-(2-aminoethyl)uracil, still contains a nucleophilic amine that can act as a Michael donor.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of the amine nucleophile to ensure the 5-vinyluracil is consumed before it can react with the product.
-
Use a Primary Amine Precursor: Using a nucleophile like sodium azide (NaN₃) to form an intermediate, 5-(2-azidoethyl)uracil, is an excellent strategy.[1] The azide can then be cleanly reduced to the primary amine (e.g., using H₂/Pd-C or PPh₃/H₂O), completely avoiding the issue of bis-addition.
-
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Issue 3: Difficulty with Final Product Purification
Question: My crude product is a sticky solid, and I'm having trouble purifying it. Column chromatography gives poor separation and recovery. What are my options?
Answer: The final product, 5-(2-aminoethyl)uracil, is a highly polar molecule with both a basic amine and an acidic uracil moiety, making it challenging for standard silica gel chromatography.
-
High Polarity: The molecule can interact very strongly with silica gel.
-
Causality: The primary amine and the N-H groups on the uracil ring form strong hydrogen bonds with the silanol groups of the silica gel, leading to significant tailing and often irreversible adsorption.
-
Solutions:
-
Modified Mobile Phase: Add a small amount of a basic modifier to your mobile phase (e.g., 0.5-1% triethylamine or ammonium hydroxide in your DCM/MeOH or EtOAc/MeOH system). This will compete for the acidic sites on the silica, reducing tailing.
-
Alternative Stationary Phases: Consider using a different stationary phase like alumina (basic or neutral) or reverse-phase C18 silica. For reverse-phase, a mobile phase of water/acetonitrile or water/methanol with a modifier like TFA or formic acid would be appropriate.
-
-
-
Recrystallization/Salt Formation: Exploiting the product's chemical nature can be more effective than chromatography.
-
Causality: The zwitterionic potential of the molecule can be used to induce crystallization or form a salt, which often has much better crystalline properties than the free base.
-
Solutions:
-
Recrystallization: Attempt to recrystallize the crude product from a polar solvent system like ethanol/water or methanol/ether.
-
Salt Formation: A highly effective method is to convert the product to a salt. Dissolve the crude product in a minimal amount of a solvent like methanol or isopropanol and add a solution of HCl in ether or isopropanol. The hydrochloride salt will often precipitate out in high purity. The salt can then be collected by filtration.[2] This method is often superior to chromatography for this class of compounds.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical safety precaution when working with the reagents for this synthesis? A1: Many reagents used in pyrimidine synthesis require careful handling. For instance, organotin compounds like vinyltributylstannane (used in Stille coupling) are highly toxic. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Similarly, reagents like sodium azide are acutely toxic and explosive under certain conditions. Always consult the Safety Data Sheet (SDS) for every reagent before use.
Q2: How can I effectively monitor the progress of the Michael addition reaction? A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the starting 5-vinyluracil and the more polar product. A typical system would be 10-20% methanol in dichloromethane. Staining with potassium permanganate can help visualize the vinyl group of the starting material, which will react while the product will not. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal as it can confirm the mass of the product being formed and detect minor side products.
Q3: My final deprotected product seems to be degrading over time. What is the best way to store it? A3: The free primary amine in 5-(2-aminoethyl)uracil can be susceptible to air oxidation over long periods, which can lead to discoloration and impurity formation. For long-term storage, it is best to keep the compound as its hydrochloride salt. If you need the free base, store it under an inert atmosphere (argon or nitrogen) at low temperatures (-20 °C) and protected from light.
Experimental Protocols & Data
Protocol: Synthesis via Michael Addition of an Azide Precursor
This protocol is presented as a robust method that minimizes common side reactions.
Stage 1: Synthesis of 5-Vinyluracil (Based on Heck coupling principles)
-
To a dried Schlenk flask under argon, add 5-iodouracil (1.0 eq), Pd(OAc)₂ (0.02 eq), and P(o-tolyl)₃ (0.04 eq).
-
Evacuate and backfill with argon three times.
-
Add anhydrous DMF and triethylamine (3.0 eq) via syringe.
-
Add vinyltributylstannane (1.2 eq) dropwise.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture, filter through Celite to remove the catalyst, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 5-vinyluracil.
Stage 2: Synthesis of 5-(2-Azidoethyl)uracil [1]
-
Dissolve 5-vinyluracil (1.0 eq) in a mixture of DMF and water.
-
Add sodium azide (1.5 eq).
-
Heat the mixture to 80 °C and stir overnight.
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The crude 5-(2-azidoethyl)uracil is often carried forward without further purification.
Stage 3: Reduction to 5-(2-Aminoethyl)uracil
-
Dissolve the crude 5-(2-azidoethyl)uracil from the previous step in methanol.
-
Carefully add 10% Palladium on carbon (10% w/w).
-
Place the reaction vessel under an atmosphere of hydrogen (H₂ balloon or Parr shaker).
-
Stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Once complete, carefully filter the mixture through Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate to obtain the crude product.
-
Purify by recrystallization or salt formation as described in the troubleshooting section.
Table: Impact of Key Parameters on Michael Addition
| Parameter | Sub-Optimal Condition | Potential Negative Outcome | Optimized Condition | Expected Positive Outcome |
| Nucleophile | Ammonia or unprotected primary amine | N-alkylation, Bis-addition | Sodium Azide (NaN₃) followed by reduction | Clean conversion to the desired primary amine, avoids side reactions. |
| Solvent | Aprotic, non-polar (e.g., Toluene) | Poor solubility, slow reaction rate | Polar aprotic (e.g., DMF, DMSO) | Good solubility of reactants, facilitates ionic intermediates. |
| Temperature | Too low (< 60 °C) | Very slow or stalled reaction | 80-100 °C | Reasonable reaction rate without significant decomposition. |
| Stoichiometry | < 1.2 eq of nucleophile | Incomplete conversion of 5-vinyluracil | 1.5 - 2.0 eq of nucleophile | Drives reaction to completion, minimizes unreacted starting material. |
graph Parameter_Relationships { layout=neato; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, len=2.5];// Core Parameters Temp [label="Temperature", fillcolor="#FBBC05", fontcolor="#202124", pos="0,2!"]; Catalyst [label="Catalyst/Reagent\nChoice", fillcolor="#FBBC05", fontcolor="#202124", pos="-2,-1!"]; Solvent [label="Solvent", fillcolor="#FBBC05", fontcolor="#202124", pos="2,-1!"];
// Outcomes Yield [label="Yield", fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1,0.5!"]; Purity [label="Purity", fillcolor="#34A853", fontcolor="#FFFFFF", pos="1,0.5!"]; Rate [label="Reaction Rate", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-2!"];
// Relationships Temp -> Rate [label="+", color="#34A853"]; Temp -> Purity [label="- (if too high)", color="#EA4335"]; Catalyst -> Yield [label="++", color="#34A853"]; Catalyst -> Purity [label="+", color="#34A853"]; Catalyst -> Rate [label="+", color="#34A853"]; Solvent -> Rate [label="+ (if optimal)", color="#34A853"]; Solvent -> Yield [label="+ (if optimal)", color="#34A853"]; }
Caption: Interplay of key reaction parameters and their effect on outcomes.
References
-
Barr, P. J., Jones, A. S., Verhelst, G., & Walker, R. T. (1981). Synthesis of some 5-halogenovinyl derivatives of uracil and their conversion into 2′-deoxyribonucleosides. Journal of the Chemical Society, Perkin Transactions 1, 1665-1670. [Link]
-
Robertson, S. A., Noren, C. J., Anthony-Cahill, S. J., Griffith, M. C., & Schultz, P. G. (1989). The prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 245(4913), 306-308. [Link]
-
Amerigo Scientific. 5-(2-Azidoethyl)pyrimidine-2,4(1H,3H)-dione. Amerigo Scientific. [Link]
-
Patel, R. P., & Sung, W. L. (1967). Synthesis of 5-amino derivatives of uracil and their 5′-norcarbocyclic analogues. Journal of Organic Chemistry, 32(10), 3249-3251. [Link]
- Google Patents. (2007).
-
Recent Advances in Base-Assisted Michael Addition Reactions. (2020). ResearchGate. [Link]
Sources
storage and handling of 5-(2-aminoethyl)uracil to prevent degradation
Welcome to the technical support guide for 5-(2-aminoethyl)uracil. This document provides best practices, frequently asked questions, and troubleshooting advice for researchers, scientists, and drug development professionals. Our goal is to ensure the chemical integrity and experimental reproducibility of your work by preventing compound degradation.
I. Chemical Profile and Intrinsic Instabilities
5-(2-aminoethyl)uracil is a bifunctional molecule, and its stability is dictated by the properties of both the pyrimidine ring and the primary amine side chain.
-
Uracil Ring: The uracil core is relatively stable as a solid but is susceptible to photodegradation and certain enzymatic pathways. In solution, its stability can be pH-dependent.
-
Aminoethyl Side Chain: The primary aliphatic amine is a nucleophilic and basic center. This group is susceptible to oxidation by atmospheric oxygen and can react with carbon dioxide to form carbamates.[1] It is also hygroscopic, meaning it readily absorbs moisture from the air.[1]
Understanding these dual characteristics is the foundation for proper storage and handling. The primary cause of degradation for this compound under typical laboratory conditions is the instability of the aminoethyl side chain.
II. Frequently Asked Questions (FAQs) on Storage & Handling
Q1: How should I store the solid 5-(2-aminoethyl)uracil powder for long-term use?
Solid 5-(2-aminoethyl)uracil should be stored under controlled conditions to maximize its shelf life. The key is to protect it from atmospheric oxygen and moisture.
-
Temperature: Store at 2-8°C for long-term stability.[2][3] While uracil itself is stable for years at this temperature, the added amino group makes it prudent to minimize thermal stress.
-
Atmosphere: For maximum protection, store under an inert atmosphere (e.g., argon or nitrogen). This is the most critical step to prevent the oxidation of the primary amine. If an inert atmosphere is not possible, ensure the container is tightly sealed immediately after each use.
-
Container: Use a tightly sealed, airtight container made of a non-reactive material like amber glass or high-density polyethylene (HDPE).[1] The amber glass provides additional protection from light.
-
Moisture: Store in a dry environment, preferably in a desiccator.[1] The compound is hygroscopic due to the amine group.
Q2: I've received the compound at room temperature. Is it compromised?
Shipping at ambient temperature for short durations is generally acceptable and should not cause significant degradation.[3] However, upon receipt, the compound should be immediately transferred to the recommended storage conditions (2-8°C, dry, tightly sealed) for long-term preservation.
Q3: How do I prepare a stock solution? What solvents are recommended?
Preparing a stable stock solution requires choosing a suitable solvent and using proper technique.
-
Recommended Solvents: Based on the high solubility of both uracil and amine-containing compounds, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions.[2][3]
-
Aqueous Buffers: Direct dissolution in aqueous buffers like PBS is possible, but not recommended for creating stock solutions due to poor long-term stability. The solubility of the parent compound, uracil, in PBS (pH 7.2) is approximately 8 mg/mL.[2][3] Aqueous solutions should be prepared fresh for each experiment from a frozen organic stock.
Q4: What is the stability of my stock solution? Can I freeze-thaw it repeatedly?
-
DMSO/DMF Stock Solutions: Once prepared, stock solutions in anhydrous DMSO or DMF should be aliquoted into single-use volumes and stored at -20°C or -80°C.[4][5] When stored properly, these solutions can be stable for up to one year at -20°C or two years at -80°C.[4]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Each cycle introduces a risk of moisture condensation into the solution, which can promote hydrolysis and degradation. Aliquoting is the best practice to prevent this.
-
Aqueous Solutions: Aqueous solutions are not stable and should be used the same day they are prepared.[2] We do not recommend storing aqueous solutions for more than 24 hours, even when refrigerated.
Storage Condition Summary
| Parameter | Solid Compound (Long-Term) | Organic Stock Solution (e.g., DMSO) | Aqueous Experimental Solution |
| Temperature | 2-8°C | -20°C (≤1 year) or -80°C (≤2 years)[4] | Prepare fresh; use within 24 hours |
| Atmosphere | Inert gas (Argon/Nitrogen) preferred | Tightly sealed vials with minimal headspace | N/A (short-term use) |
| Moisture | Store in a desiccator | Use anhydrous solvent; protect from moisture | N/A |
| Light | Protect from light (amber vial) | Protect from light (amber vial or foil) | Protect from light during experiment |
| Container | Tightly sealed amber glass or HDPE | Polypropylene or glass cryovials | Appropriate for experimental setup |
III. Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes a self-validating method for preparing a stock solution, incorporating a quality control check.
Materials:
-
5-(2-aminoethyl)uracil solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Argon or Nitrogen), if available
-
Sterile, amber or clear polypropylene cryovials
-
Calibrated analytical balance and appropriate weighing tools
-
Vortex mixer
Procedure:
-
Pre-Weighing Preparation: Allow the container of 5-(2-aminoethyl)uracil to equilibrate to room temperature for at least 20 minutes before opening. This prevents moisture condensation on the cold powder.
-
Weighing: In a well-ventilated area or chemical hood, accurately weigh the desired amount of the compound. Example: For 1 mL of a 10 mM solution (MW ≈ 155.15 g/mol ), weigh 1.55 mg.
-
Dissolution:
-
Add the weighed solid to an appropriately sized vial.
-
Add the calculated volume of anhydrous DMSO.
-
Briefly purge the headspace of the vial with inert gas before sealing, if possible.
-
Seal the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.
-
-
Aliquoting: Immediately divide the stock solution into single-use aliquots in sterile cryovials. This minimizes freeze-thaw cycles and the risk of contamination.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
(Optional but Recommended) Quality Control: Before storing, take a small sample of the freshly prepared stock solution for an analytical check (e.g., LC-MS) to confirm the identity, concentration, and purity. This provides a baseline (t=0) reference for future troubleshooting.
IV. Troubleshooting Guide
This guide addresses common issues that may arise from compound degradation.
Potential Degradation Pathways
Understanding how the molecule can degrade helps in identifying potential issues from analytical data.
-
Oxidation: The primary amine is the most likely site of oxidation, which can occur simply from exposure to air. This can lead to the formation of various byproducts, altering the molecule's activity and analytical profile. Benzylic C-H bonds are particularly susceptible to oxidation, and while this side chain is not benzylic, the principle of activation by an adjacent ring system applies.[6][7]
-
Carbamate Formation: Primary amines can reversibly react with atmospheric CO₂ to form carbamate salts. This can lead to issues with weighing accuracy and may appear as an unexpected adduct in mass spectrometry.
-
Photodegradation: Like other pyrimidines, the uracil ring can undergo photodimerization (e.g., forming cyclobutane dimers) upon exposure to UV light.[8] While less common under standard laboratory lighting, it is a known degradation pathway for this class of compounds.
V. References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
-
Molecules. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. Retrieved from [Link]
-
University of Ottawa. (2024). Handling and Storage of Chemicals. Retrieved from [Link]
-
Aly, A. A., et al. (2020). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances.
-
J Pharm Sci. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]
-
Nature. (n.d.). Oxidative diversification of amino acids and peptides by small-molecule iron catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Uracil. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
Journal of Heterocyclic Chemistry. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Degradation of Pyrimidine Nucleotides. Retrieved from [Link]
-
RSC Publishing. (2023). Probing the synergistic effects of amino compounds in mitigating oxidation in 2D Ti3C2Tx MXene nanosheets in aqueous environments. Retrieved from [Link]
-
ResearchGate. (2018). Uracil Stability in agar medium? Retrieved from [Link]
-
Fiveable. (n.d.). Uracil Definition. Retrieved from [Link]
-
PubMed Central. (n.d.). Effect of 5-alkyl substitution of uracil on the thermal stability of poly [d(A-r5U)] copolymers. Retrieved from [Link]
-
Cayman Chemical. (n.d.). Uracil (NSC 3970, CAS Number: 66-22-8). Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 18.14 Oxidation and Reduction of Aromatic Side Chains. Retrieved from [Link]
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- 4. medchemexpress.com [medchemexpress.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Uracil - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Labeling Efficiency with 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione
Prepared by a Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for low labeling efficiency when targeting the primary amine of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione for conjugation. Our approach is rooted in foundational biochemical principles to empower you to diagnose and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no labeling of my target molecule when using 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione. What are the primary factors to investigate?
Low labeling efficiency when targeting the primary amine of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione typically stems from three critical areas: the reaction conditions, the quality and handling of reagents, or issues related to the purification and analysis process. A systematic evaluation of each of these areas is crucial for identifying the root cause of the problem.
Q2: How does the pH of the reaction buffer impact the labeling efficiency?
The pH of the reaction buffer is arguably the most critical factor in amine-reactive labeling, such as with N-hydroxysuccinimide (NHS) esters.[1] The primary amine on your pyrimidinedione derivative needs to be in a deprotonated, nucleophilic state (-NH2) to react with the labeling reagent.[1]
-
At low pH (<7): The amine group is predominantly protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down the desired reaction.[1]
-
At optimal pH (7.2 - 8.5): This range provides a balance where a sufficient concentration of the amine is deprotonated and reactive, while the rate of hydrolysis of common labeling reagents like NHS esters is manageable.[1]
-
At high pH (>8.5): While the amine is highly reactive, the hydrolysis of the labeling reagent (e.g., NHS ester) can significantly increase, leading to its degradation before it can react with your target molecule.[2][3]
Q3: Can my choice of buffer negatively affect the labeling reaction?
Absolutely. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with amine-reactive labeling chemistries.[1][2] These buffer components will compete with the primary amine on 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione for reaction with the labeling reagent, thereby reducing the conjugation efficiency.[1]
In-Depth Troubleshooting Guide
Problem Area 1: Suboptimal Reaction Conditions
The success of your labeling reaction is highly dependent on the careful control of the reaction environment.
Issue: Incorrect pH of the Reaction Buffer
Causality: As detailed in the FAQs, the pH dictates the nucleophilicity of the target amine and the stability of the labeling reagent. An inappropriate pH is a common cause of low labeling efficiency.
Troubleshooting Protocol:
-
Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your reaction buffer immediately before use.
-
Optimize pH Range: If you are using a pH at the lower end of the recommended range (e.g., 7.2), consider preparing a new buffer at a slightly higher pH, such as 8.0 or 8.5, to increase the concentration of the reactive deprotonated amine.
-
Recommended Buffers: Utilize non-amine-containing buffers such as phosphate-buffered saline (PBS), sodium bicarbonate, sodium borate, or HEPES.[1][2]
Issue: Presence of Competing Nucleophiles
Causality: Any molecule with a primary amine in your reaction mixture will compete with your target molecule.
Troubleshooting Protocol:
-
Buffer Composition Review: Ensure your buffer system is free from primary amines like Tris or glycine.[2]
-
Sample Purity: If your 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione is in a solution containing other primary amines (e.g., from a previous purification step with ammonium salts), consider purifying your starting material.[4]
Problem Area 2: Reagent Quality and Handling
The chemical integrity of your labeling reagent and target molecule is paramount.
Issue: Degraded Labeling Reagent (e.g., NHS Ester)
Causality: Amine-reactive reagents like NHS esters are sensitive to moisture and can hydrolyze over time, rendering them inactive.[2][3][4]
Troubleshooting Protocol:
-
Proper Storage: Store your labeling reagent in a desiccator at the recommended temperature (typically -20°C).
-
Aliquoting: To avoid repeated freeze-thaw cycles and moisture introduction, aliquot the labeling reagent upon receipt.
-
Fresh Solutions: Always prepare solutions of the labeling reagent immediately before use in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5][6]
-
Use a New Vial: If you suspect degradation, use a fresh, unopened vial of the labeling reagent.
Issue: Low Concentration of Reactants
Causality: The labeling reaction is a bimolecular process. Low concentrations of either your target molecule or the labeling reagent can slow the desired reaction, allowing the competing hydrolysis of the labeling reagent to dominate.[5]
Troubleshooting Protocol:
-
Increase Concentration: If possible, increase the concentration of your 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione in the reaction. For protein labeling, concentrations of at least 2 mg/mL are recommended.[5][6]
-
Optimize Molar Ratio: While a molar excess of the labeling reagent is typically used, an excessively high ratio can sometimes lead to issues. A common starting point is a 5-20 fold molar excess of the label.[6][7]
Problem Area 3: Post-Reaction Purification and Analysis
Low apparent labeling efficiency can sometimes be an artifact of the purification or analytical methods used.
Issue: Inefficient Removal of Unreacted Label
Causality: The presence of a large amount of unreacted, free label can interfere with the accurate determination of your labeling efficiency, especially when using spectrophotometric methods.
Troubleshooting Protocol:
-
Select an Appropriate Purification Method:
-
Dialysis: Effective for removing small molecule labels from larger macromolecules.[8]
-
Spin Columns/Desalting Resins: Provide a rapid method for removing small molecules.[8]
-
Chromatography: Techniques like size-exclusion, ion-exchange, or affinity chromatography can offer high-purity separation.[8][9]
-
Issue: Inaccurate Determination of Degree of Labeling (DOL)
Causality: The DOL, or the average number of label molecules per target molecule, is a key metric of labeling success. Inaccurate measurement can be misleading.
Troubleshooting Protocol:
-
Spectrophotometric Analysis: This is a common method for fluorescent labels.
-
Mass Spectrometry: For more precise analysis, techniques like MALDI-TOF or ESI-MS can determine the mass of the labeled product, allowing for a direct calculation of the number of attached labels.
Quantitative Summary of Key Reaction Parameters
| Parameter | Recommended Range | Rationale | Potential Issues if Deviated |
| pH | 7.2 - 8.5 | Balances amine reactivity and labeling reagent stability.[1] | <7: Low amine reactivity. >8.5: Rapid hydrolysis of the labeling reagent.[1][3] |
| Temperature | 4°C to Room Temp (20-25°C) | Lower temperatures can slow hydrolysis.[1] | Higher temperatures can accelerate hydrolysis. |
| Buffer Composition | PBS, Bicarbonate, Borate, HEPES | Non-amine containing to prevent competition.[1][2] | Tris or glycine will compete for the labeling reagent.[2] |
| Molar Ratio (Label:Target) | 5:1 to 20:1 | Drives the reaction towards product formation.[6][7] | Too low: Incomplete labeling. Too high: Potential for protein modification issues or precipitation.[10] |
| Target Concentration | >2 mg/mL (for proteins) | Favors bimolecular reaction over hydrolysis.[5][6] | Low concentration reduces reaction efficiency.[5] |
Experimental Workflow and Decision Logic
The following diagram illustrates a logical workflow for troubleshooting low labeling efficiency.
Caption: A step-by-step decision tree for troubleshooting low labeling efficiency.
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic attack of the primary amine on 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione with an amine-reactive labeling reagent, commonly an NHS ester. The competing hydrolysis reaction is also shown.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Incorporation of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione by HPLC
This guide provides a comprehensive framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method to quantify the incorporation of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione. For clarity, this compound will be referred to as 5-AEP moving forward. We will move beyond a simple recitation of steps to explore the strategic decisions, scientific rationale, and validation systems essential for generating reliable, reproducible data in a research and drug development context.
The accurate quantification of 5-AEP incorporation—whether into an oligonucleotide, a peptide, or as a metabolite in a biological matrix—is critical for assessing the efficacy, stability, and safety of novel therapeutic agents. This guide is designed for researchers who require not just a protocol, but a deep understanding of the method validation process, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Part 1: Strategic Method Development
Before validation can begin, a suitable analytical method must be developed. The physicochemical properties of 5-AEP, which contains a polar primary amine and a uracil moiety, dictate the strategic choices in chromatography.
The Core Decision: Column and Mobile Phase Selection
The goal is to achieve a balance of retention, resolution, and peak symmetry. Given 5-AEP's polarity, standard reversed-phase (RP) chromatography can be challenging.
Column Selection: Standard C18 columns are often the first choice in many labs, but their highly hydrophobic stationary phase can provide insufficient retention for polar compounds like 5-AEP, leading to elution near the solvent front. A more effective strategy involves comparing columns with different selectivities.
Table 1: Comparison of HPLC Column Chemistries for 5-AEP Analysis
| Column Type | Stationary Phase Chemistry | Retention Mechanism | Advantages for 5-AEP | Disadvantages |
|---|---|---|---|---|
| Standard C18 | Octadecylsilane | Hydrophobic Interaction | Widely available, extensive literature. | Poor retention of polar analytes, potential for peak tailing. |
| Polar-Embedded C18 | C18 with embedded polar groups (e.g., amide, carbamate) | Mixed-mode (Hydrophobic & H-bonding) | Enhanced retention of polar compounds, compatible with highly aqueous mobile phases. | Can have complex secondary interactions. |
| Phenyl-Hexyl | Phenyl rings linked by a hexyl chain | Mixed-mode (Hydrophobic & π-π interactions) | Unique selectivity for aromatic compounds like the pyrimidine ring. | May offer less retention for the aminoethyl side chain. |
| HILIC | Hydrophilic Interaction Liquid Chromatography (e.g., bare silica, amide) | Partitioning into a water-enriched layer on the stationary phase. | Excellent retention for very polar compounds. | Requires high organic mobile phase; potential for longer equilibration times. |
Mobile Phase Optimization: The mobile phase is a powerful tool for controlling the retention and peak shape of ionizable compounds like 5-AEP.[4]
-
pH Control: The primary amine on 5-AEP has a pKa around 9-10. Working at an acidic pH (e.g., pH 3-4) ensures this group is fully protonated (-NH3+), increasing its polarity and water solubility. An acetate or formate buffer is ideal as it is volatile and compatible with mass spectrometry (MS) if downstream analysis is needed.[4]
-
Organic Modifier: Acetonitrile is generally preferred over methanol for pyrimidine analysis as it often provides better peak shape and lower viscosity.[5]
-
Ion-Pairing Agents: For enhanced retention on C18 columns, an ion-pairing agent like trifluoroacetic acid (TFA) can be used. TFA forms an ion pair with the protonated amine of 5-AEP, increasing its hydrophobicity and retention. However, TFA can be difficult to remove from the column and may suppress MS signals.
Recommendation: For initial development, a polar-embedded C18 column with a mobile phase consisting of an acetate or formate buffer (pH 4.0) and an acetonitrile gradient offers a robust starting point.[4]
Detection
UV detection is the most common method for analyzing pyrimidine derivatives due to the UV absorbance of the pyrimidine ring.[6] A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax) for 5-AEP, which is expected to be in the 260-280 nm range. For complex biological samples, HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides superior specificity and sensitivity.[7][8][9][10]
Part 2: The HPLC Validation Workflow: An ICH Q2(R2) Framework
Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[11] The following workflow is based on the ICH Q2(R2) guidelines and represents a self-validating system where each step builds upon the last.[2][3][12]
Caption: A workflow diagram illustrating the logical progression of HPLC method validation according to ICH Q2(R2) guidelines.
Experimental Protocols for Validation
The following protocols provide step-by-step guidance for each validation parameter.
System Suitability: Before starting any validation, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. This involves injecting a standard solution multiple times (e.g., n=6) and checking parameters like retention time repeatability, peak area precision (%RSD), tailing factor, and theoretical plates.
Table 2: Typical System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Precision (%RSD) | Relative Standard Deviation of peak areas from replicate injections. | ≤ 2.0% |
| Tailing Factor (T) | A measure of peak symmetry. | T ≤ 2.0 |
| Theoretical Plates (N) | A measure of column efficiency. | N > 2000 |
| Resolution (Rs) | Separation between the analyte peak and the nearest other peak. | Rs > 2.0 |
Protocol 1: Specificity/Selectivity
Objective: To demonstrate that the method can unequivocally assess the 5-AEP peak in the presence of other components like impurities, degradation products, or matrix components.[2]
Methodology:
-
Prepare Samples:
-
A: Diluent/Mobile Phase (Blank)
-
B: Placebo/Matrix (e.g., formulation excipients, lysed cells without 5-AEP)
-
C: 5-AEP Standard Solution (at a target concentration)
-
D: Spiked Placebo/Matrix (Sample B spiked with 5-AEP standard)
-
E: Stressed Sample (5-AEP solution exposed to acid, base, heat, light, and oxidation to induce degradation)
-
-
Analysis: Inject each sample into the HPLC system.
-
Evaluation:
-
Compare the chromatograms of Blank (A) and Placebo (B) to the 5-AEP Standard (C). There should be no interfering peaks at the retention time of 5-AEP.
-
In the Spiked Sample (D), the 5-AEP peak should be clearly identifiable.
-
In the Stressed Sample (E), the 5-AEP peak should be well-resolved from any degradation product peaks (Rs > 2.0).
-
Protocol 2: Linearity & Range
Objective: To verify that the detector response is directly proportional to the analyte concentration over a specified range.[2][12]
Methodology:
-
Prepare Calibration Standards: Prepare at least five concentrations of 5-AEP spanning the expected working range. For an assay, this is typically 80% to 120% of the target concentration. For impurity quantification, the range must cover from the reporting threshold to 120% of the specification limit.[11]
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation:
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
-
The Range is the interval between the upper and lower concentrations that has been demonstrated to have acceptable linearity, accuracy, and precision.[3]
-
Protocol 3: Accuracy (as Recovery)
Objective: To determine the closeness of the test results to the true value. Accuracy is typically assessed by a recovery study.[12][13]
Methodology:
-
Prepare Samples: Spike a placebo/matrix with 5-AEP at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicate samples at each level.
-
Analysis: Analyze the spiked samples and quantify the 5-AEP concentration against a calibration curve.
-
Evaluation:
-
Calculate the percent recovery at each level using the formula: (Measured Concentration / Spiked Concentration) * 100%.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for a drug substance assay.
-
Protocol 4: Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14][15]
Methodology:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of 5-AEP at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst and instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
Acceptance Criteria: %RSD ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from both studies using statistical tests (e.g., F-test) to check for significant differences.
-
Acceptance Criteria: %RSD for the combined data should be ≤ 2.0%.
-
Protocol 5: Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of 5-AEP that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[13]
Methodology (Based on the Calibration Curve):
-
Calculation: Use the results from the Linearity study.
-
LOD = (3.3 * σ) / S
-
LOQ = (10 * σ) / S
-
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Verification (for LOQ):
-
Prepare samples at the calculated LOQ concentration.
-
Analyze these samples (n=6) and confirm that the precision (%RSD) and accuracy (recovery) meet predefined requirements (e.g., %RSD ≤ 10%).
-
Protocol 6: Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]
Methodology:
-
Identify Parameters: Select critical method parameters to vary, such as:
-
Mobile phase pH (e.g., ± 0.2 units)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 10%)
-
Mobile phase organic composition (e.g., ± 2%)
-
-
Analysis: Analyze a standard solution while varying one parameter at a time.
-
Evaluation:
-
Assess the impact of each change on system suitability parameters (retention time, peak shape, resolution).
-
Acceptance Criteria: The system suitability criteria must still be met under all varied conditions.
-
Part 3: Data Interpretation and Lifecycle Management
The validation process is not a one-time event. The method's performance should be monitored over its lifecycle. Any significant changes to the sample preparation, formulation, or synthesis process may necessitate a re-validation of the affected parameters.
Caption: Comparison of 5-AEP's interactions with standard C18 versus polar-embedded stationary phases, explaining the rationale for column selection.
By following this comprehensive guide, researchers and drug development professionals can confidently establish and validate a robust HPLC method for quantifying the incorporation of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, ensuring data of the highest quality and integrity.
References
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
-
ResearchGate. HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
PubMed. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. [Link]
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
YouTube. Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
PubMed. Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. [Link]
-
Aberystwyth University. Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in. [Link]
-
NIH. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. [Link]
-
PubMed. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. [Link]
-
ResearchGate. Validation parameters of the RP-HPLC assays. [Link]
-
Springer Nature Experiments. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry. [Link]
-
PubMed. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. [Link]
-
NIH. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. [Link]
-
NIH. Analytical method cross validation by HPLC for identification of five markers and quantification of one marker in SynacinnTM formulations and its in vivo bone marrow micronucleus test data. [Link]
-
NIH. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. [Link]
-
ResearchGate. (PDF) Synthesis of Pyrano[2,3‐ d ]pyrimidine‐2,4‐diones and Pyridino[2,3‐ d ]pyrimidine‐2,4,6,8‐tetraones: Evaluation Antitumor Activity. [Link]
-
Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
-
PubMed Central. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. [Link]
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A Senior Application Scientist's Guide to Amine-Reactive Crosslinkers: Deconstructing the Landscape from NHS Esters to Specialized Uracil Derivatives
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of biomolecules is a foundational technique. Amine-reactive crosslinkers are central to this endeavor, enabling the conjugation of proteins, peptides, and other molecules through their abundant primary amine groups. This guide offers an in-depth, objective comparison of common amine-reactive crosslinkers. We will begin by clarifying the role of a specialized compound, 5-(2-aminoethyl)uracil, before delving into a head-to-head comparison of widely-used crosslinker classes, complete with quantitative data and detailed experimental protocols.
Unraveling the Identity of 5-(2-aminoethyl)uracil: A Building Block, Not a Direct Crosslinker
It is crucial to first address a common point of confusion. Unlike conventional amine-reactive crosslinkers, 5-(2-aminoethyl)uracil is not itself a reagent that directly forms covalent bonds with primary amines. Instead, it is a uracil molecule functionalized with a primary amine via an ethyl linker. This primary amine makes 5-(2-aminoethyl)uracil a nucleophile , meaning it is a target for amine-reactive crosslinkers, rather than being one itself.
Its utility in bioconjugation lies in its potential as a synthetic building block. For instance, it can be incorporated into a larger molecule, and its primary amine can then be targeted by a conventional amine-reactive crosslinker to attach another molecule. While uracil and its derivatives are extensively studied for their therapeutic potential and role in nucleic acid chemistry, they are not typically employed as off-the-shelf amine-reactive crosslinking agents for protein-protein conjugation.[1][2][3]
Now, we will proceed to compare the true workhorses of amine-reactive crosslinking.
A Comparative Analysis of Mainstream Amine-Reactive Crosslinkers
The most effective amine-reactive crosslinkers are electrophilic reagents that react with the nucleophilic primary amines found on the N-terminus of polypeptide chains and the side chains of lysine residues.[4] The choice of crosslinker is dictated by the specific application, considering factors like reaction efficiency, bond stability, spacer arm length, and solubility.
N-Hydroxysuccinimide (NHS) Esters: The Versatile Standard
NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds at physiological to slightly alkaline pH.[4]
-
Mechanism of Action: NHS esters react with primary amines via nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS).[4]
Figure 1: Reaction of an NHS ester with a primary amine.
-
Common Examples:
-
DSS (Disuccinimidyl suberate): A water-insoluble, homobifunctional crosslinker often used for intracellular crosslinking.
-
BS³ (Bis(sulfosuccinimidyl) suberate): A water-soluble, homobifunctional crosslinker ideal for cell surface crosslinking as it is membrane-impermeable.[4]
-
Isothiocyanates: The Fluorescent Labeling Specialist
Isothiocyanates are well-known for their application in fluorescent labeling, with fluorescein isothiocyanate (FITC) being a prime example. They react with primary amines to form stable thiourea linkages.
-
Mechanism of Action: The primary amine acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form a thiourea bond.
Figure 2: Reaction of an isothiocyanate with a primary amine.
Carbodiimides (EDC): The "Zero-Length" Crosslinker
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are unique in that they facilitate the formation of an amide bond between a carboxyl group and a primary amine without becoming part of the final crosslink. This is why they are referred to as "zero-length" crosslinkers.
-
Mechanism of Action: EDC activates a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with a primary amine to form a stable amide bond. The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) can significantly improve the efficiency of the reaction by creating a more stable NHS-ester intermediate.
Figure 3: EDC-mediated "zero-length" crosslinking.
Quantitative Comparison of Amine-Reactive Crosslinkers
| Feature | NHS Esters | Isothiocyanates | Carbodiimides (EDC) |
| Reactive Group | N-Hydroxysuccinimide ester | Isothiocyanate | Carbodiimide |
| Target | Primary amines | Primary amines | Carboxyl groups (for activation to react with amines) |
| Resulting Bond | Amide | Thiourea | Amide (zero-length) |
| Optimal pH | 7.2 - 8.5 | 9.0 - 10.0 | 4.5 - 6.0 (carboxyl activation); 7.2 - 7.5 (amine reaction) |
| Bond Stability | Very High | High | Very High |
| Spacer Arm | Yes (variable length) | Yes (part of reagent) | No |
| Solubility | Variable (DSS is insoluble, BS³ is soluble) | Generally soluble in organic solvents | EDC is water-soluble |
| Key Advantages | High reactivity, stable bond, variety of spacer arms and solubilities. | Stable in solution, widely used for fluorescent labeling. | "Zero-length" crosslinking, versatile for various molecule types. |
| Key Disadvantages | Susceptible to hydrolysis, especially at higher pH. | Slower reaction rate than NHS esters, higher optimal pH may be detrimental to some proteins. | Potential for side reactions (N-acylurea formation), two-step pH optimization required for highest efficiency. |
Experimental Protocols
General Protocol for Protein-Protein Crosslinking using BS³ (a water-soluble NHS ester)
Figure 4: Workflow for protein crosslinking with BS³.
Methodology:
-
Prepare Protein Solution: Dissolve the protein(s) to be crosslinked in a non-amine-containing buffer such as phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0. A typical concentration is 1-5 mg/mL.
-
Prepare Crosslinker Solution: Immediately before use, dissolve the BS³ in water or the reaction buffer to a concentration of, for example, 10 mM. Do not prepare stock solutions for long-term storage as NHS esters are susceptible to hydrolysis.
-
Initiate Crosslinking: Add the BS³ solution to the protein solution to achieve the desired final crosslinker concentration (a 20-50 fold molar excess of crosslinker to protein is a good starting point).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Stop the crosslinking reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for 15 minutes.
-
Analysis: Analyze the crosslinked products by SDS-PAGE. Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to crosslinked protein species.
General Protocol for EDC/NHS Crosslinking of a Protein to a Carboxyl-Containing Molecule
Methodology:
-
Prepare Buffers:
-
Activation Buffer: MES buffer (pH 4.5-6.0).
-
Conjugation Buffer: PBS (pH 7.2-7.5).
-
Quenching Buffer: Tris or glycine solution.
-
-
Activate Carboxyl Groups: Dissolve the carboxyl-containing molecule in the Activation Buffer. Add EDC and NHS to a final concentration of 10 mM each. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Add the activated carboxyl-containing molecule to the protein solution (in Conjugation Buffer). The molar ratio of protein to the activated molecule should be optimized, but a 1:10 to 1:50 ratio is a common starting point. Incubate for 1-2 hours at room temperature.
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification and Analysis: Remove excess reagents and byproducts by dialysis or size-exclusion chromatography. Analyze the conjugate by appropriate methods (e.g., SDS-PAGE, mass spectrometry).
Conclusion and Future Perspectives
The field of bioconjugation is continuously evolving, with the development of novel crosslinkers offering greater efficiency, specificity, and versatility. While specialized molecules like 5-(2-aminoethyl)uracil serve important roles in the synthesis of complex therapeutic agents, the workhorse amine-reactive crosslinkers for general protein conjugation remain NHS esters, isothiocyanates, and carbodiimides. The choice among these is a critical experimental parameter that depends on the specific goals of the study. A thorough understanding of their respective chemistries, as outlined in this guide, is paramount for the successful design and execution of bioconjugation experiments.
References
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Barma, M., Maharramov, A.M., & Allahverdiyev, M.E. (2008). Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry, 20(7), 5277-5282. ([Link])
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El-Sawy, E. R., et al. (2020). Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities. Nucleosides, Nucleotides & Nucleic Acids, 39(7), 991-1010. ([Link])
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Takenaga, N., et al. (2019). Synthesis of new uracil derivatives through the generation of “uracilyne”. Pacifichem 2021. ([Link])
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Voitovich, Y. V., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2845. ([Link])
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Yuriev, E., & Ramsland, P. A. (2013). Intramolecular Interactions in Derivatives of Uracil Tautomers. Molecules, 18(3), 3338-3353. ([Link])
-
Zhang, Y., et al. (2017). Development of an RNA–protein crosslinker to capture protein interactions with diverse RNA structures in cells. RNA, 23(11), 1785-1794. ([Link])
-
Zayed, E. M., et al. (2021). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 11(54), 34237-34268. ([Link])
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- 3. Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of heterocyclic compounds is paramount. Pyrimidine derivatives, in particular, form the backbone of numerous bioactive molecules, and their precise characterization is a critical step in discovery and development. This guide provides a detailed spectroscopic comparison of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, a substituted uracil derivative, with its closely related pyrimidine analogues: uracil, 5-aminouracil, and 5-methyluracil (thymine).
The Structural Landscape of Compared Pyrimidines
The foundational structure for all compounds discussed is the pyrimidine-2,4(1H,3H)-dione ring, commonly known as the uracil ring. The variation at the C5 position is the primary determinant of the differences in their physicochemical and, consequently, spectroscopic properties.
Comparative ¹H and ¹³C NMR Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Uracil | ~7.5 (d, H6), ~5.6 (d, H5), ~11.0 (br s, N1-H), ~11.2 (br s, N3-H) [1] | ~164 (C4), ~152 (C2), ~143 (C6), ~102 (C5) [1] |
| 5-Aminouracil | ~6.8 (s, H6), ~10.1 (br s, N1-H), ~10.6 (br s, N3-H), ~4.5 (br s, NH₂) | ~162 (C4), ~151 (C2), ~129 (C6), ~117 (C5) [2] |
| 5-Methyluracil (Thymine) | ~7.4 (s, H6), ~1.8 (s, CH₃), ~11.1 (br s, N1-H), ~11.1 (br s, N3-H) | ~164 (C4), ~152 (C2), ~138 (C6), ~110 (C5), ~12 (CH₃) |
| 5-(2-aminoethyl)uracil (Predicted) | ~7.2 (s, H6), ~3.0 (t, CH₂-N), ~2.6 (t, C₅-CH₂), ~11.0 (br s, N1-H), ~11.1 (br s, N3-H), NH₂ protons | ~164 (C4), ~152 (C2), ~139 (C6), ~115 (C5), ~40 (CH₂-N), ~30 (C₅-CH₂) |
Analysis and Interpretation:
-
The C5-H proton in uracil at ~5.6 ppm is significantly upfield due to the electron-donating effect of the adjacent nitrogen atoms. The introduction of an amino group at C5 in 5-aminouracil leads to a disappearance of the C5-H signal and a slight upfield shift of the C6-H proton due to the electron-donating nature of the amino group.
-
In thymine, the methyl group at C5 results in a characteristic singlet at ~1.8 ppm.
-
For 5-(2-aminoethyl)uracil , we predict the C6-H proton to appear as a singlet around 7.2 ppm. The ethyl protons would likely appear as two triplets, one for the methylene group attached to the pyrimidine ring and another for the methylene group attached to the amino group. The chemical shifts of the ring carbons (C2, C4, C6) are expected to be similar to those in thymine, with the C5 carbon showing a downfield shift due to the attachment of the ethyl group.
Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly used. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with minimal sample preparation.
-
Instrument Setup: An FTIR spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to specific vibrational modes of the functional groups present in the molecule.
Comparative IR Data
| Compound | Key IR Absorptions (cm⁻¹) |
| Uracil | ~3150 (N-H stretch), ~1710 & ~1660 (C=O stretches), ~1450-1600 (C=C and C=N ring stretches) [3] |
| 5-Aminouracil | ~3400 & ~3300 (N-H stretches of NH₂), ~3100 (ring N-H stretch), ~1700 & ~1650 (C=O stretches) |
| 5-Methyluracil (Thymine) | ~3160 (N-H stretch), ~2920 (C-H stretch of CH₃), ~1720 & ~1670 (C=O stretches) |
| 5-(2-aminoethyl)uracil (Predicted) | ~3400 & ~3300 (N-H stretches of NH₂), ~3150 (ring N-H stretch), ~2950 & ~2850 (C-H stretches of CH₂), ~1710 & ~1660 (C=O stretches) |
Analysis and Interpretation:
-
All four compounds will exhibit strong carbonyl (C=O) stretching bands between 1650 and 1750 cm⁻¹. The exact positions can be influenced by hydrogen bonding.
-
The N-H stretching vibrations of the pyrimidine ring are expected in the 3100-3200 cm⁻¹ region.
-
5-Aminouracil and 5-(2-aminoethyl)uracil will show characteristic N-H stretching bands for the primary amine group around 3300-3400 cm⁻¹.
-
The C-H stretching of the methyl group in thymine and the methylene groups in 5-(2-aminoethyl)uracil will appear in the 2850-3000 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λmax) is characteristic of the chromophore, which in this case is the substituted pyrimidine ring.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., water, ethanol, or methanol). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 at the λmax.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm. A solvent blank is used as a reference.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).
Comparative UV-Vis Data
| Compound | λmax (nm) in neutral aqueous solution |
| Uracil | ~259 [4] |
| 5-Aminouracil | ~290 |
| 5-Methyluracil (Thymine) | ~264 |
| 5-(2-aminoethyl)uracil (Predicted) | ~265-270 |
Analysis and Interpretation:
-
The π → π* electronic transition of the conjugated pyrimidine system is responsible for the UV absorption.
-
The position of λmax is sensitive to the substituent at the C5 position. An electron-donating group like the amino group in 5-aminouracil causes a significant red shift (bathochromic shift) to a longer wavelength.
-
An alkyl group, like the methyl in thymine, causes a smaller red shift compared to an unsubstituted uracil.
-
For 5-(2-aminoethyl)uracil , the ethylamino group is expected to have an electron-donating effect, but likely less pronounced on the chromophore than a directly attached amino group. Therefore, a λmax slightly red-shifted from thymine is predicted.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced directly into the ion source or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Various ionization techniques can be used, such as Electron Ionization (EI) or Electrospray Ionization (ESI). ESI is a "soft" ionization technique that often leaves the molecular ion intact, which is useful for determining the molecular weight.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Key Fragmentation Pathways (EI-MS) |
| Uracil | 112.09 | Loss of HNCO (m/z 69) [2][5] |
| 5-Aminouracil | 127.10 | Loss of HNCO, potential loss of NH₂ |
| 5-Methyluracil (Thymine) | 126.11 | Loss of HNCO, loss of CH₃ |
| 5-(2-aminoethyl)uracil | 155.15 | Loss of HNCO, cleavage of the ethylamino side chain (e.g., loss of CH₂NH₂) |
Analysis and Interpretation:
-
The molecular ion peak (M⁺) in the mass spectrum will confirm the molecular weight of each compound.
-
A common fragmentation pathway for uracil and its derivatives is the retro-Diels-Alder reaction, leading to the loss of isocyanic acid (HNCO), resulting in a fragment ion at [M-43]⁺.
-
For 5-(2-aminoethyl)uracil , in addition to the loss of HNCO, fragmentation of the aminoethyl side chain is expected. Cleavage of the C-C bond in the side chain would lead to characteristic fragment ions.
Conclusion
This guide provides a comprehensive framework for the spectroscopic comparison of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione with its fundamental pyrimidine relatives. While experimental data for the target molecule remains elusive in publicly accessible databases, the principles outlined here, supported by the comparative data of uracil, 5-aminouracil, and thymine, offer a robust predictive analysis of its spectral signature. The expected NMR, IR, UV-Vis, and MS characteristics are a direct consequence of the electronic and structural influence of the 5-(2-aminoethyl) substituent on the pyrimidine core. This guide serves as a valuable resource for researchers in the field, enabling a more informed approach to the identification and characterization of novel pyrimidine derivatives.
References
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Molecules. [Link]
-
Product ion mass spectra for uracil (A); 5,6-dihydrouracil (B). - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Mass spectra associated to fragmentation of uracil (top view), cytosine... - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Terahertz Spectral Properties of 5-Substituted Uracils. (2021). MDPI. [Link]
-
Uracil | C4H4N2O2 | CID 1174. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]
-
In vitro proliferative activity of 6-substituted uracil derivatives. (2021). Journal of Pharmacy & Pharmacognosy Research. [Link]
-
Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. (2025). CrystEngComm. [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (2025). RSC Advances. [Link]
-
1 H-NMR spectrum of 1,1′-biuracil (1) and uracil (2) (600 MHz, DMSO-d 6 ). (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. (2022). Lirias. [Link]
-
Synthetic design of novel uracil and thiouracil derivatives. (2024). International Journal of Chemical Studies. [Link]
-
1-(2-aminoethyl)uracil, monohydrochloride. (n.d.). SpectraBase. Retrieved January 21, 2026, from [Link]
-
Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. (n.d.). CONICET. Retrieved January 21, 2026, from [Link]
-
Carbon-13 NMR studies on [4-13C] uracil labelled E. coli transfer RNA1(Val1). (1980). PubMed. [Link]
-
Tautomerism of uracil and related compounds: A mass spectrometry study. (n.d.). CONICET. Retrieved January 21, 2026, from [Link]
-
Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. (n.d.). Phenomenex. Retrieved January 21, 2026, from [Link]
-
IR spectra of the same sample of uracil as for Fig. 4 (4000-1000 cm - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Fundamental frequencies of uracil and 5-aminouracil. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
FTIR spectrum of 5-fluorouracil. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
UV absorbance spectra of uracil, synthetic oligonucleotide, and human genomic DNA. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
FTIR Spectroscopy Demonstrates Biochemical Differences in Mammalian Cell Cultures at Different Growth Stages. (n.d.). PMC. Retrieved January 21, 2026, from [Link]
-
UV-Vis Spectrum of Uracil. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]
-
Uracil. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
-
Uracil Mustard. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 21, 2026, from [Link]
-
Uracil. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
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5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
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Understanding the Uracil UV Spectrum in Industrial Applications. (2026). pharma ingredients. [Link]
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Uracil. (n.d.). NIST WebBook. Retrieved January 21, 2026, from [Link]
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Comparison Guide: Pinpointing 5-(2-aminoethyl)uracil Modifications via Edman Degradation
A Senior Application Scientist's Guide to a Novel Application and Its Comparison with Standard Methodologies
For researchers in drug development and molecular biology, identifying the precise location of modifications within biopolymers is a critical challenge. While Edman degradation is the gold standard for N-terminal sequencing of proteins, its application is traditionally confined to the world of polypeptides. This guide explores a novel, mechanistically plausible application: using the foundational chemistry of the Edman reaction to confirm the site of a specific nucleic acid modification, 5-(2-aminoethyl)uracil.
This document provides a deep dive into the rationale, a detailed experimental workflow, and a rigorous comparison with established analytical techniques like mass spectrometry and NMR spectroscopy. The goal is to equip researchers with the knowledge to select the most appropriate method for their specific analytical needs.
The Analytical Challenge: The Rise of Modified Nucleobases
Nucleic acids are not merely strings of A, T, C, and G.[1][2] Covalent modifications to these bases play a crucial role in epigenetics, gene regulation, and are often the result of interactions with therapeutic agents or endogenous metabolites.[3] One such modification, 5-(2-aminoethyl)uracil, introduces a primary amine via a flexible linker at the C5 position of the pyrimidine ring. This modification can arise from various synthetic pathways or potentially as a DNA-protein crosslink (DPC) lesion, where a protein becomes covalently attached to the DNA, posing a significant threat to genomic integrity.[4][5][6]
Confirming the presence and exact location of this adduct is paramount. The primary amine on the ethyl linker presents a unique chemical handle, one that is strikingly similar to the N-terminal amine of a peptide, opening the door to an unconventional application of a classic technique.
Edman Degradation: A Novel Application for a Classic Technique
Developed by Pehr Edman, this method sequentially removes amino acid residues from the N-terminus of a peptide.[7][8] The core of the technique is a two-step process that leverages the reactivity of a primary amine.
The Underlying Chemistry The Edman degradation proceeds via two key steps:
-
Coupling: Under mildly alkaline conditions, phenyl isothiocyanate (PITC), the "Edman reagent," reacts with the uncharged N-terminal α-amino group of a peptide.[9] This forms a phenylthiocarbamoyl (PTC) derivative.
-
Cleavage: Under acidic conditions (e.g., using trifluoroacetic acid), the PTC-derivatized terminal residue is cleaved from the peptide chain, forming a thiazolinone derivative without disrupting the other peptide bonds.[7][10] This derivative is then extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is identified by chromatography, typically HPLC.[10][11]
The Rationale for 5-(2-aminoethyl)uracil The 5-(2-aminoethyl)uracil modification possesses a terminal primary amine that is not involved in the Watson-Crick base pairing or the phosphodiester backbone of the DNA. This exposed nucleophilic amine is, in principle, a perfect substrate for the Edman reagent, PITC. By adapting the Edman chemistry, one could theoretically label and cleave the entire modified nucleobase from the DNA strand, confirming its position.
Experimental Workflow: Edman Degradation for Nucleic Acids
This protocol is a proposed workflow based on the established principles of Edman degradation chemistry, adapted for a DNA substrate.
Caption: Workflow for identifying 5-(2-aminoethyl)uracil via Edman degradation.
Detailed Protocol
A. Reagents and Materials
-
DNA Sample: Purified single-stranded or double-stranded DNA containing the suspected 5-(2-aminoethyl)uracil modification.
-
Coupling Buffer: 1:1 (v/v) Pyridine/Water with a base like triethylamine to maintain alkaline pH.
-
Edman Reagent: Phenyl isothiocyanate (PITC).
-
Solvents: Heptane, Ethyl Acetate (HPLC grade).
-
Cleavage Acid: Anhydrous Trifluoroacetic Acid (TFA).
-
Conversion Solution: 25% aqueous TFA.
-
HPLC System: With a C18 column and UV detector.
-
Standards: Synthesized PTH-5-(2-aminoethyl)uracil for HPLC calibration.
B. Step-by-Step Methodology
-
Sample Preparation: Lyophilize 10-100 picomoles of the purified DNA sample in a reaction vial.
-
Coupling Reaction:
-
Add 50 µL of Coupling Buffer to the dried DNA sample.
-
Add 5 µL of PITC.
-
Incubate at 45-50°C for 30 minutes under an inert atmosphere (e.g., nitrogen or argon). The alkaline conditions ensure the primary amine of the modification is deprotonated and can act as a nucleophile to attack the PITC.[7]
-
Dry the sample completely under vacuum to remove the coupling buffer and excess PITC.
-
-
Extraction (Wash Step):
-
Wash the dried sample with 100 µL of heptane/ethyl acetate to remove excess reagent and byproducts.
-
Vortex briefly and discard the supernatant. Repeat twice.
-
Dry the sample thoroughly under vacuum. This step is critical to prevent carryover that could interfere with HPLC analysis.
-
-
Cleavage:
-
Add 30 µL of anhydrous TFA to the dried sample.
-
Incubate at 45-50°C for 15 minutes. The strong acid protonates the sulfur of the PTC group, facilitating cyclization and cleavage of the modified base from the DNA backbone.[10]
-
Dry the sample under a stream of nitrogen followed by vacuum. The resulting product is the cleaved thiazolinone derivative of the modified base.
-
-
Extraction of the Cleaved Derivative:
-
Add a non-polar solvent (e.g., chlorobutane) to the dried residue.
-
The thiazolinone derivative will partition into the organic phase, while the larger, charged DNA polymer remains.
-
Transfer the organic supernatant to a new tube.
-
Dry the supernatant completely.
-
-
Conversion to PTH Derivative:
-
Add 20 µL of 25% aqueous TFA to the dried derivative.
-
Incubate at 55°C for 10 minutes. This step catalyzes the rearrangement of the unstable thiazolinone into the more stable PTH derivative, which is essential for consistent HPLC detection.[9]
-
Dry the sample before HPLC analysis.
-
-
Analysis:
-
Reconstitute the sample in a suitable solvent (e.g., acetonitrile/water).
-
Inject onto an HPLC system.
-
Compare the retention time of the resulting peak with that of a pre-synthesized PTH-5-(2-aminoethyl)uracil standard to confirm its identity.
-
Comparative Analysis: Edman Degradation vs. Established Methods
While the Edman approach is an intriguing possibility, it is crucial to compare it objectively with the current gold-standard techniques used for analyzing nucleic acid modifications.
Caption: Decision logic for choosing an analytical method for modified nucleobases.
Performance Comparison Table
| Feature | Edman Degradation (Proposed) | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy |
| Principle | Sequential chemical degradation of a terminal primary amine.[7] | Measures mass-to-charge ratio of ionized molecules and their fragments.[3] | Measures the magnetic properties of atomic nuclei to determine molecular structure.[12] |
| Sample Requirement | 10-100 picomoles.[7] | Femtomole to picomole range. | Nanomole to micromole range. |
| Information Provided | Confirms the presence of the specific amine-containing modification. Sequence context is lost upon cleavage. | Precise mass of the modification and nucleoside. Fragmentation patterns confirm structure. Sequence context can be obtained.[13] | Detailed 3D structure, atomic connectivity, and dynamics of the modified region.[14][15] |
| Key Advantages | - High accuracy for the specific reaction. - Orthogonal validation method. - Does not require a mass spectrometer. | - Extremely high sensitivity and accuracy. - High throughput. - Can identify unknown modifications.[3] | - Provides definitive structural information in solution. - Non-destructive. - Can study interactions and dynamics.[16] |
| Key Limitations | - Only works for modifications with a reactive primary amine. - Sequence context is lost. - Low throughput, one sample at a time.[11] - Will not work if the amine is blocked.[17][18] | - Requires enzymatic digestion to monomers, losing positional information in the original polymer unless using specialized techniques. - Can be destructive. | - Low sensitivity, requires more sample. - Complex data analysis. - Not suitable for very large molecules or complex mixtures. |
| Best Suited For | Orthogonal confirmation of an already suspected modification; labs without access to advanced MS; specific QC applications. | Discovery and quantification of known and unknown modifications; high-throughput screening; proteomics-style analysis of DNA-protein crosslinks.[4] | Detailed structural analysis of a specific modified oligonucleotide; studying the structural impact of a modification; analyzing interactions with proteins or drugs.[19] |
Conclusion and Expert Recommendations
The application of Edman degradation chemistry to identify 5-(2-aminoethyl)uracil is a theoretically sound and intriguing prospect. Its strength lies in its specificity for the primary amine, offering a unique method for orthogonal validation . If a researcher has already identified a modification by mass spectrometry and wants to confirm the presence of the reactive amine group, this Edman-based workflow provides a robust, independent chemical confirmation.
However, it is not a discovery tool. Mass spectrometry, particularly LC-MS/MS, remains the superior choice for the initial identification and quantification of nucleic acid modifications due to its unparalleled sensitivity, speed, and ability to analyze complex mixtures.[3] For questions of molecular structure—how the modification alters the DNA helix or interacts with a binding partner—NMR spectroscopy is the undisputed authority , providing detailed 3D structural information that no other technique can match.[12][16]
-
For discovery and high-throughput analysis: Use Mass Spectrometry.
-
For detailed 3D structural insights: Use NMR Spectroscopy.
-
For orthogonal validation of an amine-containing modification: Consider this novel Edman degradation approach as a valuable, albeit niche, tool in your analytical arsenal.
By understanding the causality behind each experimental choice and the inherent strengths and limitations of each technique, researchers can design more robust validation systems and generate more reliable and authoritative data.
References
-
Edman degradation - Wikipedia. Available at: [Link]
-
Theory of Edman Sequencing - Shimadzu Scientific Instruments. Available at: [Link]
-
26.6: Peptide Sequencing- The Edman Degradation - Chemistry LibreTexts. Available at: [Link]
-
Edman degradation | Edman Sequencing - YouTube. Available at: [Link]
-
Isolation and detection of DNA–protein crosslinks in mammalian cells - PMC - NIH. Available at: [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - NIH. Available at: [Link]
-
Attomole level protein sequencing by Edman degradation coupled with accelerator mass spectrometry - PMC - NIH. Available at: [Link]
-
After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing | Journal of the American Chemical Society. Available at: [Link]
-
26.7: The Edman Degradation - Chemistry LibreTexts. Available at: [Link]
-
Nucleic acid sequence - Wikipedia. Available at: [Link]
-
Mass Spectrometry Analysis of Nucleic Acid Modifications: From Beginning to Future. Available at: [Link]
-
Proteomics Study of DNA–Protein Crosslinks in Methylmethanesulfonate and Fe2+-EDTA-Exposed Human Cells - ACS Publications. Available at: [Link]
-
5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing). Available at: [Link]
-
After 75 Years, an Alternative to Edman Degradation: A Mechanistic and Efficiency Study of a Base-Induced Method for N-Terminal Peptide Sequencing - PubMed. Available at: [Link]
-
Nucleic acid sequence | Research Starters - EBSCO. Available at: [Link]
-
Decoding DNA Structure using NMR Spectroscopy - Bentham Science Publishers. Available at: [Link]
-
Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data - MDPI. Available at: [Link]
-
Chapter: 3 Current and Emerging Tools and Technologies for Studying RNA Modifications. Available at: [Link]
-
Sequencing nucleic acids: from chemistry to medicine - PMC - NIH. Available at: [Link]
-
The synthesis and properties of some 5-substituted uracil derivatives - PubMed. Available at: [Link]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids. Available at: [Link]
-
Applications of NMR to structure determination of RNAs large and small - PMC - NIH. Available at: [Link]
-
Mechanisms and Regulation of DNA-Protein Crosslink Repair During DNA Replication by SPRTN Protease - Frontiers. Available at: [Link]
-
Enzymatic Processing of DNA–Protein Crosslinks - MDPI. Available at: [Link]
-
NMR Spectroscopy in Protein and Nucleic Acid Research - Bruker. Available at: [Link]
-
Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world - PubMed. Available at: [Link]
-
Chapter - Decoding DNA Structure using NMR Spectroscopy - Bentham Science Publisher. Available at: [Link]
Sources
- 1. Nucleic acid sequence - Wikipedia [en.wikipedia.org]
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- 3. Mass Spectrometry Analysis of Nucleic Acid Modifications: From Beginning to Future [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and detection of DNA–protein crosslinks in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Mechanisms and Regulation of DNA-Protein Crosslink Repair During DNA Replication by SPRTN Protease [frontiersin.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
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- 13. Read "Charting a Future for Sequencing RNA and Its Modifications: A New Era for Biology and Medicine" at NAP.edu [nationalacademies.org]
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- 15. Applications of NMR to structure determination of RNAs large and small - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMR Spectroscopy in Protein and Nucleic Acid Research | Bruker [bruker.com]
- 17. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 18. Advantages and Disadvantages of Edman Degradation in Protein Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 19. eurekaselect.com [eurekaselect.com]
A Comparative Guide to the Biological Activity of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Pyrimidine-2,4-dione
The pyrimidine-2,4-dione, or uracil, nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of a vast array of biologically active compounds. Its inherent ability to mimic endogenous nucleobases allows for interaction with various enzymes and receptors, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial effects. The strategic placement of substituents on the pyrimidine ring can profoundly influence the compound's biological profile. This guide focuses on 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione and its analogs, providing a comparative analysis of their biological activities supported by experimental data to elucidate structure-activity relationships (SAR).
Comparative Anticancer Activity: Elucidating Structure-Activity Relationships
The cytotoxic potential of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione and its analogs has been a subject of significant research. Variations in the length of the aminoalkyl side chain at the C5 position and substitutions on the amino group have been shown to modulate anticancer activity.
A study by Nassar et al. (2021) investigated a series of novel uracil derivatives against various cancer cell lines, providing valuable insights into their comparative efficacy. While this study did not include the parent compound 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, it offers a framework for understanding the impact of modifications to the uracil core. For instance, the introduction of larger aromatic and heterocyclic moieties at the C5 and C6 positions led to compounds with significant cytotoxic activity.
Another study on 5-cinnamoyl-6-aminouracil derivatives demonstrated that modifications to the 6-amino group could enhance cytotoxic activity against L1210 leukemia cells in vitro. Specifically, the introduction of a hydrophilic side chain, such as a morpholinoethyl or piperidinoethyl group, resulted in active compounds. This suggests that the physicochemical properties of the substituents play a crucial role in the anticancer potential of these derivatives.
The following table summarizes the cytotoxic activities of selected pyrimidine-2,4-dione derivatives from various studies to illustrate the impact of structural modifications. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7 (5-arylethylidene-amino-2-thiopyrimidine-4-one derivative) | MDA-MB-231 (Breast) | 0.4 | |
| HT-29 (Colorectal) | 0.79 | ||
| U-937 (Renal) | 1.85 | ||
| Compound 10b (pyrimidine-5-carbonitrile derivative) | HepG2 (Hepatocellular carcinoma) | 3.56 | |
| A549 (Non-small cell lung) | 5.85 | ||
| MCF-7 (Breast) | 7.68 | ||
| Compound 5d (pyrimidine-5-carbonitrile derivative) | MCF-7 (Breast) | (9-fold more potent than doxorubicin) | |
| A549 (Lung) | (13-fold more potent than doxorubicin) | ||
| HepG2 (Liver) | (2.8-fold more potent than doxorubicin) | ||
| 5-Fluorouracil (Reference Drug) | BEL-7402 (Liver) | Varies | |
| HL-60 (Leukemia) | Varies |
Key Structure-Activity Relationship Insights (Anticancer):
-
Substitution at C5 and C6: The introduction of bulky and lipophilic groups at the C5 and C6 positions of the pyrimidine ring appears to be a key determinant of anticancer activity.
-
Nature of the Side Chain: The presence of hydrophilic side chains on the amino group at C6 can enhance cytotoxicity.
-
Fused Ring Systems: The fusion of other heterocyclic rings to the pyrimidine core can lead to potent anticancer agents.
Comparative Antimicrobial Activity: A Promising Frontier
Derivatives of pyrimidine-2,4-dione have also demonstrated significant potential as antimicrobial agents. Modifications to the core structure can lead to compounds with activity against a range of bacterial and fungal pathogens.
A study by Al-Turkistani et al. (2011) synthesized a series of 5-alkyl-6-(4-substituted-1-piperazinyl)uracils and evaluated their antimicrobial activity. This study provides a good model for understanding the effect of varying the alkyl chain at the C5 position. Their findings revealed that certain derivatives displayed potent broad-spectrum antibacterial activity.
Another study on 5-arylidene-thiazolidine-2,4-dione derivatives, which share a similar structural motif, showed that these compounds exhibited antimicrobial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 µg/mL.
The table below presents a summary of the antimicrobial activity of selected pyrimidine-2,4-dione analogs. As with the anticancer data, direct comparisons should be made with caution due to differing experimental methodologies.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Compound 6h (5-n-propyl-6-[4-(3-trifluoromethylphenyl)-1-piperazinyl]uracil) | Gram-positive and Gram-negative bacteria | Potent broad-spectrum activity | |
| Compound 6b (5-ethyl-6-(4-phenyl-1-piperazinyl)uracil) | Gram-positive bacteria | Moderate activity | |
| 5-Arylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 2 - 16 | |
| Novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolin-4(3H)-one derivatives (8n) | Xanthomonas oryzae pv. oryzae | 53.3 |
Key Structure-Activity Relationship Insights (Antimicrobial):
-
Lipophilicity: Increasing the lipophilicity of the molecule, for instance by introducing trifluoromethylphenyl groups, can enhance antibacterial activity.
-
Substitution at C5: The nature of the alkyl group at the C5 position influences the spectrum and potency of antimicrobial activity.
-
Fused Heterocyclic Systems: The incorporation of quinazolinone and triazolopyrimidine rings can lead to compounds with significant antibacterial and antifungal properties.
Experimental Methodologies
To ensure the reliability and reproducibility of the biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited in the evaluation of these pyrimidine-2,4-dione derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴
Navigating the Synthesis of 5-(2-aminoethyl)uracil: A Head-to-Head Comparison of Key Synthetic Routes
For Immediate Release: A Comprehensive Guide for Researchers and Drug Development Professionals
The synthesis of 5-(2-aminoethyl)uracil, a key building block in the development of various therapeutic agents and molecular probes, presents a number of strategic challenges for chemists. The selection of an appropriate synthetic route is critical, impacting not only the final yield and purity but also the overall efficiency and scalability of the process. This guide provides a head-to-head comparison of potential synthesis routes, offering field-proven insights and experimental data to inform your selection process.
Introduction to 5-(2-aminoethyl)uracil
5-(2-aminoethyl)uracil is a derivative of the pyrimidine nucleobase uracil, featuring a reactive primary amine at the terminus of a two-carbon chain at the C5 position. This functional group provides a versatile handle for conjugation to other molecules, making it a valuable synthon in medicinal chemistry and chemical biology. Its applications range from the construction of modified oligonucleotides to the development of targeted drug delivery systems.
Comparative Analysis of Synthetic Strategies
Several synthetic pathways can be envisioned for the preparation of 5-(2-aminoethyl)uracil. Here, we dissect three plausible routes, evaluating their respective strengths and weaknesses based on established chemical principles and available experimental data for analogous transformations.
-
Route 1: Gabriel Synthesis from a 5-(2-Haloethyl)uracil Precursor
-
Route 2: Reduction of a 5-(2-Azidoethyl)uracil Intermediate
-
Route 3: Reduction of 5-Cyanomethyluracil
The following sections will delve into the mechanistic underpinnings and practical considerations of each route.
Route 1: The Gabriel Synthesis Pathway
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides.[1][2][3] This strategy, applied to the synthesis of 5-(2-aminoethyl)uracil, involves the initial preparation of a 5-(2-haloethyl)uracil intermediate, followed by reaction with potassium phthalimide and subsequent hydrazinolysis to liberate the desired primary amine.
Experimental Workflow
Caption: Workflow for the Gabriel Synthesis of 5-(2-aminoethyl)uracil.
In-Depth Protocol and Mechanistic Rationale
Step 1: Synthesis of 5-(2-Haloethyl)uracil
The synthesis can commence from uracil itself, which can be functionalized at the C5 position. A common approach involves the introduction of a 2-hydroxyethyl group, which is subsequently converted to a more reactive haloethyl group (e.g., bromoethyl).
-
Protocol: 5-(2-Hydroxyethyl)uracil is treated with a halogenating agent such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) to yield the corresponding 5-(2-bromoethyl)uracil or 5-(2-chloroethyl)uracil.
-
Causality: The hydroxyl group is a poor leaving group. Its conversion to a halide is essential for the subsequent nucleophilic substitution by the phthalimide anion.
Step 2: N-Alkylation of Potassium Phthalimide
The generated 5-(2-haloethyl)uracil is then used to alkylate potassium phthalimide.
-
Protocol: 5-(2-Bromoethyl)uracil is reacted with potassium phthalimide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.[3]
-
Causality: The phthalimide anion is a soft nucleophile that effectively displaces the halide in an SN2 reaction. The use of a protected nitrogen source in phthalimide prevents over-alkylation, a common side reaction when using ammonia directly.[1]
Step 3: Hydrazinolysis
The final step involves the liberation of the primary amine from the phthalimide group.
-
Protocol: The N-[2-(Uracil-5-yl)ethyl]phthalimide intermediate is treated with hydrazine hydrate in a protic solvent like ethanol.[2]
-
Causality: Hydrazine acts as a nucleophile, attacking the carbonyl carbons of the phthalimide ring and leading to the formation of a stable phthalhydrazide precipitate, releasing the desired primary amine.[2]
Performance Metrics
| Metric | Route 1: Gabriel Synthesis |
| Yield | Moderate to Good |
| Purity | Generally high after purification |
| Scalability | Feasible |
| Safety | Hydrazine is toxic and requires careful handling. |
| Advantages | Reliable and well-established method for primary amine synthesis, avoids over-alkylation. |
| Disadvantages | Multi-step process, use of hazardous reagents (hydrazine). |
Route 2: Reduction of a 5-(2-Azidoethyl)uracil Intermediate
This route offers an alternative to the Gabriel synthesis, avoiding the use of phthalimide and hydrazine. It relies on the introduction of an azide group, which can be cleanly reduced to the primary amine.
Experimental Workflow
Caption: Workflow for the Azide Reduction Synthesis of 5-(2-aminoethyl)uracil.
In-Depth Protocol and Mechanistic Rationale
Step 1: Synthesis of 5-(2-Azidoethyl)uracil
Starting from the same 5-(2-haloethyl)uracil intermediate as in Route 1, the halide is displaced by an azide nucleophile. The synthesis of a similar compound, 5-(1-hydroxy-2-azidoethyl)-2'-deoxyuridine, has been reported, demonstrating the feasibility of introducing an azido group to a side chain on the uracil ring.[4][5]
-
Protocol: 5-(2-Bromoethyl)uracil is treated with sodium azide in a polar aprotic solvent like DMF.
-
Causality: The azide ion is a good nucleophile and readily displaces the bromide via an SN2 reaction.
Step 2: Reduction of the Azide
The azido group is then reduced to the primary amine. Several methods are available for this transformation.
-
Protocol:
-
Catalytic Hydrogenation: The azido compound is hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Staudinger Reaction: Reaction with triphenylphosphine (PPh₃) followed by hydrolysis.
-
Reduction with Metal Hydrides: Use of reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a catalyst.
-
-
Causality: These reduction methods are highly efficient and chemoselective for the conversion of azides to amines, often proceeding under mild conditions and with high yields.
Performance Metrics
| Metric | Route 2: Azide Reduction |
| Yield | Good to Excellent |
| Purity | High, with clean reaction profiles |
| Scalability | Good |
| Safety | Sodium azide is highly toxic and potentially explosive. |
| Advantages | High yields, clean conversion, avoids harsh reagents like hydrazine. |
| Disadvantages | Use of potentially explosive and toxic sodium azide. |
Route 3: Reduction of 5-Cyanomethyluracil
This two-step approach involves the synthesis of a nitrile intermediate, 5-cyanomethyluracil, followed by its reduction to the corresponding primary amine.
Experimental Workflow
Caption: Workflow for the Nitrile Reduction Synthesis of 5-(2-aminoethyl)uracil.
In-Depth Protocol and Mechanistic Rationale
Step 1: Synthesis of 5-Cyanomethyluracil
The synthesis begins with a 5-halomethyluracil, such as 5-chloromethyluracil or 5-bromomethyluracil.
-
Protocol: 5-Chloromethyluracil is reacted with sodium cyanide or potassium cyanide in a polar aprotic solvent.
-
Causality: The cyanide ion acts as a nucleophile to displace the halide, forming a new carbon-carbon bond and introducing the nitrile functionality.
Step 2: Reduction of the Nitrile
The nitrile group of 5-cyanomethyluracil is then reduced to the primary amine. The reduction of a similar compound, 1-(2'-cyanoethyl)thymine, has been successfully achieved using sodium borohydride in the presence of nickel(II) chloride.[6]
-
Protocol:
-
Catalytic Hydrogenation: Using catalysts like Raney nickel or palladium under a hydrogen atmosphere.
-
Metal Hydride Reduction: Powerful reducing agents like LiAlH₄ are effective. Alternatively, a milder system like NaBH₄ with a catalyst can be employed.[6]
-
-
Causality: These reducing agents can effectively reduce the carbon-nitrogen triple bond of the nitrile to a primary amine. The choice of reducing agent can be tailored to the substrate's functional group tolerance.
Performance Metrics
| Metric | Route 3: Nitrile Reduction |
| Yield | Moderate to Good |
| Purity | Can be high, but may require careful purification from reaction byproducts. |
| Scalability | Feasible |
| Safety | Cyanide salts are extremely toxic and must be handled with extreme caution. |
| Advantages | Potentially shorter route if the starting material is readily available. |
| Disadvantages | Use of highly toxic cyanide salts, reduction can sometimes lead to side products. |
Head-to-Head Comparison Summary
| Feature | Route 1: Gabriel Synthesis | Route 2: Azide Reduction | Route 3: Nitrile Reduction |
| Starting Material | 5-(2-Haloethyl)uracil | 5-(2-Haloethyl)uracil | 5-Halomethyluracil |
| Key Intermediates | Phthalimide derivative | Azide derivative | Nitrile derivative |
| Overall Yield | Moderate to Good | Good to Excellent | Moderate to Good |
| Key Reagents | Potassium phthalimide, Hydrazine | Sodium azide, Reducing agent (e.g., Pd/C, H₂) | Sodium cyanide, Reducing agent (e.g., Raney Ni, H₂) |
| Safety Concerns | Hydrazine (toxic) | Sodium azide (highly toxic, explosive) | Cyanide salts (highly toxic) |
| Primary Advantage | Avoids over-alkylation | High yields and clean conversion | Potentially shorter route |
| Primary Disadvantage | Use of hydrazine | Use of azide | Use of cyanide |
Conclusion and Recommendations
The choice of the optimal synthesis route for 5-(2-aminoethyl)uracil is contingent upon the specific requirements of the research or development project, including scale, available resources, and safety considerations.
-
For reliability and well-established methodology, the Gabriel Synthesis (Route 1) is a strong contender, particularly for smaller-scale preparations where the handling of hydrazine can be well-controlled.
-
For achieving high yields and purity, the Azide Reduction (Route 2) is often superior. However, the inherent risks associated with the use of sodium azide necessitate stringent safety protocols and may not be suitable for all laboratory settings.
-
If the starting 5-halomethyluracil is readily accessible, the Nitrile Reduction (Route 3) can be an efficient option. The extreme toxicity of cyanide salts, however, is a significant drawback that requires specialized handling procedures.
Ultimately, a thorough risk assessment and consideration of the available expertise and facilities should guide the final decision. For many applications, the balance of yield, purity, and manageable safety protocols may favor the azide reduction route, provided the necessary precautions are taken.
References
-
Bardagı, A., & Rossi, R. A. (Year). Advances in the Synthesis of 5- and 6-Substituted Uracil Derivatives. CONICET Digital. Retrieved from [Link]
-
Aly, A. A., Mohamed, Y. A., & El-Sayed, W. A. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(45), 39235-39287. Retrieved from [Link]
-
Kezin, V. A., Matyugina, E. S., Surzhikov, S. A., Novikov, M. S., & Khandazhinskaya, A. L. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2886. Retrieved from [Link]
-
N'Guessan, B. R., et al. (2024). Synthetic design of novel uracil and thiouracil derivatives. International Journal of Chemical Studies, 12(1), 125-131. Retrieved from [Link]
-
Robertson, M. P., & Miller, S. L. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 268(5211), 702-705. Retrieved from [Link]
-
Balzarini, J., et al. (2001). Hydrogermylation of 5-Ethynyluracil Nucleosides: Formation of 5-(2-Germylvinyl)uracil and 5-[2-(Triphenylgermyl)acetyl]uracil Nucleosides. Helvetica Chimica Acta, 84(11), 3465-3478. Retrieved from [Link]
-
Aly, A. A., Mohamed, Y. A., & El-Sayed, W. A. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(45), 39235-39287. Retrieved from [Link]
-
Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
Walczak, K., et al. (2010). The Attempts of the Cyano Group Reduction in Cyanoethyl 5-Substituted Uracil Derivatives. ChemInform, 41(32). Retrieved from [Link]
-
Kumar, R., et al. (2001). Synthesis and Antiviral Activity of Novel 5-(1-Cyanamido-2-haloethyl) and 5-(1-Hydroxy(or methoxy)-2-azidoethyl) Analogues of Uracil Nucleosides. Journal of Medicinal Chemistry, 44(20), 3347-3354. Retrieved from [Link]
-
Kumar, R., et al. (2001). Synthesis and Antiviral Activity of Novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) Analogues of Uracil Nucleosides. PubMed. Retrieved from [Link]
-
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A Head-to-Head Comparison: Evaluating the Specificity of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione in Bioconjugation Reactions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the quest for highly specific and efficient ligation chemistries is paramount. The ability to selectively modify biomolecules underpins advancements in therapeutic drug development, diagnostic assays, and fundamental biological research. Among the diverse array of reagents available, 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, a derivative of the nucleic acid base uracil, presents a unique platform for the conjugation of molecules to biomolecules. This guide provides a comprehensive evaluation of the reaction specificity of this amino-functionalized pyrimidine, comparing its performance against established and contemporary alternatives, supported by experimental insights and methodologies.
Introduction to 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione: A Versatile Building Block
5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, hereafter referred to as aminoethyl-uracil, belongs to the class of 5-substituted uracil derivatives. These compounds have garnered significant interest for their diverse biological activities, serving as precursors in the synthesis of anticancer, antibacterial, and antiviral agents.[1][2] The presence of a primary aliphatic amine on the pyrimidine ring provides a reactive handle for a variety of chemical transformations, making it a candidate for bioconjugation applications. The core structure, being a derivative of a natural nucleobase, offers potential advantages in terms of biocompatibility and the possibility for enzymatic recognition in certain contexts.
The Landscape of Amine-Reactive Bioconjugation: A Comparative Framework
The primary amine of aminoethyl-uracil is a nucleophile that can be targeted by various electrophilic reagents. To evaluate its specificity, we will compare its reactions with three major classes of bioconjugation reagents: N-hydroxysuccinimide (NHS) esters, maleimides, and reagents employed in "click chemistry."
The Contenders: A Snapshot of Amine-Reactive Chemistries
| Reagent Class | Reactive Group | Target on Biomolecule | Bond Formed | Key Characteristics |
| Aminoethyl-uracil | Primary Amine | Electrophiles (e.g., Isothiocyanates, NHS esters) | Thiourea, Amide | Nucleobase-derived, potential for specific interactions. |
| NHS Esters | Activated Ester | Primary Amines (Lysine, N-terminus) | Amide | Widely used, rapid reaction, susceptible to hydrolysis.[3] |
| Maleimides | Michael Acceptor | Thiols (Cysteine) | Thioether | Highly thiol-specific at neutral pH, potential for side reactions with amines at higher pH.[4] |
| Click Chemistry | Azides, Alkynes | Corresponding bioorthogonal partner | Triazole | High specificity, bioorthogonal, often requires a catalyst.[5] |
Delving into Specificity: A Head-to-Head Analysis
The "specificity" of a bioconjugation reaction is not a monolithic concept but rather a composite of several factors: chemoselectivity (reaction with the intended functional group), regioselectivity (reaction at a specific site), reaction kinetics, and the stability of the resulting linkage.
Aminoethyl-uracil vs. NHS Esters: The Battle for Amine Reactivity
NHS esters are the workhorses of amine-reactive bioconjugation, reacting with primary amines to form stable amide bonds.[3] The primary amine of aminoethyl-uracil can, in principle, be acylated by an NHS ester. However, the more common application involves reacting the amine of aminoethyl-uracil with an isothiocyanate to form a stable thiourea linkage.[6]
Causality of Experimental Choice: The choice between these reagents often hinges on the desired linkage and the pH of the reaction environment. NHS ester reactions are typically performed at a slightly alkaline pH (7.2-8.5) to ensure the amine is deprotonated and thus nucleophilic.[7] However, this pH range also accelerates the hydrolysis of the NHS ester, a major competing side reaction that reduces conjugation efficiency.[3] This inherent instability of NHS esters in aqueous solutions can lead to variability in conjugation yields.[8]
In contrast, the reaction of an amine with an isothiocyanate to form a thiourea bond is generally more stable over a wider pH range and the resulting thiourea linkage is extremely stable.[6]
Experimental Data Insights: While direct quantitative comparisons of reaction kinetics between aminoethyl-uracil and other primary amines with NHS esters are scarce in the literature, the known reactivity profiles suggest that the nucleophilicity of the primary amine on aminoethyl-uracil would be comparable to that of lysine side chains. The key differentiator lies in the stability of the reagent and the resulting conjugate.
Aminoethyl-uracil vs. Maleimides: A Tale of Two Nucleophiles
Maleimides are renowned for their high reactivity and specificity towards thiol groups on cysteine residues, particularly at neutral pH (6.5-7.5).[4] At this pH, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines.[9] This makes maleimide chemistry a cornerstone for site-specific protein modification.
However, the specificity of maleimides is not absolute. At pH values above 7.5, the reactivity of maleimides with primary amines, such as the one on aminoethyl-uracil or lysine, becomes a significant competing reaction.[7] This can lead to non-specific labeling and a heterogeneous product mixture. Furthermore, the thioether bond formed from a maleimide reaction can undergo hydrolysis, particularly at higher pH, which can be a concern for long-term stability.[10]
Experimental Protocol: Evaluating Off-Target Reactivity of Maleimides
To assess the potential for non-specific reactions, a comparative experiment can be designed:
-
Prepare Solutions:
-
A solution of a model protein rich in lysine residues but lacking free cysteines.
-
A solution of aminoethyl-uracil.
-
A maleimide-activated fluorescent dye.
-
-
Reaction Conditions:
-
Incubate the protein and aminoethyl-uracil separately with the maleimide dye at pH 7.0 and pH 8.5.
-
-
Analysis:
-
Use SDS-PAGE with fluorescence imaging to detect any labeling of the protein (indicating reaction with lysines).
-
Use HPLC or LC-MS to analyze the reaction with aminoethyl-uracil to quantify the extent of product formation.
-
This experiment would provide quantitative data on the pH-dependent specificity of maleimide reagents and highlight the potential for cross-reactivity with primary amines.
Aminoethyl-uracil vs. Click Chemistry: The Gold Standard of Specificity
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), represents the pinnacle of bioorthogonal and specific bioconjugation.[5][11] These reactions involve the formation of a stable triazole linkage between an azide and an alkyne, functional groups that are absent in most biological systems. This bioorthogonality ensures that the reaction proceeds with exceptional specificity, with virtually no side reactions with endogenous functional groups.[12]
The amine group of aminoethyl-uracil does not directly participate in the core click reaction. However, aminoethyl-uracil can be derivatized to contain either an azide or an alkyne, thereby enabling its use in click chemistry protocols. This two-step approach, while adding a synthetic step, leverages the unparalleled specificity of the click reaction for the final conjugation.
Comparative Workflow: Incorporating Aminoethyl-uracil into a Click Chemistry Strategy
Quantitative Data Summary: A Comparative Overview
While direct head-to-head kinetic data for aminoethyl-uracil is limited, we can compile a comparative table based on the known properties of the alternative chemistries.
| Parameter | Aminoethyl-uracil (via Isothiocyanate) | NHS Esters | Maleimides (Thiol-reactive) | Click Chemistry (SPAAC) |
| Reaction Rate | Moderate to Fast | Fast | Very Fast | Fast |
| Specificity | High for amines | Moderate (hydrolysis is a major side reaction) | High for thiols at pH < 7.5 | Very High (Bioorthogonal) |
| Linkage Stability | Very High (Thiourea) | High (Amide) | Moderate (Thioether, susceptible to hydrolysis) | Very High (Triazole) |
| pH Sensitivity | Less sensitive | Highly sensitive (optimal at pH 7.2-8.5, hydrolysis increases with pH) | Highly sensitive (thiol-specific at pH 6.5-7.5, amine reactivity at pH > 7.5) | Generally insensitive |
| Side Reactions | Minimal | Hydrolysis | Reaction with amines at high pH, hydrolysis of conjugate | Minimal to none |
Conclusion: Positioning Aminoethyl-uracil in the Bioconjugation Toolbox
5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione offers a valuable, yet nuanced, addition to the bioconjugation toolkit. Its primary amine provides a versatile handle for a range of reactions. When reacted with isothiocyanates, it forms an exceptionally stable thiourea linkage, a distinct advantage over some other chemistries.
Compared to the workhorse NHS esters , aminoethyl-uracil reactions (via isothiocyanates) offer potentially greater control and reproducibility due to the reduced susceptibility to hydrolysis.
When evaluated against maleimides , the specificity of aminoethyl-uracil for electrophiles is not as exquisitely selective as the thiol-reactivity of maleimides at neutral pH. However, it avoids the potential for off-target reactions with amines that can plague maleimide chemistry at higher pH.
Against the gold standard of click chemistry , the direct reaction of aminoethyl-uracil is not bioorthogonal. However, its structure provides a scaffold that can be readily functionalized with azide or alkyne handles, thereby enabling its integration into highly specific click chemistry workflows.
The optimal choice of bioconjugation reagent will always be application-dependent. For researchers seeking a stable linkage and an alternative to hydrolysis-prone reagents, 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione presents a compelling option. Its unique identity as a nucleobase derivative may also open doors to novel applications in the fields of nucleic acid chemistry and targeted drug delivery. Future studies providing direct quantitative comparisons of its reaction kinetics and specificity will be invaluable in further defining its role in the ever-evolving landscape of bioconjugation.
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A Senior Application Scientist's Guide to Quantitative Analysis of 5-(2-aminoethyl)uracil Labeling Using a Standard Curve
For researchers, scientists, and drug development professionals venturing into novel nucleic acid labeling techniques, establishing a robust and reproducible quantification method is paramount. This guide provides an in-depth technical comparison of quantitative analysis strategies for 5-(2-aminoethyl)uracil (AEU) labeled nucleic acids, with a focus on the gold-standard method of using a standard curve. While AEU is a novel modification without a standardized quantification protocol, this guide will equip you with the foundational principles and a detailed, field-proven framework for developing a validated assay, drawing from established methodologies for similar modified nucleosides.
The Rationale for Quantifying AEU Labeling
5-(2-aminoethyl)uracil introduces a primary amine group onto the uracil base, providing a versatile handle for downstream applications such as the attachment of fluorophores, biotin, or other moieties. Accurate quantification of AEU incorporation is critical for:
-
Ensuring Labeling Efficiency: Determining the success and reproducibility of the labeling reaction.
-
Normalizing Downstream Assays: Standardizing the input of labeled nucleic acids for subsequent experiments.
-
Understanding Biological Impacts: Correlating the extent of modification with any observed functional changes in the nucleic acid.
-
Quality Control: Establishing batch-to-batch consistency in the production of AEU-labeled probes and therapeutics.
This guide will navigate the development of a quantitative assay for AEU, focusing on a mass spectrometry-based approach, and compare it with fluorescence-based alternatives.
Principle of Quantification Using a Standard Curve
The cornerstone of accurate quantification in analytical chemistry is the use of a standard curve.[1][2] This method establishes a linear relationship between the concentration of an analyte and its measured signal.[2] For AEU-labeled nucleic acids, this typically involves:
-
Enzymatic Digestion: The labeled DNA or RNA is hydrolyzed into its constituent nucleosides.
-
Chromatographic Separation: The resulting mixture of canonical and modified nucleosides is separated, most commonly by liquid chromatography (LC).
-
Mass Spectrometric Detection: The separated nucleosides are detected by a mass spectrometer (MS), which provides high specificity and sensitivity.[3][4]
-
Quantification: The signal intensity of the AEU-containing nucleoside is compared to a standard curve generated from a pure, synthesized AEU nucleoside standard of known concentrations.
The use of a stable isotope-labeled internal standard is highly recommended to account for variations in sample processing and instrument response.[5]
Diagram: AEU Quantification Workflow
Caption: Workflow for the quantitative analysis of AEU-labeled nucleic acids.
Experimental Protocol: LC-MS/MS Quantification of AEU
This protocol outlines a robust method for the quantification of AEU in DNA samples.
Part 1: Preparation of AEU Standard and Stock Solutions
-
Rationale: A highly pure, well-characterized standard is the foundation of an accurate standard curve.[1]
-
Synthesis and Purification: Synthesize or procure 5-(2-aminoethyl)-2'-deoxyuridine. Purity should be assessed by NMR and high-resolution mass spectrometry.
-
Stock Solution Preparation: Accurately weigh the purified AEU-deoxyuridine and dissolve in an appropriate solvent (e.g., HPLC-grade water) to create a high-concentration stock solution (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of AEU in your samples.
Part 2: Standard Curve Generation
-
Rationale: The standard curve provides the calibration for converting instrument response to concentration.[2]
-
Spiking: Prepare a set of calibration standards by spiking known amounts of the AEU-deoxyuridine working standards into a solution containing a constant amount of enzymatically digested, unlabeled control DNA. This mimics the sample matrix.
-
Internal Standard: Add a constant concentration of a stable isotope-labeled internal standard (e.g., ¹³C,¹⁵N-labeled canonical nucleoside) to each calibration standard.
-
LC-MS/MS Analysis: Analyze each calibration standard by LC-MS/MS.
-
Curve Construction: Plot the ratio of the peak area of the AEU-deoxyuridine to the peak area of the internal standard against the known concentration of the AEU-deoxyuridine. Perform a linear regression to generate the standard curve. The R² value should be >0.99 for a reliable curve.[6]
Part 3: Sample Preparation and Analysis
-
DNA Isolation and Quantification: Isolate DNA from your experimental samples and accurately determine the total DNA concentration.
-
Enzymatic Hydrolysis: Digest a known amount of AEU-labeled DNA to single nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Internal Standard Addition: Add the same amount of internal standard as used in the standard curve preparation to each digested sample.
-
LC-MS/MS Analysis: Analyze the digested samples using the same LC-MS/MS method as for the standard curve.
-
Quantification: Determine the peak area ratio of AEU-deoxyuridine to the internal standard in your samples. Use the equation of the line from your standard curve to calculate the concentration of AEU-deoxyuridine in your sample.
Diagram: Standard Curve for AEU Quantification
Caption: A representative standard curve for the quantification of AEU.
Comparison with Alternative Methods
While LC-MS/MS offers the highest specificity and sensitivity, other methods can be employed for nucleic acid quantification, each with its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| AEU Quantification via LC-MS/MS | Enzymatic digestion to nucleosides followed by separation and mass spectrometric detection of AEU. | High Specificity: Unambiguous identification of AEU. High Sensitivity: Capable of detecting low levels of incorporation.[4] Absolute Quantification: Provides precise molar amounts of the modification. | Requires Specialized Equipment: Access to an LC-MS/MS system is necessary. Complex Sample Preparation: Involves enzymatic digestion and purification steps. Standard Synthesis: Requires a pure AEU standard. |
| Fluorescence Derivatization | The primary amine of AEU is reacted with a fluorescent dye (e.g., NBD-F, OPA).[7][8][9] Quantification is performed using a fluorometer and a standard curve of the derivatized AEU. | High Sensitivity: Fluorescence detection is inherently sensitive.[7] More Accessible Equipment: Fluorometers are more common than mass spectrometers. | Less Specific: Potential for side reactions and background fluorescence. Derivatization Variability: Reaction efficiency can be a source of error. Indirect Measurement: Measures the fluorescent tag, not AEU directly. |
| UV-Vis Spectrophotometry | Measures the absorbance of the AEU-labeled nucleic acid at 260 nm. | Simple and Fast: No complex sample preparation required. Readily Available Equipment: Spectrophotometers are standard lab equipment. | Non-specific: Measures all nucleic acids, not just AEU-labeled strands. Low Sensitivity: Not suitable for low abundance samples. Inaccurate for Labeled Samples: The AEU modification may alter the extinction coefficient. |
Expert Recommendations and Trustworthiness
For a novel modification like AEU, a self-validating system is crucial. The LC-MS/MS approach, when coupled with a stable isotope-labeled internal standard, provides the most trustworthy and authoritative quantification.[3][5] The linearity of the standard curve (R² > 0.99) and the inclusion of quality control (QC) samples at low, medium, and high concentrations within each analytical run will ensure the accuracy and reproducibility of your results.[1]
The fluorescence derivatization method can serve as a valuable orthogonal technique for validation or for higher-throughput screening once the primary LC-MS/MS assay is established. It is imperative to optimize the derivatization reaction conditions to ensure complete and consistent labeling of the AEU amine group.[10]
Conclusion
The quantitative analysis of 5-(2-aminoethyl)uracil labeling is a critical step in harnessing its potential in research and development. While a specific, standardized protocol for AEU is not yet established, the principles and methodologies outlined in this guide provide a clear and scientifically rigorous path forward. By leveraging the power of LC-MS/MS and the precision of a standard curve, researchers can develop a robust and reliable assay to accurately quantify AEU incorporation, paving the way for its confident use in a multitude of applications.
References
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Shimadzu. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]
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Su, D., Chan, C. T. Y., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., Russell, B. S., Babu, I. R., Begley, T. J., & Dedon, P. C. (2014). Identification and Quantification of Modified Nucleosides in Saccharomyces cerevisiae mRNAs. PLOS ONE, 9(5), e98138. [Link]
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Wickramasinghe, N. P., & Sowers, L. C. (2013). Mass Spectrometry of Structurally Modified DNA. Mass Spectrometry Reviews, 32(2), 99–114. [Link]
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Aghera, P., Shah, A., Sheth, R., Trivedi, V., Pradhan, S., & Liang, D. (2021). Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. Journal of Pharmaceutical and Biomedical Analysis, 205, 114255. [Link]
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El-Gazzar, M. G., Sayed, M. A., & El-Wahab, A. E. A. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(61), 39235–39257. [Link]
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Globisch, D., Struck, D., Fard, A. D., Juhas, M., Reemtsma, T., & Wagner, M. (2018). On the Quest for Biomarkers: A Comprehensive Analysis of Modified Nucleosides in Ovarian Cancer Cell Lines. Cancers, 10(12), 503. [Link]
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Kim, H., Lee, D. K., Kang, D., Kim, Y., & Kim, J. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Molecules, 27(15), 4983. [Link]
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SCIEX. (n.d.). Measurement of uracil in plasma and serum samples by LC-MS/MS. Retrieved from [Link]
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IonSource. (2016). Standards and Standard Curve Preparation. Retrieved from [Link]
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-
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Safety Operating Guide
Navigating the Uncharted: A Procedural Guide to the Safe Disposal of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Perspective on Ensuring Laboratory Safety and Environmental Responsibility.
In the fast-paced world of drug discovery and chemical research, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of safe handling and disposal, particularly for molecules like 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, where comprehensive safety data may not be readily available. This guide provides a robust, step-by-step framework for the proper disposal of this and other uncharacterized pyrimidine derivatives, ensuring the protection of laboratory personnel and the environment. Our approach is grounded in the foundational principle of laboratory safety: treat unknown substances with the highest level of precaution .
I. Pre-Disposal Hazard Assessment: The "Trust but Verify" Approach
Given the absence of a specific Safety Data Sheet (SDS) for 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, a pre-disposal hazard assessment is mandatory. This process involves evaluating the compound based on its chemical structure and the known properties of similar molecules.
Structural Analogs and Potential Hazards:
5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione belongs to the pyrimidine family, which includes naturally occurring nucleobases as well as a wide range of synthetic compounds with diverse biological activities. While some pyrimidine derivatives are relatively benign, others can exhibit significant toxicity. The presence of an aminoethyl group suggests potential for biological activity and reactivity.
Key Assessment Questions:
-
Toxicity: Is there any known or suspected toxicity (acute or chronic)? Could it be a potential carcinogen, mutagen, or teratogen? In the absence of data, assume the compound is toxic.
-
Reactivity: Is the compound potentially reactive with water, air, or common laboratory chemicals? Is it unstable, explosive, or prone to hazardous polymerization?
-
Ignitability: What is its flashpoint? Is the substance an oxidizer or a compressed gas?
-
Corrosivity: Is the compound corrosive to skin, eyes, or metals? This is often determined by its pH in solution.
For a novel compound, the most prudent course of action is to assume it possesses hazardous characteristics until proven otherwise through empirical testing by qualified personnel.[1]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione for disposal, the following PPE is mandatory to minimize exposure risk:
| PPE Category | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) are essential. Always inspect gloves for tears or punctures before use. |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles are required. For larger quantities or when there is a risk of splashing, a face shield should be worn in addition to goggles. |
| Skin and Body Protection | A fully-buttoned laboratory coat is the minimum requirement. Ensure no skin is exposed. For significant quantities, chemical-resistant aprons and sleeves may be necessary. |
| Respiratory Protection | If there is a potential for generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter must be used. |
III. Step-by-Step Disposal Protocol: A Self-Validating System
The guiding principle for the disposal of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione is that it must be managed as hazardous waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: In the absence of specific data, 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione must be declared a hazardous waste.[2][3][4] This determination is the responsibility of the waste generator (the laboratory).[5]
-
Segregation: Keep waste 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione separate from other waste streams to avoid unintended chemical reactions.[6] Do not mix it with solvents, acids, or bases unless the compatibility is known.
Step 2: Proper Waste Containment
-
Container Selection: Use a container that is compatible with the chemical. For solid waste, a securely sealed, high-density polyethylene (HDPE) container is appropriate.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione." The label should also indicate the date accumulation started and the primary hazards (e.g., "Toxic," "Handle with Caution").[7]
Step 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials like paper towels to clean up oxidizing agents.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill. The resulting spill debris must be disposed of as hazardous waste.
-
Decontamination: Decontaminate the area and any equipment used for cleanup.
Step 4: Arranging for Professional Disposal
-
Licensed Disposal Service: The disposal of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione must be handled by a licensed and reputable chemical waste disposal company.[6]
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup. Provide them with all available information about the compound.[1][8]
IV. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione.
Caption: Disposal workflow for 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione.
V. Conclusion: A Culture of Safety
The responsible disposal of novel chemical compounds is a cornerstone of a robust safety culture in any research environment. By adhering to the precautionary principles outlined in this guide, researchers can ensure that their groundbreaking work does not come at the cost of personal safety or environmental integrity. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
References
-
How to Determine and Manage Hazardous Chemical Waste in Your Lab. (2017, November 7). Lab Manager. Retrieved from [Link]
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved from [Link]
-
Identification of Hazardous Waste. (n.d.). Office of Clinical and Research Safety, University of Pittsburgh. Retrieved from [Link]
-
Hazardous Waste Determination. (n.d.). Columbia University Research. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
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Hazardous Waste Management in the Laboratory. (2022, March 24). Lab Manager. Retrieved from [Link]
-
Hazardous Waste Determination. (2024, December 12). PennEHRS, University of Pennsylvania. Retrieved from [Link]
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Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. Retrieved from [Link]
-
Safety and Waste Management for SAM Chemistry Methods. (2025, April 15). US EPA. Retrieved from [Link]
-
Unknown Chemicals. (2023, September 21). Environmental Health and Safety, University of Pittsburgh. Retrieved from [Link]
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Laboratory Safety Guidance. (n.d.). OSHA. Retrieved from [Link]
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Unknown Chemicals. (n.d.). Environmental Health and Safety, Purdue University. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione, demands a rigorous, proactive approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling of this pyrimidine derivative, grounded in the core principles of laboratory safety and risk mitigation.
The foundational principle of laboratory safety is the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. Personal Protective Equipment (PPE), while essential, is the final line of defense. Before any procedure, always assess if the hazard can be eliminated or reduced through substitution, engineering controls (e.g., fume hoods), or administrative controls (e.g., restricting access).
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione is not always readily available, data from analogous pyrimidine compounds indicate a clear hazard profile. Pyrimidine derivatives are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Therefore, a cautious and comprehensive approach to PPE is mandatory. The primary routes of exposure to be controlled are dermal contact, ocular exposure, and inhalation of aerosolized powder.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all procedures involving 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione. The selection of this equipment is based on mitigating the identified risks of skin, eye, and respiratory irritation associated with similar chemical structures[2][4][5].
| PPE Category | Specification | Rationale and Causality |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield. Must conform to EN 166 (EU) or be NIOSH (US) approved. | Protects against accidental splashes of solutions or contact with airborne particles of the solid compound, which can cause serious eye irritation or damage[1][4]. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before each use. | Prevents direct skin contact, which is a primary route of exposure that can lead to irritation[2][6]. Nitrile gloves offer good resistance to a broad range of chemicals. |
| Body Protection | A flame-resistant lab coat or impervious clothing. Closed-toe shoes are mandatory. | Protects skin on the arms and body from spills and contamination. Closed-toe shoes prevent injury from spills or dropped equipment[1][7]. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. | Minimizes the inhalation of dust or aerosols, which may cause respiratory tract irritation[1][2]. A NIOSH-approved respirator may be required for large quantities or in case of ventilation failure. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is critical for ensuring safety. The following steps provide a self-validating system for the use of PPE when handling 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione.
A. Preparation and Donning PPE:
-
Pre-Procedure Check: Before entering the lab, ensure you are wearing closed-toe shoes and long pants. Tie back long hair.
-
Lab Coat: Don a clean, flame-resistant lab coat, ensuring all buttons are fastened.
-
Eye Protection: Put on your safety goggles. If a significant splash risk exists, a full-face shield should be worn over the goggles.
-
Gloves: Inspect a pair of chemical-resistant nitrile gloves for any tears or punctures. Don the gloves, ensuring the cuffs are pulled over the sleeves of your lab coat to create a seal[8].
B. Handling the Compound:
-
Engineering Controls: Conduct all weighing and manipulation of the solid compound within a certified chemical fume hood to control airborne particulates[6].
-
Situational Awareness: Always be aware of the location of the nearest safety shower and eyewash station.
-
Glove Management: If a glove becomes contaminated, remove it immediately using the proper technique (see section C), wash your hands, and don a new glove[9]. Double-gloving is recommended for extended procedures[8].
C. Doffing PPE and Decontamination:
-
Glove Removal: This is the most critical step to prevent self-contamination.
-
Grasp the outside of one glove at the cuff with your other gloved hand.
-
Peel it off, turning it inside out. Hold the removed glove in your still-gloved hand.
-
Slide two fingers of your ungloved hand under the cuff of the remaining glove.
-
Peel this glove off, turning it inside out and over the first glove, creating a contained package.
-
-
Dispose of Gloves: Dispose of the gloves in a designated hazardous waste container[9][10].
-
Remove Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Remove Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated location or place it in a laundry bin if contaminated.
-
Hand Hygiene: Wash your hands thoroughly with soap and water for at least 20 seconds[4][9].
Emergency and Disposal Plans
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention[2][9].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[2][11].
-
Spill: Evacuate the immediate area. Use an absorbent material like sand or vermiculite to contain the spill. Transfer the material to a sealed, labeled container for disposal. Do not allow the chemical to enter drains[4][6].
Disposal Plan:
-
Contaminated PPE: All disposable PPE, such as gloves, must be discarded into a clearly labeled hazardous waste container[10].
-
Chemical Waste: Unused 5-(2-aminoethyl)pyrimidine-2,4(1H,3H)-dione and any solutions must be collected in a sealed, properly labeled hazardous waste container. Follow all institutional and local regulations for chemical waste disposal[12][13]. Never dispose of chemical waste down the sanitary sewer.
Logical Workflow for PPE Management
The following diagram illustrates the decision-making and procedural flow for safe handling, from initial risk assessment to final decontamination.
Caption: PPE Selection and Decontamination Workflow
References
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. [Link]
-
SAFETY DATA SHEET - 4,6-Dihydroxy-2-mercaptopyrimidine. Fisher Scientific. [Link]
-
Safety Data Sheet - 3-Methylpyrimidine-2,4(1H,3H)-dione. Angene Chemical. [Link]
-
Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]
-
Laboratory waste. Karolinska Institutet. [Link]
-
How to Safely Dispose of Laboratory Waste?. Stericycle UK. [Link]
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- 2. fishersci.com [fishersci.com]
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- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. angenechemical.com [angenechemical.com]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
